molecular formula C26H43ClN6O8 B12398395 Tetrazine-PEG7-amine hydrochloride

Tetrazine-PEG7-amine hydrochloride

Cat. No.: B12398395
M. Wt: 603.1 g/mol
InChI Key: YSPZOKYIHWWTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrazine-PEG7-amine hydrochloride is a useful research compound. Its molecular formula is C26H43ClN6O8 and its molecular weight is 603.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H43ClN6O8

Molecular Weight

603.1 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;hydrochloride

InChI

InChI=1S/C26H42N6O8.ClH/c27-6-8-35-10-12-37-14-16-39-18-20-40-19-17-38-15-13-36-11-9-34-7-5-25(33)28-21-23-1-3-24(4-2-23)26-31-29-22-30-32-26;/h1-4,22H,5-21,27H2,(H,28,33);1H

InChI Key

YSPZOKYIHWWTJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCN)C2=NN=CN=N2.Cl

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Tetrazine-PEG7-amine Hydrochloride: A Key Linker in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tetrazine-PEG7-amine hydrochloride, a heterobifunctional linker integral to the advancement of bioconjugation and the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). This document outlines its chemical structure, physicochemical properties, and its primary application in "click chemistry," offering detailed experimental protocols and workflow visualizations.

Core Concepts: Structure and Physicochemical Properties

This compound is a specialized chemical reagent characterized by three key functional components: a tetrazine ring, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal amine group, supplied as a hydrochloride salt for enhanced stability and handling.[1]

The tetrazine moiety is the cornerstone of its utility, participating in exceptionally fast and selective bioorthogonal reactions. Specifically, it engages in an inverse electron demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[2][3][4][5][6] This reaction is renowned for its rapid kinetics and high efficiency, proceeding readily under mild, aqueous conditions without the need for cytotoxic catalysts, making it ideal for biological applications.[6][7]

The hydrophilic PEG7 spacer enhances the molecule's solubility in aqueous buffers, reduces aggregation, and minimizes steric hindrance during conjugation, thereby improving the overall efficiency of bioconjugation reactions.[7][] The terminal primary amine allows for the covalent attachment of the linker to various molecules, such as payloads or imaging agents, that contain a reactive carboxylic acid or an activated ester.

Chemical Structure

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C26H43ClN6O8[4]
Molecular Weight 603.11 g/mol [3][4]
Appearance Purple to purplish-red solid[2]
Purity >99%[3]
Solubility DMSO: 200 mg/mL (331.61 mM)[2]
Storage Conditions 4°C, sealed from moisture. In solvent: -80°C for 6 months, -20°C for 1 month.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of this compound.

General Synthesis of Tetrazine-Amine Compounds

While a specific protocol for this compound is proprietary to manufacturers, a general procedure for the synthesis of similar tetrazine-amine compounds can be adapted.[9] This provides a foundational understanding of the synthetic process.

Materials:

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, combine the nitrile-containing starting material (e.g., 2 mmol) with formamidine acetate or acetamidine hydrochloride (e.g., 10 mmol).[9]

  • Slowly add anhydrous hydrazine (e.g., 2 mL) to the solid mixture with continuous stirring. Caution: This reaction generates ammonia (B1221849) gas and should be performed in a well-ventilated fume hood.[9]

  • Allow the reaction to proceed at room temperature for approximately 2 hours or at an elevated temperature (e.g., 80°C) for a shorter duration, depending on the specific reactants.[9]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the crude product is purified by reverse-phase HPLC.

  • For the hydrochloride salt, an anion exchange step is performed.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis via iEDDA

This protocol outlines the conjugation of a TCO-modified antibody with a tetrazine-functionalized payload, a common application for linkers like this compound.

Materials:

  • TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-PEG7-payload conjugate (dissolved in DMSO)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare a solution of the TCO-modified antibody at a known concentration.

  • Dissolve the Tetrazine-PEG7-payload conjugate in a minimal amount of DMSO.

  • Add the Tetrazine-PEG7-payload solution to the antibody solution. A typical molar excess of the tetrazine-payload is 5-10 fold relative to the antibody.

  • Allow the reaction to proceed at room temperature or 37°C for 1-4 hours. The rapid kinetics of the iEDDA reaction often lead to high conjugation efficiency in a short time.[10]

  • Monitor the conjugation reaction using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the drug-to-antibody ratio (DAR).

  • Purify the resulting ADC from excess, unreacted payload and linker using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterize the final ADC product for purity, aggregation, and DAR.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis of an antibody-drug conjugate using this compound and a TCO-modified antibody.

ADC_Synthesis_Workflow cluster_payload_activation Payload Functionalization cluster_linker_conjugation Linker-Payload Conjugation cluster_antibody_modification Antibody Modification cluster_final_conjugation Final ADC Synthesis (iEDDA) cluster_purification Purification & Analysis Payload Cytotoxic Payload (with -COOH) Activated_Payload Activated Payload (e.g., NHS ester) Payload->Activated_Payload EDC/NHS Activation Tetrazine_Payload Tetrazine-PEG7-Payload Activated_Payload->Tetrazine_Payload Tetrazine_Linker Tetrazine-PEG7-amine HCl Tetrazine_Linker->Tetrazine_Payload ADC Antibody-Drug Conjugate (ADC) Tetrazine_Payload->ADC Bioorthogonal 'Click' Reaction Antibody Monoclonal Antibody TCO_Antibody TCO-Modified Antibody Antibody->TCO_Antibody TCO-NHS Ester TCO_Antibody->ADC Purified_ADC Purified ADC ADC->Purified_ADC SEC/TFF Analysis DAR, Purity, Aggregation Purified_ADC->Analysis Characterization

Caption: Workflow for ADC synthesis using Tetrazine-PEG7-amine.

References

An In-Depth Technical Guide to Tetrazine-PEG7-amine Hydrochloride: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazine-PEG7-amine hydrochloride is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and targeted imaging agents. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications, enabling researchers to effectively utilize this powerful reagent. At its core, this compound facilitates the bioorthogonal ligation between a tetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click chemistry" reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for the efficient conjugation of biomolecules in complex biological environments.

Core Chemical Properties

This compound is a purple to purplish-red solid. The molecule incorporates a reactive tetrazine ring, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary amine group, which is protonated as a hydrochloride salt for improved stability and handling.[1] The PEG linker enhances aqueous solubility and reduces the potential for aggregation of the conjugated biomolecule.[2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and related compounds.

PropertyValueSource(s)
Molecular Formula C₂₆H₄₃ClN₆O₈[1]
Molecular Weight 603.11 g/mol [1]
Appearance Purple to purplish-red solid[1]
Solubility DMSO (up to 200 mg/mL with sonication), Water, DCM, DMF[1][2]
Storage (Solid) 4°C, sealed from moisture[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month (sealed from moisture)[1]
Purity Typically >95%N/A
iEDDA Reaction Rate Constant (k₂) with TCO 1 - 1 x 10⁶ M⁻¹s⁻¹ (general range for tetrazine-TCO reactions)[3]
iEDDA Reaction Rate Constant (k₂) with TCO ~2000 M⁻¹s⁻¹ (for a fast reaction in 9:1 methanol/water)[4]
iEDDA Reaction Rate Constant (k₂) with TCO Up to 750,000 M⁻¹s⁻¹ (for lipophilic tetrazines with PeptoBrush-TCO)[5]

The iEDDA Reaction: The Engine of Bioconjugation

The primary utility of this compound lies in its ability to participate in the inverse-electron-demand Diels-Alder (iEDDA) reaction. This bioorthogonal cycloaddition occurs between the electron-poor tetrazine ring and an electron-rich dienophile, such as a strained trans-cyclooctene (TCO). The reaction is exceptionally fast and proceeds readily under physiological conditions (pH 7.4, 37°C) without the need for a catalyst.[6][7][8][9]

Reaction Mechanism and Workflow

The following diagram illustrates the general mechanism of the iEDDA reaction between a tetrazine and a TCO, which forms a stable dihydropyridazine (B8628806) conjugate with the release of nitrogen gas.

iEDDA_Mechanism Tetrazine Tetrazine TransitionState [4+2] Cycloaddition Tetrazine->TransitionState + TCO trans-Cyclooctene (TCO) TCO->TransitionState Dihydropyridazine Dihydropyridazine Intermediate TransitionState->Dihydropyridazine FinalProduct Stable Conjugate Dihydropyridazine->FinalProduct - N₂ Nitrogen N₂ Gas Dihydropyridazine->Nitrogen

Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.

Experimental Protocols

Protocol 1: General Procedure for Antibody Modification with a TCO-NHS Ester

This protocol describes the initial step of introducing a TCO moiety onto an antibody, which will then be ready to react with this compound.

Materials:

  • Antibody of interest in a primary amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Spin desalting columns

  • Reaction Buffer (e.g., 1 M Sodium Bicarbonate, NaHCO₃)

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into a primary amine-free buffer using a spin desalting column. Adjust the antibody concentration to 1-5 mg/mL.

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup: To 100 µg of the antibody solution, add 5 µL of 1 M NaHCO₃.[3]

  • Modification Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[3]

  • Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS. The TCO-modified antibody is now ready for conjugation with the tetrazine linker.

Protocol 2: Conjugation of a TCO-Modified Antibody with this compound

This protocol outlines the conjugation of a payload (e.g., a drug or imaging agent) to the amine group of this compound, followed by the iEDDA reaction with a TCO-modified antibody.

Materials:

  • TCO-modified antibody (from Protocol 1)

  • This compound

  • Payload with a carboxylic acid or activated ester (e.g., NHS ester) functionality

  • Coupling agents (if starting with a carboxylic acid), such as EDC and NHS

  • Anhydrous DMSO or DMF

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Preparation of Tetrazine-Payload Conjugate:

    • If the payload has an NHS ester, dissolve both the payload-NHS and this compound in DMSO and mix at a slight molar excess of the tetrazine. Allow the reaction to proceed for 1-2 hours at room temperature.

    • If the payload has a carboxylic acid, activate it with EDC and NHS in an anhydrous organic solvent before adding this compound.

  • Purification of Tetrazine-Payload Conjugate: Purify the resulting conjugate using reverse-phase HPLC to remove unreacted starting materials.

  • iEDDA Reaction:

    • Dissolve the purified Tetrazine-Payload conjugate in an appropriate solvent (e.g., DMSO).

    • Add the Tetrazine-Payload conjugate to the TCO-modified antibody in PBS at a desired molar ratio (a slight excess of the tetrazine-payload is often used).

    • Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C (longer incubation may be needed at lower temperatures).[3]

  • Monitoring the Reaction: The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, which corresponds to a decrease in absorbance at approximately 520-540 nm.

  • Final Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography to remove any unreacted Tetrazine-Payload conjugate.

Applications in Drug Development and Research

The unique properties of this compound make it a versatile tool for a range of applications.

Antibody-Drug Conjugates (ADCs)

A primary application of this linker is in the construction of ADCs.[1][10][11] The workflow for creating an ADC using tetrazine-TCO ligation is depicted below. This method allows for the site-specific conjugation of potent cytotoxic drugs to an antibody, leading to a more homogeneous product with a defined drug-to-antibody ratio (DAR).

ADC_Workflow cluster_modification Modification cluster_conjugation Payload Conjugation cluster_ligation Bioorthogonal Ligation Antibody Antibody TCO_Antibody TCO-Modified Antibody Antibody->TCO_Antibody + TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Antibody ADC Antibody-Drug Conjugate (ADC) TCO_Antibody->ADC + Tetrazine_Amine Tetrazine-PEG7-amine Tetrazine_Drug Tetrazine-PEG7-Drug Tetrazine_Amine->Tetrazine_Drug + Drug Drug-COOH Drug->Tetrazine_Drug Tetrazine_Drug->ADC Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation TCO_Antibody Inject TCO-Modified Antibody Accumulation Antibody Accumulates at Target (e.g., Tumor) TCO_Antibody->Accumulation Clearance Unbound Antibody Clears from Circulation Accumulation->Clearance Tetrazine_Probe Inject Radiolabeled Tetrazine-PEG7 Probe Ligation Rapid iEDDA Reaction at Target Site Tetrazine_Probe->Ligation Imaging High-Contrast Imaging or Targeted Therapy Ligation->Imaging

References

An In-depth Technical Guide to Tetrazine-PEG7-amine Hydrochloride: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetrazine-PEG7-amine hydrochloride, a key reagent in the field of bioconjugation. It details the molecule's mechanism of action, provides quantitative data on its reactivity, and offers detailed experimental protocols for its application, particularly in the development of antibody-drug conjugates (ADCs).

Core Mechanism of Action: Bioorthogonal Ligation

This compound is a trifunctional linker molecule designed for precision bioconjugation. Its mechanism of action is centered around the principles of "click chemistry," specifically the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2][3] This reaction occurs between the tetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[][5]

The key features of this mechanism are:

  • Bioorthogonality: The reaction is highly selective and proceeds efficiently in complex biological environments without interfering with native biochemical processes.[6]

  • Rapid Kinetics: The IEDDA reaction between tetrazines and TCO is exceptionally fast, with second-order rate constants spanning a wide range, enabling conjugation at low concentrations.[][7]

  • Irreversibility: The reaction forms a stable covalent bond, ensuring the integrity of the resulting conjugate.[]

The this compound molecule consists of three key components:

  • Tetrazine: The reactive "engine" of the molecule, responsible for the bioorthogonal ligation with TCO.

  • PEG7 Spacer: A seven-unit polyethylene (B3416737) glycol (PEG) linker that enhances aqueous solubility, improves pharmacokinetics, and provides spatial separation between the conjugated molecules.

  • Amine Hydrochloride: A primary amine group that serves as a versatile handle for the covalent attachment of various payloads, such as small molecule drugs, imaging agents, or other biomolecules.[8]

Quantitative Data

The reactivity of tetrazine linkers is a critical parameter for their successful application. While specific kinetic data for this compound is not extensively published, the following tables summarize representative quantitative data for the broader class of tetrazine-TCO reactions.

Table 1: Representative Second-Order Rate Constants for Tetrazine-TCO Reactions

Tetrazine DerivativeDienophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene9:1 Methanol:Water25~2000
General Tetrazinestrans-cyclooctene (TCO)Aqueous MediaRoom Temperature1 - 10⁶
Hydrogen Substituted TetrazinesTCOPBS, pH 7.437up to 30,000
Highly Reactive TetrazinesTCO-->50,000

Note: The reaction rate is influenced by the specific substituents on both the tetrazine and the TCO, as well as the reaction conditions.

Table 2: Stability of Tetrazine Derivatives in Biological Media

Tetrazine DerivativeConditionsHalf-life
DimethyltetrazinePhosphate-buffered saline (PBS)~50% hydrolysis in 14 hours
Dipyridyl-tetrazinePhosphate-buffered saline (PBS)9.6 hours
Alkyl- or Pyridinyl-substituted TetrazinesPBS, 37°C>85% stable for 10 hours

Note: The stability of tetrazines can be influenced by their electronic properties and the surrounding chemical environment.

Experimental Protocols

The following are detailed protocols for the two primary steps in utilizing this compound for bioconjugation: payload attachment and bioorthogonal ligation.

Protocol 1: Conjugation of a Carboxylic Acid-Containing Payload to this compound

This protocol describes the formation of a stable amide bond between a payload (e.g., a cytotoxic drug) and the primary amine of the linker.

Materials:

  • This compound

  • Carboxylic acid-containing payload

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification system: Reverse-phase HPLC

Procedure:

  • Dissolution: Dissolve the carboxylic acid-containing payload and a 1.1 molar equivalent of this compound in anhydrous DMF or DMSO.

  • Activation: Add 1.2 equivalents of HATU and 2 equivalents of DIPEA to the solution. Alternatively, use 1.2 equivalents of DCC and 1.2 equivalents of NHS.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Quenching: Once the reaction is complete, quench any remaining activating agent by adding a small amount of water.

  • Purification: Purify the Tetrazine-PEG7-payload conjugate by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

  • Storage: Lyophilize the pure fractions and store at -20°C, protected from light and moisture.

Protocol 2: Bioorthogonal Ligation of Tetrazine-PEG7-Payload to a TCO-Modified Antibody

This protocol details the IEDDA "click" reaction to conjugate the payload-linker construct to a TCO-modified antibody.

Materials:

  • TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-PEG7-payload conjugate (from Protocol 3.1)

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system: Size Exclusion Chromatography (SEC)

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of the Tetrazine-PEG7-payload in DMSO.

  • Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the Tetrazine-PEG7-payload stock solution to the TCO-modified antibody solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The reaction is often rapid and can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Remove the excess Tetrazine-PEG7-payload and any unreacted components by SEC.

  • Characterization: Characterize the resulting antibody-drug conjugate (ADC) to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

  • Storage: Store the purified ADC at 4°C or as recommended for the specific antibody.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows associated with this compound.

G cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder cluster_products Products Tetrazine Tetrazine-PEG7-amine IEDDA [4+2] Cycloaddition Tetrazine->IEDDA TCO trans-Cyclooctene (TCO) TCO->IEDDA Dihydropyridazine Dihydropyridazine Adduct IEDDA->Dihydropyridazine Stable Covalent Bond Nitrogen N₂ Gas IEDDA->Nitrogen Elimination G cluster_step1 Step 1: Payload Conjugation cluster_step2 Step 2: Bioorthogonal Ligation Payload Payload (e.g., Drug-COOH) ActivatedPayload Activated Payload Payload->ActivatedPayload Activation (HATU/DIPEA) TetrazineAmine Tetrazine-PEG7-amine TetrazinePayload Tetrazine-PEG7-Payload TetrazineAmine->TetrazinePayload ActivatedPayload->TetrazinePayload ADC Antibody-Drug Conjugate (ADC) TetrazinePayload->ADC IEDDA Reaction TCO_Antibody TCO-Modified Antibody TCO_Antibody->ADC G cluster_properties Molecular Properties cluster_applications Key Applications Tetrazine_PEG7_Amine Tetrazine-PEG7-amine Hydrochloride Bioorthogonal Bioorthogonal Reactivity Tetrazine_PEG7_Amine->Bioorthogonal Hydrophilic Increased Hydrophilicity (PEG7) Tetrazine_PEG7_Amine->Hydrophilic FunctionalHandle Versatile Amine Handle Tetrazine_PEG7_Amine->FunctionalHandle ADCs Antibody-Drug Conjugates Bioorthogonal->ADCs Imaging Molecular Imaging Bioorthogonal->Imaging FunctionalHandle->ADCs DrugDelivery Targeted Drug Delivery FunctionalHandle->DrugDelivery

References

An In-depth Technical Guide to the Solubility and Stability of Tetrazine-PEG7-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Tetrazine-PEG7-amine hydrochloride, a heterobifunctional linker critical in the field of bioconjugation and antibody-drug conjugate (ADC) development. Understanding these properties is paramount for ensuring the successful design and execution of experiments, as well as for the long-term storage and handling of this reagent.

Core Concepts: The Role of this compound in Bioconjugation

This compound is a key player in the realm of bioorthogonal chemistry, a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] The tetrazine moiety participates in an inverse electron-demand Diels-Alder (iEDDA) reaction with a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO).[2][3] This reaction is known for its exceptionally fast kinetics, enabling efficient labeling even at low concentrations.[2][3]

The molecule also features a seven-unit polyethylene (B3416737) glycol (PEG) spacer. PEGylation is a widely used strategy in drug delivery to enhance the solubility, stability, and circulation half-life of molecules, while potentially reducing their immunogenicity.[4][5][6][7] The terminal amine group on the PEG chain provides a reactive handle for conjugation to various molecules, such as antibodies or other proteins, typically through amide bond formation with carboxylic acids.

Solubility Profile

The solubility of this compound is a crucial factor for its application in various experimental settings. The hydrophilic PEG7 spacer significantly contributes to its solubility in aqueous buffers.[8][9][10]

Table 1: Reported Solubility of this compound and Similar Compounds

SolventReported SolubilityCompoundSource
Dimethyl Sulfoxide (DMSO)200 mg/mL (331.61 mM)This compound[11]
WaterSolubleMethyltetrazine-PEG7-amine HCl salt[8]
Dichloromethane (DCM)SolubleMethyltetrazine-PEG7-amine HCl salt[8]
Dimethylformamide (DMF)SolubleMethyltetrazine-PEG7-amine HCl salt[8]
Methanol (MeOH)SolubleTetrazine-PEG4-amine HCl salt[10]

Note: For DMSO, it is recommended to use a freshly opened vial as hygroscopic DMSO can negatively impact solubility.[11] For aqueous solutions, the hydrochloride salt form enhances solubility.

Stability and Storage

The stability of this compound is critical for its successful use in bioconjugation reactions and for maintaining its shelf-life. The stability can be influenced by factors such as temperature, pH, and exposure to light.

Table 2: Recommended Storage Conditions for this compound

Storage ConditionDurationNotesSource
-80°C6 monthsIn solvent, sealed from moisture[11]
-20°C1 monthIn solvent, sealed from moisture[11]
4°C---As a solid, sealed from moisture[11]

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility

This protocol is adapted from the "shake-flask" method, a reliable technique for determining the thermodynamic solubility of a compound.[13]

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC-UV system

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of this compound to a known volume of PBS (e.g., 1 mL) in a glass vial.

  • Tightly cap the vial and vortex for 1 minute to ensure thorough mixing.

  • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Prepare a series of dilutions of the filtered supernatant.

  • Analyze the dilutions using a validated HPLC-UV method to determine the concentration of the dissolved compound. The concentration of the undiluted, filtered supernatant represents the solubility at that temperature.

Protocol for Assessing Stability in Aqueous Solution

This protocol outlines a method for evaluating the stability of this compound in an aqueous buffer over time, which is crucial for bioconjugation experiments.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator

  • HPLC-UV or LC-MS system

Procedure:

  • Prepare a stock solution of this compound in PBS at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into several vials.

  • Incubate the vials at a specific temperature (e.g., 4°C, 25°C, or 37°C).

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.

  • Immediately analyze the sample using a validated HPLC-UV or LC-MS method to determine the percentage of the intact compound remaining.

  • Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.

Visualizing Workflows and Pathways

Bioorthogonal Labeling Workflow

The following diagram illustrates a typical experimental workflow for labeling a TCO-modified protein with this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis A Dissolve Tetrazine-PEG7-amine hydrochloride in aqueous buffer C Mix Tetrazine-PEG7-amine and TCO-modified protein A->C B Prepare TCO-modified protein solution B->C D Incubate at controlled temperature (e.g., 37°C) C->D E Purify the conjugate (e.g., SEC) D->E F Characterize the conjugate (e.g., SDS-PAGE, Mass Spec) E->F

Workflow for protein labeling.
Antibody-Drug Conjugate (ADC) Synthesis Pathway

This diagram outlines the logical steps involved in the synthesis of an ADC using this compound.

G Antibody Antibody TCO_Modification Modify Antibody with TCO Antibody->TCO_Modification TCO_Antibody TCO-Antibody TCO_Modification->TCO_Antibody IEDDA_Reaction iEDDA Reaction TCO_Antibody->IEDDA_Reaction Drug Cytotoxic Drug Linker_Drug_Conjugation Conjugate Drug to Linker Drug->Linker_Drug_Conjugation Linker_Activation Activate Tetrazine-PEG7-amine (if necessary for drug conjugation) Linker_Activation->Linker_Drug_Conjugation Tetrazine_Linker_Drug Tetrazine-PEG7-Drug Linker_Drug_Conjugation->Tetrazine_Linker_Drug Tetrazine_Linker_Drug->IEDDA_Reaction ADC Antibody-Drug Conjugate (ADC) IEDDA_Reaction->ADC

Logical pathway for ADC synthesis.

Conclusion

This compound is a valuable tool in bioconjugation and drug development. Its solubility and stability are key parameters that dictate its successful application. The information and protocols provided in this guide are intended to assist researchers in the effective handling, storage, and utilization of this important reagent. For optimal results, it is always recommended to perform small-scale pilot experiments to validate solubility and stability under specific experimental conditions.

References

An In-Depth Technical Guide to Tetrazine-PEG7-amine Hydrochloride for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetrazine-PEG7-amine hydrochloride, a heterobifunctional linker critical to the advancement of bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Core Molecular and Physical Properties

This compound is a key reagent in the field of "click chemistry," specifically utilized for its role in the inverse-electron-demand Diels-Alder (iEDDA) reaction. This bioorthogonal reaction enables the rapid and specific ligation of a tetrazine moiety to a strained alkene, such as trans-cyclooctene (B1233481) (TCO), under mild, aqueous conditions. The molecule consists of a reactive tetrazine group, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG7) spacer, and a primary amine hydrochloride salt. This trifunctional architecture provides a versatile platform for the construction of complex biomolecular conjugates.

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C26H43ClN6O8[1]
Molecular Weight 603.11 g/mol [1]
Purity ≥99.16%[2]
Appearance Red to dark red solid[3]
Solubility 200 mg/mL in DMSO
Storage Conditions Store at -20°C, protected from light and moisture.

Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction

The primary utility of this compound lies in the extremely rapid and selective reaction between its tetrazine ring and a trans-cyclooctene (TCO) group. This iEDDA reaction is characterized by second-order rate constants that are among the fastest known in bioorthogonal chemistry, allowing for efficient conjugation at low reactant concentrations. The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) linkage.

Tetrazine Tetrazine Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate + TCO [4+2] Cycloaddition TCO trans-Cyclooctene (TCO) Product Stable Dihydropyridazine Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2 Release

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.

Experimental Protocols

The amine group of this compound allows for its conjugation to molecules bearing a carboxylic acid, such as cytotoxic drug payloads, through standard amide bond formation chemistry. The resulting tetrazine-functionalized payload can then be reacted with a TCO-modified antibody to form the final ADC.

Protocol for Conjugation of this compound to a Carboxylic Acid-Containing Payload

This protocol details the activation of a carboxylic acid on a payload molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent reaction with the primary amine of this compound.

Materials:

  • Carboxylic acid-containing payload molecule

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • DIPEA (N,N-Diisopropylethylamine)

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Reverse-phase HPLC for purification

Procedure:

  • Payload Activation:

    • Dissolve the carboxylic acid-containing payload (1 equivalent) in anhydrous DMF or DMSO.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the payload solution.

    • Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS ester. The progress of the activation can be monitored by TLC or LC-MS.

  • Conjugation to this compound:

    • In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO. Add DIPEA (2-3 equivalents) to neutralize the hydrochloride and deprotonate the primary amine.

    • Add the activated payload solution dropwise to the Tetrazine-PEG7-amine solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding the quenching solution and incubating for 15-30 minutes at room temperature.

    • Purify the resulting Tetrazine-PEG7-Payload conjugate by reverse-phase HPLC.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

    • Lyophilize the pure fractions and store at -20°C under dessicated conditions.

cluster_activation Activation Step cluster_conjugation Conjugation Step Payload_COOH Payload-COOH EDC_NHS EDC, NHS Payload_COOH->EDC_NHS Payload_NHS Payload-NHS Ester EDC_NHS->Payload_NHS Tetrazine_NH2 Tetrazine-PEG7-NH₂ Payload_NHS->Tetrazine_NH2 Amide Bond Formation Payload_NHS->Tetrazine_NH2 Final_Product Tetrazine-PEG7-Payload Tetrazine_NH2->Final_Product

Caption: Workflow for payload conjugation to Tetrazine-PEG7-amine.

Protocol for ADC Formation via Tetrazine-TCO Ligation

This protocol describes the conjugation of the Tetrazine-PEG7-Payload to a TCO-modified antibody.

Materials:

  • TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-PEG7-Payload (from Protocol 3.1)

  • Conjugation Buffer: PBS, pH 7.4

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody and Payload Preparation:

    • Prepare the TCO-modified antibody at a concentration of 1-10 mg/mL in Conjugation Buffer.

    • Dissolve the Tetrazine-PEG7-Payload in DMSO or another suitable organic solvent to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the Tetrazine-PEG7-Payload stock solution to the TCO-modified antibody solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to maintain antibody stability.

    • Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction can also be performed at 4°C for a longer duration if required for antibody stability.

  • Purification and Characterization:

    • Purify the resulting ADC from unreacted payload and other small molecules using a size exclusion chromatography (SEC) column equilibrated with PBS, pH 7.4.

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.

    • Assess the purity and aggregation state of the final ADC by SEC.

    • Store the purified ADC at 4°C or as recommended for the specific antibody.

TCO_Antibody TCO-Modified Antibody Reaction Mix and Incubate (RT, 30-60 min) TCO_Antibody->Reaction Tetrazine_Payload Tetrazine-PEG7-Payload Tetrazine_Payload->Reaction Purification Size Exclusion Chromatography (SEC) Reaction->Purification iEDDA Ligation ADC Purified Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: Experimental workflow for ADC formation via Tetrazine-TCO ligation.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of chemical biology and drug development. Its unique combination of a highly reactive tetrazine moiety, a hydrophilic PEG spacer, and a functional amine handle enables the efficient and precise construction of complex bioconjugates. The straightforward and robust nature of the iEDDA reaction, coupled with well-established amide bond formation chemistries, provides a reliable pathway for the development of next-generation targeted therapeutics. This guide provides the foundational knowledge and practical protocols to successfully implement this compound in advanced bioconjugation strategies.

References

The Pivotal Role of the PEG7 Linker in Tetrazine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, with the inverse electron demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), standing out for its exceptionally fast kinetics and high specificity. Within this chemical space, tetrazine-functionalized compounds have emerged as powerful tools for a myriad of applications, including antibody-drug conjugates (ADCs), in vivo imaging, and targeted drug delivery. A critical component in the design of these advanced molecular constructs is the linker that connects the reactive tetrazine moiety to the biomolecule or payload of interest. This technical guide focuses on the integral role of the polyethylene (B3416737) glycol (PEG) linker, specifically the 7-unit PEG (PEG7) chain, in modulating the properties and efficacy of tetrazine compounds.

The incorporation of a PEG7 linker offers a strategic advantage by enhancing the aqueous solubility of often hydrophobic tetrazine derivatives, a crucial attribute for biological applications.[1] Furthermore, PEGylation is well-established to improve the pharmacokinetic profile of bioconjugates by increasing their hydrodynamic radius, which can reduce renal clearance and extend circulation half-life.[2][3] This guide will provide a comprehensive overview of the synthesis, properties, and applications of PEG7-tetrazine compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of their function and utility in research and drug development.

The Chemistry of PEGylated Tetrazines: The IEDDA Reaction

The cornerstone of tetrazine bioorthogonal chemistry is the IEDDA reaction, a [4+2] cycloaddition between an electron-deficient tetrazine and an electron-rich dienophile, most commonly a strained trans-cyclooctene (TCO).[4] This reaction is exceptionally fast, with second-order rate constants reaching up to 106 M-1s-1, and proceeds readily under physiological conditions without the need for a catalyst.[4] The reaction is highly specific, as neither tetrazines nor TCOs react with naturally occurring functional groups in biological systems.

The PEG7 linker is typically introduced to the tetrazine core through a stable amide bond and can be functionalized with a variety of terminal groups (e.g., amine, NHS ester, azide) to enable conjugation to biomolecules. The presence of the PEG7 chain does not sterically hinder the IEDDA reaction, allowing for efficient bioconjugation.

Pretargeting_Workflow cluster_workflow Pre-targeting Experimental Workflow A Step 1: Administration of TCO-modified Antibody B Step 2: Accumulation and Clearance (24-72 hours) A->B Antibody targets tumor antigen C Step 3: Administration of Radiolabeled PEG7-Tetrazine B->C Unbound antibody clears from circulation D Step 4: In Vivo IEDDA Reaction (Bioorthogonal Ligation) C->D Tetrazine reacts with TCO at tumor site E Step 5: Rapid Clearance of Unbound Tetrazine D->E Excess tetrazine is renally cleared F Step 6: Imaging (SPECT/PET) or Therapy E->F High tumor-to-background signal ADC_Mechanism cluster_cell Cancer Cell HER2 HER2 Receptor Endosome Endosome HER2->Endosome 2. Internalization (Endocytosis) ADC PEG7-Tetrazine-ADC ADC->HER2 1. Binding Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload (e.g., MMAE) Lysosome->Payload 4. Payload Release Tubulin Tubulin Payload->Tubulin 5. Tubulin Polymerization Inhibition Microtubules Microtubules Tubulin->Microtubules Polymerization Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Cycle Arrest (G2/M Phase) HER2_Signaling cluster_nucleus Nucleus HER2 HER2 Receptor HER3 HER3 Receptor HER2->HER3 Dimerization PI3K PI3K HER3->PI3K Activation RAS RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC HER2-Targeted ADC (with PEG7-Tetrazine) ADC->HER2 Binding & Internalization

References

An In-Depth Technical Guide to Tetrazine Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazine click chemistry has rapidly emerged as a powerful tool in chemical biology, drug development, and materials science. This bioorthogonal reaction, characterized by its exceptionally fast kinetics and high specificity, enables the precise covalent ligation of molecules in complex biological environments. This technical guide provides a comprehensive overview of the core principles of tetrazine click chemistry, detailed experimental protocols for its application, and a summary of key quantitative data to aid in the rational design of experiments.

The foundation of tetrazine click chemistry lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction between an electron-deficient 1,2,4,5-tetrazine (B1199680) (Tz) and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[1] This reaction is notable for being catalyst-free and proceeding rapidly under physiological conditions, making it ideal for in vivo applications.[2] The primary driving force for this reaction is the release of dinitrogen (N₂) gas, which renders the ligation irreversible.[1]

Core Mechanism

The tetrazine ligation proceeds through a two-step mechanism:

  • [4+2] Cycloaddition: The electron-poor tetrazine acts as the diene and reacts with the strained dienophile (e.g., TCO) in a [4+2] cycloaddition. This is the rate-determining step of the reaction.[1]

  • Retro-Diels-Alder Reaction: The resulting tricyclic intermediate is highly unstable and rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen gas (N₂). This step forms a stable dihydropyridazine (B8628806) product, which can then tautomerize and oxidize to a pyridazine.[1]

The exceptional speed of this reaction is attributed to the high ring strain of the dienophile and the favorable frontier molecular orbital interactions between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the tetrazine.[3]

Tetrazine_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Tetrazine 1,2,4,5-Tetrazine (Diene) Cycloaddition [4+2] Cycloaddition (Rate-Determining) Tetrazine->Cycloaddition Dienophile trans-Cyclooctene (TCO) (Dienophile) Dienophile->Cycloaddition Intermediate Unstable Tricyclic Intermediate Cycloaddition->Intermediate Retro_DA Retro-Diels-Alder Intermediate->Retro_DA Dihydropyridazine Stable Dihydropyridazine Retro_DA->Dihydropyridazine Nitrogen Dinitrogen (N₂) Retro_DA->Nitrogen

Mechanism of the Tetrazine-TCO Ligation.

Quantitative Data: Reaction Kinetics

The second-order rate constants (k₂) of tetrazine ligations are among the fastest known for bioorthogonal reactions, often in the range of 10³ to 10⁶ M⁻¹s⁻¹.[4] This allows for efficient labeling at micromolar to nanomolar concentrations, which is crucial for in vivo applications to minimize potential off-target effects and toxicity.[1] The reaction rate is significantly influenced by the substituents on both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile generally increase the reaction rate.[5][6]

Tetrazine DerivativeDienophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cycloocteneMethanol/Water (9:1)25~2000[7]
3,6-diphenyl-1,2,4,5-tetrazineBicyclononyne (BCN)Methanol253.6[8]
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineBicyclononyne (BCN)Methanol25118[8]
Hydrogen-substituted tetrazinesTCO derivativesAqueous MediaN/Aup to 30,000[9]
TCO-PEG₄Various tetrazine scaffoldsDPBS371100 - 73,000[7]
General TCO-TetrazineN/AN/AN/Aup to 1 x 10⁶[10]
3-Alkyl-6-aryl-tetrazineTCON/AN/ALower reactivity than bispyridyl-tetrazine[11]
3,6-bispyridyl-tetrazineTCON/AN/AHighly reactive[11]

Experimental Protocols

Protocol 1: Determination of Second-Order Rate Constants

This protocol outlines a general method for determining the second-order rate constant of a tetrazine-TCO ligation using UV-Vis spectrophotometry.

Materials:

  • Tetrazine derivative

  • TCO derivative

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the tetrazine derivative in anhydrous DMSO or DMF.

    • Prepare a 10 mM stock solution of the TCO derivative in anhydrous DMSO or DMF.

  • Reaction Setup:

    • In a quartz cuvette, dilute the tetrazine stock solution in the reaction buffer to a final concentration that gives a distinct absorbance in the range of 0.5-1.0 at its characteristic wavelength (typically 510-550 nm).

    • Equilibrate the cuvette to the desired reaction temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a small volume of the TCO stock solution to the cuvette to achieve a final concentration equimolar to the tetrazine.

    • Immediately start monitoring the decrease in absorbance of the tetrazine over time at its λmax.

  • Data Analysis:

    • For a second-order reaction with 1:1 stoichiometry, the data can be linearized by plotting 1/[Tetrazine] versus time.

    • The second-order rate constant (k₂) is equal to the slope of the resulting linear plot.

Protocol 2: Protein-Protein Conjugation

This protocol describes a typical workflow for conjugating two proteins using tetrazine-TCO ligation.

Materials:

  • Protein A

  • Protein B

  • TCO-NHS ester

  • Tetrazine-NHS ester

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Protein A Activation with TCO:

    • Dissolve Protein A in the reaction buffer at a concentration of 1-5 mg/mL.[4]

    • Prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO.[4]

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester to the protein solution.[4]

    • Incubate at room temperature for 30-60 minutes.

    • Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM.

    • Remove excess TCO-NHS ester using a spin desalting column.

  • Protein B Activation with Tetrazine:

    • Follow the same procedure as for Protein A, but use a Tetrazine-NHS ester.

  • Protein-Protein Ligation:

    • Mix the TCO-activated Protein A and the tetrazine-activated Protein B in a 1:1 or a slight molar excess of the tetrazine-protein (e.g., 1.2:1).

    • Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Purification:

    • Purify the resulting protein-protein conjugate from unreacted proteins using SEC.

Protein_Conjugation_Workflow cluster_activation Protein Activation cluster_ligation Ligation & Purification ProteinA Protein A TCO_NHS TCO-NHS Ester ProteinA->TCO_NHS ActivatedA TCO-Protein A TCO_NHS->ActivatedA ProteinB Protein B Tetrazine_NHS Tetrazine-NHS Ester ProteinB->Tetrazine_NHS ActivatedB Tetrazine-Protein B Tetrazine_NHS->ActivatedB Mix Mix Activated Proteins ActivatedA->Mix ActivatedB->Mix Incubate Incubate Mix->Incubate Purify Purify (SEC) Incubate->Purify Conjugate Protein A-B Conjugate Purify->Conjugate

Workflow for Protein-Protein Conjugation.

Applications in Drug Development

Tetrazine click chemistry offers significant advantages in drug development, particularly in the construction of antibody-drug conjugates (ADCs) and in pre-targeted drug delivery.

Antibody-Drug Conjugates (ADCs)

The fast, catalyst-free nature of tetrazine ligation allows for the site-specific conjugation of potent cytotoxic drugs to antibodies under mild conditions, preserving the antibody's integrity and binding affinity. This approach can lead to more homogeneous ADCs with improved therapeutic indices.[12]

Pre-targeted Drug Delivery and Imaging

Pre-targeting strategies separate the delivery of a targeting moiety (e.g., an antibody functionalized with a TCO) and a therapeutic or imaging agent (e.g., a radiolabeled tetrazine).[1][13] This two-step approach allows the antibody to first accumulate at the target site and for the unbound antibody to clear from circulation. Subsequently, the small, rapidly clearing tetrazine-linked agent is administered, which then specifically reacts with the pre-targeted antibody at the site of interest. This strategy significantly improves the target-to-background ratio in imaging and reduces systemic toxicity in therapy.[1][13]

Pretargeted_Imaging_Signaling Pre-targeted PET Imaging Workflow cluster_step1 Step 1: Antibody Administration cluster_step2 Step 2: Imaging Agent Administration Antibody TCO-modified Antibody Injection1 Systemic Injection Antibody->Injection1 TumorCell Tumor Cell with Target Antigen ClickReaction In Vivo Click Reaction (Tetrazine Ligation) TumorCell->ClickReaction Accumulation Antibody Accumulation at Tumor Site Injection1->Accumulation Accumulation->TumorCell Clearance Clearance of Unbound Antibody Accumulation->Clearance Tetrazine Radiolabeled Tetrazine Injection2 Systemic Injection Tetrazine->Injection2 Injection2->ClickReaction PET PET Imaging ClickReaction->PET

Pre-targeted PET Imaging Workflow.

Conclusion

Tetrazine click chemistry represents a significant advancement in the field of bioconjugation. Its unparalleled reaction speed, specificity, and biocompatibility have made it an indispensable tool for researchers in academia and industry. The ability to perform these reactions in living systems has opened up new avenues for in vivo imaging, targeted drug delivery, and the study of complex biological processes. As the repertoire of functionalized tetrazines and dienophiles continues to expand, the applications of this powerful chemistry are poised to grow even further, driving innovation in medicine and biotechnology.

References

Tetrazine-PEG7-amine Hydrochloride: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and core applications of Tetrazine-PEG7-amine hydrochloride, a key reagent in bioconjugation and antibody-drug conjugate (ADC) development. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental success.

Chemical and Physical Properties

This compound is a bifunctional linker molecule. It contains a highly reactive tetrazine moiety for bioorthogonal "click chemistry" and a primary amine for conjugation to other molecules, spaced by a hydrophilic 7-unit polyethylene (B3416737) glycol (PEG) chain. The hydrochloride salt form enhances the compound's stability and handling.[1]

PropertyDataSource(s)
Molecular Formula C₂₆H₄₃ClN₆O₈[2]
Molecular Weight 603.11 g/mol [2]
Appearance Solid[3]
Solubility Soluble in Water, DMSO, DMF, DCM, MeOH[4][5]
Purity Typically >95%[4]

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is limited, data from closely related tetrazine-PEG compounds indicate potential hazards. Standard laboratory precautions for handling chemical reagents should be strictly followed.

GHS Hazard Classification (Based on related compounds)
Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exp.)Category 3H335: May cause respiratory irritation[3]
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life[6]
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects[6]
Recommended Personal Protective Equipment (PPE)

A comprehensive assessment of the specific experimental conditions should be performed to ensure adequate protection.

PPE CategorySpecificationRationaleSource(s)
Eye Protection ANSI-approved safety goggles with side-shieldsProtects eyes from splashes and airborne particles.[7]
Hand Protection Chemical-resistant nitrile glovesPrevents direct skin contact.[7]
Body Protection Chemical-resistant lab coatProtects against contamination of personal clothing.[7]
Respiratory NIOSH/MSHA approved respirator (if dust is generated)Recommended if working outside a fume hood or if irritation occurs.[7]

Handling and Storage

Proper handling and storage are critical to maintaining the reagent's integrity and ensuring user safety.

Handling Protocols
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[3][7]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not inhale dust or aerosols.[3]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[6]

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a fume hood to contain any dust.[7]

Storage Conditions
  • Temperature: For long-term storage, keep at -80°C (up to 6 months) or -20°C (up to 1 month).[8]

  • Container: Store in the original, tightly sealed container to protect from moisture and light.[3]

  • Incompatibilities: Keep away from strong oxidizing agents.

Below is a generalized workflow for safe handling in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE (Gloves, Goggles, Lab Coat) b Work in Fume Hood a->b c Weigh Solid Reagent b->c Proceed to handling d Dissolve in Anhydrous Solvent (e.g., DMSO, DMF) c->d e Decontaminate Surfaces d->e After experiment f Dispose of Waste per Institutional Guidelines e->f g Doff PPE f->g h Wash Hands Thoroughly g->h

A generalized workflow for the safe handling of this compound.

Emergency Procedures

In the event of exposure or a spill, follow these first-aid and cleanup measures immediately.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Inhalation Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
Ingestion Wash out mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill and Leak Procedures
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if safe to do so. Keep the product away from drains and water courses.[3]

  • Absorb: For small spills, absorb with a non-combustible, inert material (e.g., sand, diatomite, universal binders).[3]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) and then wash with soap and water.[3]

  • Disposal: Dispose of contaminated material in accordance with local, state, and federal regulations.[3]

Core Application: Bioorthogonal Ligation

This compound is primarily used in bioorthogonal chemistry, specifically for the inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click" reaction occurs between the tetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO), to form a stable covalent bond.[8][9] This reaction is exceptionally fast and specific, allowing for the precise conjugation of molecules in complex biological media.[10]

The primary amine of this compound is first used to conjugate the linker to a molecule of interest (e.g., a protein, antibody, or drug) that contains a reactive carboxylic acid or an activated ester. The resulting tetrazine-modified molecule can then be "clicked" to a second molecule bearing a TCO group.

Reaction Mechanism: Inverse-Electron-Demand Diels-Alder (iEDDA)

The iEDDA reaction is a [4+2] cycloaddition between the electron-deficient tetrazine (the diene) and the electron-rich, strained TCO (the dienophile). This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[3]

G cluster_reactants Reactants cluster_products Products Tetrazine Tetrazine-PEG7-R1 Plus1 + TCO TCO-R2 Product Dihydropyridazine Conjugate (R1-PEG7-Linker-R2) TCO->Product iEDDA Reaction (fast kinetics) Plus2 + N2 N₂ (gas)

The inverse-electron-demand Diels-Alder (iEDDA) reaction of a tetrazine with a TCO.
Example Experimental Protocol: Two-Step Antibody Conjugation

This protocol provides a general framework for labeling an antibody with a TCO group and then conjugating it to a tetrazine-functionalized molecule (prepared using Tetrazine-PEG7-amine).

Step 1: Antibody Modification with TCO

  • Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in a primary amine-free buffer (e.g., PBS, pH 7.4-8.0).

  • Reagent Preparation: Immediately before use, dissolve a TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS. The TCO-labeled antibody is now ready for ligation.[11]

Step 2: Ligation with Tetrazine-PEG7-Molecule

  • Reaction Setup: Mix the TCO-labeled antibody with the Tetrazine-PEG7-functionalized molecule in a 1:1 to 1:1.5 molar ratio in PBS.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[11] The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic color (pink/red).[10]

  • Purification (Optional): If necessary, the final antibody conjugate can be purified from any unreacted small molecules using size-exclusion chromatography or dialysis.[11]

  • Storage: Store the final conjugate at 4°C or as appropriate for the specific antibody.

This guide is intended for informational purposes for trained laboratory personnel. Always consult the most recent Safety Data Sheet (SDS) for the specific product you are using and adhere to all institutional and governmental safety regulations.

References

A Technical Guide to Tetrazine-PEG7-amine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrazine-PEG7-amine hydrochloride is a bifunctional linker molecule integral to the advancement of bioconjugation and targeted drug delivery, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of its commercial availability, technical specifications, and key applications. Detailed experimental protocols and visualizations are included to assist researchers, scientists, and drug development professionals in effectively utilizing this versatile chemical tool.

The molecule features a tetrazine moiety, which participates in exceptionally fast and specific bioorthogonal click chemistry reactions with trans-cyclooctene (B1233481) (TCO) groups. This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition is notable for its high efficiency and biocompatibility, proceeding rapidly under physiological conditions without the need for a catalyst. The primary amine group, present as a hydrochloride salt for enhanced stability and solubility, allows for straightforward conjugation to molecules containing carboxylic acids, such as proteins, antibodies, or cytotoxic payloads, through standard amide bond formation chemistries. The polyethylene (B3416737) glycol (PEG) spacer, consisting of seven ethylene (B1197577) glycol units, enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.

Commercial Suppliers and Technical Data

This compound and its derivatives are available from several commercial suppliers. The following tables summarize the key technical data for this compound, facilitating a comparison of products from different vendors.

Table 1: Commercial Suppliers of this compound and Related Compounds

SupplierProduct NameCatalog Number
BroadPharmMethyltetrazine-PEG7-amine HCl saltBP-24058
MedChemExpressThis compoundHY-148211
Cambridge BioscienceTetrazine-PEG7-amine (hydrochloride)HY-148211-5mg
AxisPharmTetrazine-PEG LinkersVaries
BioHippoThis compoundT77865

Table 2: Technical Specifications of this compound

PropertyValueSource
Molecular Formula C₂₅H₄₂ClN₅O₈ (Methyltetrazine derivative)BroadPharm
C₂₄H₄₀ClN₅O₈ (Unsubstituted tetrazine)MedChemExpress
Molecular Weight 576.1 g/mol (Methyltetrazine derivative)BroadPharm
603.11 g/mol (Unsubstituted tetrazine)MedChemExpress[1]
Purity ≥98%BroadPharm
99.16%MedChemExpress[2]
Solubility Water, DMSO, DMFBroadPharm
Storage Conditions -20°CBroadPharm
-80°C (6 months), -20°C (1 month) in solventMedChemExpress[2]

Experimental Protocols

The utility of this compound lies in its two reactive functional groups. The following are detailed protocols for the two primary conjugation steps.

Protocol 1: Amide Coupling of Tetrazine-PEG7-amine to a Carboxylic Acid-Containing Molecule

This protocol describes the conjugation of the primary amine of Tetrazine-PEG7-amine to a protein or other molecule bearing a carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Carboxylic acid-containing molecule (e.g., protein)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Desalting columns

Procedure:

  • Preparation of Reagents: Equilibrate all reagents to room temperature before use. Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF.

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Add EDC and NHS (or Sulfo-NHS) to the solution. A 2-10 fold molar excess of EDC and NHS over the carboxylic acid is typically used.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction:

    • Dissolve this compound in Conjugation Buffer.

    • Add the Tetrazine-PEG7-amine solution to the activated carboxylic acid solution. A 1.5 to 20-fold molar excess of the amine-containing molecule is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes to quench any unreacted NHS-esters.

  • Purification: Remove excess unconjugated Tetrazine-PEG7-amine and other small molecules using a desalting column or dialysis.

Protocol 2: Tetrazine-TCO Ligation (Click Chemistry)

This protocol outlines the bioorthogonal reaction between a tetrazine-functionalized molecule and a trans-cyclooctene (TCO)-modified molecule.

Materials:

  • Tetrazine-conjugated molecule (from Protocol 1)

  • TCO-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.0-9.0

Procedure:

  • Preparation of Reactants: Dissolve both the tetrazine-conjugated molecule and the TCO-functionalized molecule in the Reaction Buffer.

  • Ligation Reaction:

    • Mix the tetrazine and TCO-containing solutions. A 1:1 molar ratio is the stoichiometric ideal, though a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized molecule can be used to ensure complete reaction of the TCO-molecule.[3][4]

    • The reaction is typically rapid and can be incubated for 30 minutes to 2 hours at room temperature.[3][4] The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[1][3]

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a two-step conjugation process utilizing this compound.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Tetrazine-TCO Ligation mol_A Carboxylic Acid Molecule (e.g., Antibody, Drug) activated_mol NHS-ester Activated Molecule mol_A->activated_mol Activation reagent_A EDC / NHS reagent_A->activated_mol tetrazine_peg Tetrazine-PEG7-amine conjugated_mol Tetrazine-PEG-Molecule tetrazine_peg->conjugated_mol activated_mol->conjugated_mol Conjugation final_conjugate Final Bioconjugate conjugated_mol->final_conjugate Click Reaction mol_B TCO-functionalized Molecule mol_B->final_conjugate start Start start->mol_A start->mol_B

Caption: General workflow for bioconjugation using Tetrazine-PEG7-amine.

Antibody-Drug Conjugate (ADC) Mechanism of Action

This compound is a key component in the construction of ADCs. The following diagram illustrates the general mechanism by which an ADC targets and kills cancer cells.[5][6][7][]

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Pathway adc Antibody-Drug Conjugate (ADC) binding ADC Binding to Antigen adc->binding tumor_cell Tumor Cell antigen Tumor-Specific Antigen antigen->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis lysosome Lysosome endocytosis->lysosome payload_release Linker Cleavage & Payload Release lysosome->payload_release cytotoxic_payload Cytotoxic Payload payload_release->cytotoxic_payload cell_death Apoptosis / Cell Death cytotoxic_payload->cell_death

References

Methodological & Application

Application Notes and Protocols: Tetrazine-PEG7-amine Hydrochloride Reaction with Trans-cyclooctene (TCO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the bioorthogonal reaction between Tetrazine-PEG7-amine hydrochloride and trans-cyclooctene (B1233481) (TCO). This reaction, based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is a cornerstone of modern bioconjugation, offering exceptional speed, specificity, and biocompatibility. It is widely employed in drug delivery, molecular imaging, and the development of complex bioconjugates such as antibody-drug conjugates (ADCs).[1][2][3][4][5]

The this compound reagent is a bifunctional linker. The terminal amine group allows for its conjugation to molecules containing a carboxylic acid via standard amide bond formation. The tetrazine moiety provides the functionality for a subsequent, rapid "click" reaction with a TCO-modified molecule. The hydrophilic PEG7 spacer enhances solubility and reduces steric hindrance.[6][7][]

Reaction Principle

The reaction between a tetrazine and a TCO is a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.[9] This is followed by a retro-Diels-Alder reaction, which irreversibly forms a stable dihydropyridazine (B8628806) bond and releases nitrogen gas as the sole byproduct.[1][10] This catalyst-free reaction proceeds efficiently under mild, aqueous conditions, making it ideal for biological applications.[1][10][11]

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Tetrazine Tetrazine-PEG7-amine Reaction Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition Tetrazine->Reaction TCO trans-cyclooctene (TCO) TCO->Reaction Conjugate Stable Dihydropyridazine Conjugate Reaction->Conjugate Irreversible Bond Formation Nitrogen Nitrogen Gas (N₂) Reaction->Nitrogen Byproduct Release

Caption: Reaction mechanism of the Tetrazine-TCO ligation.

Quantitative Data

The Tetrazine-TCO ligation is renowned for its exceptionally fast reaction kinetics, which is a key advantage in applications involving low reactant concentrations.[2][10]

ParameterValueConditionsReference
Second-Order Rate Constant (k₂) Up to 1 x 10⁶ M⁻¹s⁻¹Aqueous media[2][10]
Optimal pH Range 6.0 - 9.0PBS buffer[10][11]
Reaction Temperature Room Temperature (can be performed at 4°C to 40°C)Aqueous buffer[6][11]
Reaction Time for Completion 10 - 60 minutesRoom Temperature[11][12]
Byproducts Nitrogen gas (N₂) onlyNot Applicable[10]

Experimental Protocols

This section details a two-stage protocol:

  • Stage 1: Conjugation of this compound to a protein via its carboxylic acid residues (e.g., aspartic acid, glutamic acid, or C-terminus).

  • Stage 2: Bioorthogonal "click" reaction of the resulting Tetrazine-functionalized protein with a TCO-functionalized molecule.

Stage 1: Amide Coupling of Tetrazine-PEG7-amine to a Protein

This protocol utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate carboxyl groups on a protein for reaction with the primary amine of the tetrazine linker.

Materials:

  • Protein with accessible carboxyl groups

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Amine-free buffer such as PBS (Phosphate-Buffered Saline), pH 7.2-7.5[6][11]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Spin Desalting Columns

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or water.

    • Add a 50- to 100-fold molar excess of EDC and NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation with Tetrazine-PEG7-amine:

    • Immediately dissolve this compound in the Reaction Buffer.

    • Add a 20- to 50-fold molar excess of the Tetrazine-PEG7-amine to the activated protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted tetrazine linker and coupling reagents using a spin desalting column or dialysis, exchanging the buffer to the Reaction Buffer (PBS, pH 7.4).

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using analytical techniques such as UV-Vis spectroscopy (monitoring the tetrazine absorbance around 520 nm) or mass spectrometry.

Stage 2: Tetrazine-TCO Click Reaction

Materials:

  • Tetrazine-functionalized protein from Stage 1

  • TCO-functionalized molecule (e.g., TCO-labeled small molecule, peptide, or another protein)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation: Prepare the Tetrazine-functionalized protein and the TCO-functionalized molecule in the Reaction Buffer.

  • Stoichiometry: For optimal results, use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule. A common starting point is a 1.1 to 2.0-fold molar excess.[11][12]

  • Conjugation Reaction:

    • Mix the Tetrazine-functionalized protein with the TCO-functionalized molecule in the Reaction Buffer.

    • Incubate the reaction mixture for 30-60 minutes at room temperature.[6][11] For reactions with low concentrations, the incubation time can be extended.[11]

  • Monitoring (Optional): The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in absorbance at ~520-540 nm.[10]

  • Purification: If necessary, purify the final conjugate to remove any unreacted starting materials using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.[6][11]

  • Storage: Store the final conjugate at 4°C until further use.[11]

G cluster_stage1 Stage 1: Amide Coupling cluster_stage2 Stage 2: Click Reaction A Prepare Protein in Activation Buffer B Activate Carboxyl Groups with EDC/NHS A->B C Add Tetrazine-PEG7-amine B->C D Incubate (2h RT or O/N 4°C) C->D E Quench Reaction D->E F Purify Tetrazine-Protein (Desalting/Dialysis) E->F G Mix Tetrazine-Protein with TCO-Molecule in PBS F->G Proceed to Click Reaction H Incubate (30-60 min RT) G->H I Optional: Monitor Reaction (Absorbance at 520 nm) H->I J Purify Final Conjugate (SEC) I->J

Caption: Experimental workflow for the two-stage conjugation protocol.

Troubleshooting and Optimization

  • Low Conjugation Efficiency (Stage 1): Ensure EDC/NHS solutions are fresh. Optimize the molar excess of reagents and check the pH of the reaction buffer.

  • Low Click Reaction Yield (Stage 2): Empirically optimize the molar ratio of the tetrazine and TCO reactants.[11] While a slight excess of tetrazine is common, the optimal ratio may vary.[11] Ensure the integrity of the tetrazine and TCO moieties, as they can degrade over long periods or under harsh conditions.

  • Precipitation: The PEG7 linker enhances water solubility.[7][] If precipitation occurs, consider adjusting the protein concentration or the buffer composition.

By following these detailed protocols and considering the key quantitative parameters, researchers can effectively utilize the this compound and TCO reaction for a wide range of bioconjugation applications.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Tetrazine-PEG7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides a detailed protocol for the synthesis of an ADC using a two-step bioorthogonal conjugation strategy involving Tetrazine-PEG7-amine.

This method leverages the highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) "click chemistry" reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO).[1] The protocol involves first conjugating the cytotoxic payload to the amine group of the Tetrazine-PEG7-amine linker. In a separate step, the antibody is modified with a TCO group. The final ADC is then assembled by reacting the tetrazine-functionalized payload with the TCO-modified antibody. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.[2]

General Mechanism of Action

ADCs exert their cytotoxic effect through a multi-step process. First, the antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[] Following binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[][4] Once inside the cell, the complex is trafficked to lysosomes, where the linker is cleaved, releasing the potent cytotoxic payload.[] The released payload can then interact with its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and apoptosis (programmed cell death).[][5]

Caption: General mechanism of action of an Antibody-Drug Conjugate.

Experimental Protocols

This ADC synthesis is a two-part process. First, the payload is conjugated to the Tetrazine-PEG7-amine linker. Second, the antibody is modified with a TCO group. Finally, the two components are conjugated via a click reaction.

Part 1: Synthesis of Payload-Tetrazine-PEG7 Conjugate

This protocol describes the conjugation of a cytotoxic payload containing a carboxylic acid group (e.g., a derivative of Monomethyl auristatin E - MMAE) to the amine group of Tetrazine-PEG7-amine. This is achieved by activating the carboxylic acid with EDC and Sulfo-NHS to form a stable amide bond with the amine on the linker.

Materials:

  • Cytotoxic payload with a carboxylic acid group

  • Tetrazine-PEG7-amine hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0

  • Purification: Reverse-phase HPLC system

Procedure:

  • Payload Activation:

    • Dissolve the cytotoxic payload in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of EDC and 1.2 equivalents of Sulfo-NHS to the payload solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.

  • Conjugation to Tetrazine-PEG7-amine:

    • In a separate vial, dissolve this compound in anhydrous DMF or DMSO and add 2-3 equivalents of DIPEA to neutralize the hydrochloride and deprotonate the amine.

    • Add the Tetrazine-PEG7-amine solution to the activated payload solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

  • Purification:

    • Purify the resulting Payload-Tetrazine-PEG7 conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.

  • Characterization:

    • Confirm the structure and purity of the product by LC-MS and NMR.

    • Lyophilize the purified product and store at -20°C or below, protected from light and moisture.

Part 2: TCO-Modification of the Antibody

This protocol details the modification of a monoclonal antibody with a TCO moiety using a TCO-NHS ester.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-PEG-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5) or PBS (pH 7.4-8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody buffer contains primary amines (e.g., Tris), exchange the antibody into the Reaction Buffer using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • TCO-NHS Stock Solution:

    • Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Modification Reaction:

    • Add a 5-10 molar excess of the TCO-NHS stock solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted TCO reagent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Determine the concentration of the purified TCO-modified antibody (mAb-TCO) using a spectrophotometer at 280 nm.

    • The degree of labeling (DOL) can be determined by mass spectrometry.

    • Store the mAb-TCO at 4°C.

Part 3: ADC Conjugation via iEDDA Click Chemistry

This protocol describes the final conjugation of the Payload-Tetrazine-PEG7 to the TCO-modified antibody.

Materials:

  • TCO-modified antibody (mAb-TCO) from Part 2

  • Payload-Tetrazine-PEG7 from Part 1

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the Payload-Tetrazine-PEG7 in DMSO.

  • Conjugation Reaction:

    • Add a 1.5 to 3.0 molar excess of the Payload-Tetrazine-PEG7 stock solution to the mAb-TCO solution.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically very fast.[6]

  • Purification:

    • Purify the final ADC from unreacted linker-payload and other small molecules using Size Exclusion Chromatography (SEC) or Protein A affinity chromatography.

  • Characterization:

    • Determine the final ADC concentration using UV-Vis spectroscopy at 280 nm.

    • Characterize the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the level of aggregation using SEC.

    • Store the purified ADC at 4°C.

ADC_Synthesis_Workflow cluster_part1 Part 1: Payload-Linker Synthesis cluster_part2 Part 2: Antibody Modification cluster_part3 Part 3: Final ADC Conjugation Payload Payload (Drug-COOH) Activation Activate Payload (EDC/Sulfo-NHS) Payload->Activation Linker Tetrazine-PEG7-amine Conjugation1 Amide Bond Formation Linker->Conjugation1 Activation->Conjugation1 Purification1 Purify via HPLC Conjugation1->Purification1 Payload_Linker Payload-Tetrazine-PEG7 Purification1->Payload_Linker Conjugation3 iEDDA Click Reaction Payload_Linker->Conjugation3 Antibody Antibody (mAb) Conjugation2 Modify Antibody Antibody->Conjugation2 TCO_NHS TCO-NHS Ester TCO_NHS->Conjugation2 Purification2 Purify via Desalting Column Conjugation2->Purification2 TCO_Antibody TCO-Antibody (mAb-TCO) Purification2->TCO_Antibody TCO_Antibody->Conjugation3 Purification3 Purify via SEC Conjugation3->Purification3 Final_ADC Final ADC Purification3->Final_ADC

Caption: Experimental workflow for the two-step ADC synthesis.

Data Presentation

The successful synthesis of an ADC requires careful characterization at each step. The following tables provide an example of the expected quantitative data.

Table 1: Summary of ADC Synthesis and Characterization

ParameterTarget ValueResultMethod
Antibody Modification
TCO-to-Antibody Ratio2-43.1Mass Spectrometry
Payload-Linker Synthesis
Purity>95%98%HPLC
Identity ConfirmationConfirmedConfirmedLC-MS
Final ADC
Drug-to-Antibody Ratio (DAR)~2.01.9UV-Vis / Mass Spectrometry[7]
Purity>95%97%SEC-HPLC
Monomer Percentage>95%98%SEC-HPLC
Endotoxin Level< 1 EU/mg< 0.5 EU/mgLAL Assay

Table 2: Example Calculation of Drug-to-Antibody Ratio (DAR) using UV-Vis Spectroscopy

AnalyteMolar Extinction Coefficient at 280 nm (ε₂₈₀)Molar Extinction Coefficient at Payload λ_max (ε_payload)
Antibody (mAb)210,000 M⁻¹cm⁻¹0 M⁻¹cm⁻¹
Payload-Linker5,000 M⁻¹cm⁻¹25,000 M⁻¹cm⁻¹

Measured Absorbance of ADC Sample:

  • A₂₈₀ = 0.85

  • A_payload = 0.19

Calculations:

  • Calculate Antibody Concentration:

    • C_mAb = (A₂₈₀ - A_payload * (ε₂₈₀_payload / ε_payload)) / ε₂₈₀_mAb

    • C_mAb = (0.85 - 0.19 * (5,000 / 25,000)) / 210,000 = 3.86 x 10⁻⁶ M

  • Calculate Payload Concentration:

    • C_payload = A_payload / ε_payload

    • C_payload = 0.19 / 25,000 = 7.6 x 10⁻⁶ M

  • Calculate DAR:

    • DAR = C_payload / C_mAb

    • DAR = (7.6 x 10⁻⁶ M) / (3.86 x 10⁻⁶ M) ≈ 1.97

Note: These values are for illustrative purposes only. Molar extinction coefficients must be empirically determined for the specific antibody and payload-linker conjugate.

References

Application Notes and Protocols for Live Cell Imaging with Tetrazine-PEG7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. Bioorthogonal chemistry has emerged as an invaluable tool in this field, allowing for the specific labeling of biomolecules in their native environment without interfering with cellular functions. The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is a premier bioorthogonal reaction, prized for its exceptionally fast kinetics, high specificity, and biocompatibility.[1][2][3]

This application note provides a detailed protocol for utilizing Tetrazine-PEG7-amine for live cell imaging. The inclusion of a seven-unit polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilicity of the molecule, which can improve solubility in aqueous buffers and minimize non-specific binding, leading to a higher signal-to-noise ratio in imaging experiments.[4][5] The terminal amine group on the PEG linker allows for straightforward conjugation to a variety of reporter molecules, such as fluorescent dyes, enabling the visualization of TCO-labeled targets within living cells.

Principle of the Reaction

The core of this labeling strategy is the IEDDA reaction, a rapid and irreversible [4+2] cycloaddition between the electron-deficient tetrazine ring and the strained electron-rich dienophile, TCO. This reaction proceeds efficiently under physiological conditions without the need for a catalyst, forming a stable covalent bond and releasing nitrogen gas as the sole byproduct. This makes it an ideal reaction for studying sensitive biological systems.

Data Presentation

The efficiency of the tetrazine-TCO ligation is a key advantage for live cell imaging applications. The reaction kinetics can be quantified by the second-order rate constant (k₂), which varies depending on the specific structures of the tetrazine and TCO derivatives.

Table 1: Second-Order Rate Constants for Tetrazine-TCO Ligations

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
3,6-di(2-pyridyl)-s-tetrazineTCO2,0009:1 Methanol/Water
3,6-di(2-pyridyl)-s-tetrazinesTCO22,000Methanol, 25°C
MethyltetrazineTCO~1,000Aqueous media[5]
H-TetrazinesTCOup to 30,000Not specified[5]
TetrazineNorbornene1.9Aqueous buffer[2]
General Tetrazine-TCOTCO1 - 1 x 10⁶PBS buffer, pH 6-9, room temperature

Note: Reaction rates are influenced by the specific substituents on both the tetrazine and TCO, as well as the solvent and temperature.

Table 2: Recommended Starting Concentrations and Incubation Times

ParameterRecommended RangeNotes
Tetrazine-PEG7-Fluorophore Concentration1 - 10 µMOptimal concentration should be determined empirically.
Incubation Time15 - 60 minutesShorter times may be sufficient for highly expressed targets.
Incubation Temperature37°C or Room Temperature37°C is generally preferred for live cell experiments.

Experimental Protocols

This section provides a step-by-step guide for labeling live cells using a pre-targeting strategy with Tetrazine-PEG7-amine. This involves first introducing a TCO-modified molecule to the cells, which binds to the target of interest, followed by the addition of the Tetrazine-PEG7-amine conjugated to a fluorescent reporter.

Protocol 1: Labeling of Cell Surface Proteins via Antibody-TCO Conjugates

This protocol describes the labeling of a specific cell surface protein using a primary antibody conjugated to TCO, followed by detection with a fluorophore-conjugated Tetrazine-PEG7-amine.

Materials:

  • Live cells cultured in a suitable imaging dish (e.g., glass-bottom dish)

  • Primary antibody specific to the cell surface target of interest, conjugated to TCO (TCO-Antibody)

  • Tetrazine-PEG7-amine conjugated to a fluorescent dye (Tetrazine-PEG7-Fluorophore)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Fluorescence microscope equipped for live cell imaging

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on an imaging dish.

  • Antibody Incubation:

    • Dilute the TCO-Antibody to the recommended concentration in pre-warmed complete cell culture medium.

    • Remove the existing medium from the cells and gently add the antibody solution.

    • Incubate the cells for 30-60 minutes at 37°C in a humidified incubator.

  • Washing:

    • Gently remove the antibody solution.

    • Wash the cells three times with pre-warmed PBS to remove any unbound antibody.

  • Tetrazine Ligation and Imaging:

    • Prepare a solution of Tetrazine-PEG7-Fluorophore in pre-warmed complete cell culture medium at a final concentration of 1-5 µM.

    • Add the Tetrazine-PEG7-Fluorophore solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

    • Gently wash the cells two to three times with pre-warmed PBS to remove unbound tetrazine conjugate.

    • Add fresh, pre-warmed imaging medium to the cells.

  • Live Cell Imaging:

    • Immediately image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

    • Time-lapse imaging can be performed to observe dynamic processes.

Protocol 2: General Metabolic Labeling with TCO-Modified Substrates

This protocol provides a general workflow for labeling cellular components that have been metabolically engineered to incorporate a TCO group.

Materials:

  • Live cells cultured in a suitable imaging dish

  • TCO-modified metabolic precursor (e.g., TCO-amino acid, TCO-sugar)

  • Tetrazine-PEG7-amine conjugated to a fluorescent dye (Tetrazine-PEG7-Fluorophore)

  • Complete cell culture medium, pre-warmed to 37°C

  • PBS, pre-warmed to 37°C

  • Fluorescence microscope equipped for live cell imaging

Procedure:

  • Metabolic Incorporation of TCO:

    • Culture cells in a medium containing the TCO-modified metabolic precursor for a sufficient period to allow for incorporation into the target biomolecules (this will vary depending on the specific precursor and cell type).

  • Washing:

    • Gently wash the cells three times with pre-warmed PBS to remove any unincorporated TCO precursor.

  • Tetrazine Ligation and Imaging:

    • Prepare a solution of Tetrazine-PEG7-Fluorophore in pre-warmed complete cell culture medium at a final concentration of 1-10 µM.

    • Add the Tetrazine-PEG7-Fluorophore solution to the cells.

    • Incubate for 15-60 minutes at 37°C, protected from light.

    • Gently wash the cells two to three times with pre-warmed PBS.

    • Add fresh, pre-warmed imaging medium.

  • Live Cell Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Cell Viability Assay

It is crucial to assess the potential cytotoxicity of the labeling reagents. A standard MTT or resazurin (B115843) assay can be performed.

Materials:

  • Cells cultured in a 96-well plate

  • Tetrazine-PEG7-amine at various concentrations

  • TCO-functionalized molecule (if applicable)

  • MTT or Resazurin reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of Tetrazine-PEG7-amine (and the TCO-molecule if applicable) for the intended duration of the imaging experiment. Include untreated control wells.

  • Following the treatment period, perform the MTT or resazurin assay according to the manufacturer's instructions.[6]

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate cell viability as a percentage of the untreated control. A result of 95% ± 14% viability has been reported for a tetrazine compound at 10 µM.[7]

Mandatory Visualizations

G cluster_0 Step 1: TCO Labeling cluster_1 Step 2: Tetrazine Ligation cluster_2 Step 3: Imaging culture Culture Live Cells add_tco Incubate with TCO-modified molecule (e.g., Antibody-TCO) culture->add_tco wash1 Wash to remove unbound TCO add_tco->wash1 add_tetrazine Incubate with Tetrazine-PEG7-Fluorophore wash1->add_tetrazine wash2 Wash to remove unbound Tetrazine image Live Cell Imaging wash2->image

Caption: Experimental workflow for live cell imaging using a pre-targeting strategy with Tetrazine-PEG7-amine.

G tetrazine Tetrazine-PEG7-Fluorophore cycloaddition [4+2] Cycloaddition (IEDDA) tetrazine->cycloaddition tco TCO-labeled Biomolecule tco->cycloaddition retro_da Retro-Diels-Alder cycloaddition->retro_da dihydropyridazine Stable Dihydropyridazine Adduct (Labeled Biomolecule) n2 N₂ (gas) retro_da->dihydropyridazine retro_da->n2

Caption: Bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between Tetrazine and TCO.

Troubleshooting

A high signal-to-noise ratio is critical for obtaining high-quality images.

Table 3: Troubleshooting Common Imaging Issues

ProblemPotential CauseSuggested Solution
High Background - Insufficient washing- Non-specific binding of the tetrazine probe- Increase the number and duration of wash steps.- Add a blocking agent (e.g., BSA) to the incubation buffer.- Decrease the concentration of the tetrazine probe.
Weak or No Signal - Inefficient TCO labeling- Low expression of the target biomolecule- Inefficient tetrazine ligation- Photobleaching- Optimize the concentration and incubation time for the TCO-molecule.- Confirm target expression by other methods (e.g., Western blot).- Increase the concentration or incubation time of the tetrazine probe.- Use an anti-fade mounting medium for fixed-cell imaging or minimize light exposure for live-cell imaging.
Cell Death/Morphological Changes - Cytotoxicity of the labeling reagents- Perform a cell viability assay to determine the optimal, non-toxic concentrations.- Reduce incubation times.

References

Application Notes and Protocols for Pretargeted Imaging using Tetrazine-PEG7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pretargeted Imaging

Pretargeted imaging is a multi-step strategy designed to enhance the contrast of molecular imaging and reduce the radiation dose to non-target tissues. This approach decouples the targeting molecule (e.g., a monoclonal antibody with a long circulation half-life) from the imaging agent (e.g., a radiolabeled small molecule that clears rapidly from the body).

In a typical pretargeted imaging workflow, a modified antibody, conjugated with a bioorthogonal reactive handle, is first administered. This antibody is allowed to accumulate at the target site, such as a tumor, and clear from the bloodstream. Subsequently, a small molecule carrying the complementary bioorthogonal reactive handle and an imaging label (e.g., a radionuclide) is injected. This small molecule rapidly reacts with the pretargeted antibody at the target site in a highly specific manner, a process often referred to as an in vivo "click" reaction. Unbound small molecule imaging agents are quickly cleared from the body, leading to high target-to-background signal ratios.[1]

The inverse electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is one of the most rapid and widely used bioorthogonal reactions for pretargeted imaging due to its high specificity and fast reaction kinetics under physiological conditions.[2][3]

The Role of Tetrazine-PEG7-amine

Tetrazine-PEG7-amine is a key reagent in the construction of the small molecule imaging agent for pretargeted strategies. It comprises three essential components:

  • Tetrazine: The bioorthogonal reactive moiety that specifically and rapidly reacts with the TCO-modified targeting molecule.

  • PEG7 Linker: A seven-unit polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and can improve the pharmacokinetic properties of the imaging agent.

  • Amine Group: A terminal primary amine that allows for straightforward conjugation to other functional molecules, most notably a chelator for radiolabeling.

The amine functionality of Tetrazine-PEG7-amine is typically reacted with an activated ester (e.g., an NHS ester) of a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This DOTA-conjugated tetrazine can then be radiolabeled with a variety of medically relevant radioisotopes for imaging (e.g., Gallium-68, Lutetium-177, Indium-111) or therapy.

Principle of the IEDDA Reaction

The core of this pretargeting strategy is the inverse electron-demand Diels-Alder (IEDDA) reaction. This reaction involves a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the trans-cyclooctene). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable covalent bond.[2] The high reaction rate and bioorthogonality (the ability to proceed in a biological environment without interfering with native biochemical processes) make the Tz-TCO ligation ideal for in vivo applications.[3]

Diagram of the IEDDA Reaction

Caption: The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazine and TCO.

Experimental Protocols

Protocol 1: Conjugation of a Targeting Antibody with TCO-NHS Ester

This protocol describes the modification of a monoclonal antibody (mAb) with a trans-cyclooctene (TCO) moiety using an N-hydroxysuccinimide (NHS) ester derivative. The primary amine groups on lysine (B10760008) residues of the antibody react with the TCO-NHS ester to form a stable amide bond.

Materials:

  • Monoclonal antibody (mAb) of interest (in a buffer free of primary amines, e.g., PBS)

  • TCO-PEG4-NHS Ester (or similar amine-reactive TCO derivative)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Bicarbonate buffer (0.1 M, pH 8.5)

  • Zeba™ Spin Desalting Columns (40K MWCO)

  • Amicon® Ultra Centrifugal Filter Units (30K MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Tris buffer (1 M, pH 8.0)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains stabilizers like BSA or buffers with primary amines (e.g., Tris), it must be purified.

    • Buffer exchange the antibody into 0.1 M sodium bicarbonate buffer (pH 8.5) using a centrifugal filter unit or a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • TCO-NHS Ester Preparation:

    • Allow the TCO-NHS ester vial to warm to room temperature before opening to prevent condensation.

    • Prepare a 10 mg/mL stock solution of the TCO-NHS ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Calculate the volume of the TCO-NHS ester stock solution needed for the desired molar excess (e.g., 10-20 fold molar excess of TCO-NHS to mAb).

    • Add the calculated volume of the TCO-NHS ester solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature in the dark.

  • Quenching the Reaction (Optional):

    • To quench any unreacted TCO-NHS ester, add Tris buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification of the TCO-Antibody Conjugate:

    • Remove excess, unreacted TCO-NHS ester and reaction byproducts by purifying the conjugate using a Zeba™ Spin Desalting Column equilibrated with PBS.

    • For further concentration, use an Amicon® Ultra centrifugal filter unit.

  • Characterization:

    • Determine the final concentration of the TCO-antibody conjugate using a UV-Vis spectrophotometer at 280 nm.

    • The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined by methods such as MALDI-TOF mass spectrometry or by reacting the conjugate with a fluorescently labeled tetrazine and measuring the absorbance.

Protocol 2: Preparation and Radiolabeling of a DOTA-Tetrazine Imaging Agent

This protocol details the two-step synthesis of a radiolabeled tetrazine imaging agent, starting from Tetrazine-PEG7-amine. First, the amine is conjugated to a DOTA-NHS ester. Second, the resulting DOTA-Tetrazine conjugate is radiolabeled with a radionuclide, for example, Lutetium-177 (¹⁷⁷Lu).

Part A: Synthesis of DOTA-PEG7-Tetrazine

Materials:

  • Tetrazine-PEG7-amine hydrochloride

  • DOTA-NHS ester

  • Anhydrous DMSO or DMF

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Reaction Setup:

    • Dissolve this compound in anhydrous DMSO or DMF.

    • Add DIPEA to neutralize the hydrochloride and deprotonate the primary amine.

    • In a separate vial, dissolve a slight molar excess (e.g., 1.2 equivalents) of DOTA-NHS ester in anhydrous DMSO or DMF.

  • Conjugation:

    • Add the DOTA-NHS ester solution to the Tetrazine-PEG7-amine solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight.

  • Purification:

    • Purify the DOTA-PEG7-Tetrazine conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

  • Characterization:

    • Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

Part B: Radiolabeling of DOTA-PEG7-Tetrazine with Lutetium-177

Materials:

  • DOTA-PEG7-Tetrazine

  • ¹⁷⁷LuCl₃ in HCl solution

  • Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.5)

  • Gentisic acid solution (optional, as a radioprotectant)

  • Diethylenetriaminepentaacetic acid (DTPA) solution (10 mM)

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Labeling Reaction:

    • In a sterile reaction vial, combine the DOTA-PEG7-Tetrazine solution (in water or buffer) with ammonium acetate buffer.

    • Add the ¹⁷⁷LuCl₃ solution to the vial.

    • Incubate the reaction mixture at 60-95°C for 5-15 minutes.[4]

  • Quenching and Quality Control:

    • After incubation, add a small volume of DTPA solution to chelate any unreacted ¹⁷⁷Lu.

    • Determine the radiochemical yield and purity using radio-TLC or radio-HPLC. A radiochemical purity of >95% is typically required for in vivo use.

  • Formulation for Injection:

    • The final radiolabeled product, [¹⁷⁷Lu]Lu-DOTA-PEG7-Tz, can be diluted with sterile saline for injection. If necessary, a radioprotectant like gentisic acid can be added to the formulation.[4]

Protocol 3: In Vivo Pretargeted Imaging in a Tumor-Bearing Mouse Model

This protocol provides a general workflow for a pretargeted imaging study in mice bearing subcutaneous tumors.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with xenograft tumors)

  • TCO-modified antibody (from Protocol 1)

  • Radiolabeled tetrazine imaging agent (from Protocol 2)

  • Sterile 0.9% saline for injection

  • Anesthesia (e.g., isoflurane)

  • SPECT/CT or PET/CT scanner

Procedure:

  • Pretargeting Step (Day 1):

    • Administer a defined amount of the TCO-modified antibody (e.g., 100 µg) to each mouse via tail vein injection.[3]

    • Allow the antibody to circulate and accumulate at the tumor site for a predetermined period (the "pretargeting interval"), typically 24 to 72 hours. This interval needs to be optimized for the specific antibody used.

  • Imaging Agent Injection (Day 2-4):

    • After the pretargeting interval, administer the radiolabeled tetrazine imaging agent (e.g., 5-15 MBq) via tail vein injection.[5]

  • Imaging:

    • At various time points after the injection of the radiolabeled tetrazine (e.g., 1, 4, and 24 hours), acquire whole-body SPECT/CT or PET/CT images of the anesthetized mice.[6]

  • Ex Vivo Biodistribution (Endpoint):

    • At the final imaging time point, euthanize the mice.

    • Dissect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

    • Weigh each tissue sample and measure its radioactivity using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Pretargeting cluster_step2 Step 2: Imaging cluster_step3 Step 3: Data Acquisition inject_mAb Inject TCO-modified Antibody (mAb-TCO) wait Accumulation and Clearance (24-72 hours) inject_mAb->wait inject_Tz Inject Radiolabeled Tetrazine ([¹⁷⁷Lu]Tz) wait->inject_Tz click In Vivo Click Reaction (IEDDA) at Target inject_Tz->click clearance Rapid Clearance of Excess [¹⁷⁷Lu]Tz click->clearance imaging SPECT/CT or PET/CT Imaging (1-24h p.i.) clearance->imaging biodistribution Ex Vivo Biodistribution (%ID/g) imaging->biodistribution

References

Application Notes and Protocols for Bioconjugation with Tetrazine-PEG7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tetrazine-PEG7-amine for the bioconjugation of proteins, antibodies, and other biomolecules. This technology leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO), enabling precise and stable covalent bond formation under mild, aqueous conditions.

Introduction

Tetrazine-PEG7-amine is a versatile chemical linker employed in the synthesis of antibody-drug conjugates (ADCs) and other targeted biomolecular constructs.[1][2][3][4] It features a tetrazine moiety that reacts specifically and rapidly with a TCO group, a hydrophilic 7-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal amine group for further functionalization or direct conjugation.[1][2][5] The iEDDA reaction, often referred to as "click chemistry," is characterized by its exceptional kinetics and biocompatibility, proceeding efficiently without the need for catalysts that can be harmful to biological systems.[6]

The conjugation of Tetrazine-PEG7-amine to a biomolecule of interest is typically achieved through the reaction of its terminal amine with an activated ester (e.g., NHS ester) on the target molecule. Subsequently, the tetrazine-modified biomolecule can be reacted with a TCO-functionalized partner to form a stable dihydropyridazine (B8628806) linkage.[7] This two-step approach allows for the modular and precise construction of complex bioconjugates.

Chemical Properties and Reaction Kinetics

The bioconjugation reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants spanning a wide range.[8] This rapid reactivity allows for efficient conjugation even at low concentrations of reactants.

PropertyValueReferences
Chemical Formula C26H43ClN6O8[2]
Molecular Weight 603.11 g/mol [2]
Reaction Type Inverse-electron-demand Diels-Alder (iEDDA) Cycloaddition[1][3][4]
Reactants Tetrazine and trans-cyclooctene (TCO)[1][3][4]
Reaction Product Stable dihydropyridazine linkage
Reaction Kinetics (General Tetrazine-TCO) Second-order rate constants up to 10^6 M⁻¹s⁻¹
Reaction Kinetics (Methyltetrazine derivative) ~2000 M⁻¹s⁻¹ (in 9:1 methanol/water)[1][9]
Conjugation Efficiency > 99% under optimal conditions[10]
Reaction Conditions Aqueous buffers, pH 6.0-9.0, room temperature
Storage -20°C for long-term storage[1]

Signaling Pathway and Experimental Workflow Diagrams

Chemical Reaction Pathway

cluster_0 Tetrazine-PEG7-amine cluster_1 TCO-modified Biomolecule cluster_2 Bioconjugate Tetrazine Conjugate Tetrazine->Conjugate + TCO-Biomolecule (iEDDA Reaction) TCO

Caption: Inverse-electron-demand Diels-Alder reaction.

Experimental Workflow

A Prepare TCO-modified Biomolecule (e.g., via NHS ester chemistry) C Reaction Incubation (Room temperature, 30-120 min) A->C B Prepare Tetrazine-PEG7-amine Solution (in anhydrous DMSO or DMF) B->C D Purification of Conjugate (e.g., Size-Exclusion Chromatography) C->D E Characterization of Conjugate (e.g., SDS-PAGE, Mass Spectrometry) D->E F Storage of Final Conjugate (4°C short-term, -20°C long-term) E->F

Caption: General experimental workflow for bioconjugation.

Experimental Protocols

Protocol 1: General Protein Labeling with Tetrazine-PEG7-amine

This protocol describes a general method for labeling a protein with Tetrazine-PEG7-amine, assuming the protein has been previously modified to contain a reactive group (e.g., an NHS ester) that can react with the amine on the Tetrazine-PEG7 linker.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS pH 7.4)

  • Tetrazine-PEG7-amine

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Preparation of Tetrazine-PEG7-amine Stock Solution:

    • Immediately before use, dissolve Tetrazine-PEG7-amine in anhydrous DMSO or DMF to a final concentration of 10 mM.

  • Bioconjugation Reaction:

    • To the TCO-modified protein solution in the reaction buffer, add the Tetrazine-PEG7-amine stock solution. A molar excess of 1.5 to 3-fold of the tetrazine linker over the TCO-modified protein is recommended to ensure complete reaction.

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture for 30 to 120 minutes at room temperature with gentle agitation.

  • Purification of the Conjugate:

    • Remove the unreacted Tetrazine-PEG7-amine and any byproducts by size-exclusion chromatography (SEC) or a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.

    • Further characterization by mass spectrometry can confirm the successful conjugation and determine the drug-to-antibody ratio (DAR) if applicable.

  • Storage:

    • Store the final bioconjugate at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Two-Step Antibody Conjugation

This protocol outlines the modification of an antibody with a TCO-NHS ester, followed by conjugation with Tetrazine-PEG7-amine.

Part A: Antibody Modification with TCO-NHS Ester

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.5)

  • TCO-PEGx-NHS ester (x can be varied to optimize linker length)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. The pH should be adjusted to 7.5-8.5 to facilitate the reaction with the NHS ester.

  • TCO-NHS Ester Stock Solution:

    • Prepare a 10-20 mM stock solution of the TCO-PEGx-NHS ester in anhydrous DMSO or DMF immediately before use.

  • Antibody Modification:

    • Add a 10 to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Purification of TCO-modified Antibody:

    • Remove unreacted TCO-NHS ester using a desalting column equilibrated with PBS, pH 7.4.

Part B: Conjugation with Tetrazine-PEG7-amine

Materials:

  • Purified TCO-modified antibody

  • Tetrazine-PEG7-amine

  • Anhydrous DMSO or DMF

  • Reaction buffer (PBS, pH 7.4)

  • Purification column (e.g., SEC)

Procedure:

  • Tetrazine-PEG7-amine Stock Solution:

    • Prepare a 10 mM stock solution of Tetrazine-PEG7-amine in anhydrous DMSO or DMF.

  • Bioconjugation Reaction:

    • Add a 1.5 to 3-fold molar excess of the Tetrazine-PEG7-amine stock solution to the purified TCO-modified antibody.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Purification and Characterization:

    • Purify the final antibody conjugate using SEC to remove any unreacted linker.

    • Characterize the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the DAR.

Conclusion

Bioconjugation with Tetrazine-PEG7-amine offers a robust and efficient method for the creation of well-defined and stable biomolecular conjugates. The exceptional kinetics and bioorthogonality of the tetrazine-TCO ligation provide significant advantages for applications in drug development, diagnostics, and fundamental research. The protocols provided herein serve as a starting point for the development of specific conjugation strategies tailored to the biomolecules of interest.

References

Application Notes and Protocols: Amine-Reactive Coupling with Tetrazine-PEG7-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the successful use of Tetrazine-PEG7-amine hydrochloride in amine-reactive coupling reactions. This versatile bifunctional linker is a key component in the construction of advanced bioconjugates, including antibody-drug conjugates (ADCs), for targeted therapies and diagnostic applications.

Introduction

This compound is a high-purity reagent featuring a terminal amine group and a tetrazine moiety, separated by a hydrophilic 7-unit polyethylene (B3416737) glycol (PEG) spacer. The primary amine allows for covalent conjugation to activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, forming a stable amide bond. The tetrazine group enables a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) partner.[1][2]

The PEG7 linker enhances the solubility and stability of the resulting conjugate, can reduce immunogenicity, and may improve pharmacokinetic properties.[][4][5] These characteristics make this compound an ideal choice for developing sophisticated bioconjugates where precise control over linker chemistry is crucial.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₆H₄₃ClN₆O₈[6]
Molecular Weight603.11 g/mol [6]
PurityTypically >95%[6]
Storage ConditionsStore at -20°C to -80°C, desiccated[6]
SolubilitySoluble in aqueous buffers, DMSO, DMF[7]
Table 2: Recommended Reaction Parameters for Amine-Reactive Coupling
ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal for reaction of primary amines with NHS esters. Avoid primary amine-containing buffers like Tris.[8][9][10]
Molar Excess of NHS Ester 1.1 - 20 equivalentsDependent on the concentration and reactivity of the amine-containing molecule. Optimization is recommended.[7][9][11]
Reaction Time 30 minutes - 2 hoursCan be extended for dilute solutions or less reactive partners.[9][11]
Reaction Temperature Room Temperature or 4°CLower temperatures can be used to minimize degradation of sensitive molecules.[11]
Quenching Reagent 1 M Tris-HCl or Glycine (pH ~8)Added to a final concentration of 50-100 mM to stop the reaction.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to an NHS-Activated Molecule

This protocol describes a general method for conjugating this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS-activated molecule (e.g., protein, peptide, or small molecule)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Reagent Preparation:

    • Allow the this compound and the NHS-activated molecule to equilibrate to room temperature before opening the vials to prevent moisture condensation.[11]

    • Prepare a stock solution of this compound in the Reaction Buffer.

    • Prepare a stock solution of the NHS-activated molecule in anhydrous DMF or DMSO immediately before use.[9]

  • Conjugation Reaction:

    • Dissolve the amine-containing molecule (if it is not already in solution) in the Reaction Buffer.

    • Add the desired molar excess of the dissolved NHS-activated molecule to the solution of this compound. The final concentration of the organic solvent (DMF or DMSO) should ideally be less than 10% of the total reaction volume.[12]

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle stirring or rotation. For sensitive molecules, the reaction can be performed at 4°C for 2-4 hours.[11]

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[7]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Purify the Tetrazine-PEG7-conjugate from excess reagents and reaction byproducts using a suitable method.

      • For proteins and antibodies, size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis are effective.[13]

      • For small molecules, purification can be achieved using reverse-phase HPLC.

  • Characterization:

    • Characterize the final conjugate using appropriate analytical techniques such as LC-MS to confirm the molecular weight and purity. For protein conjugates, UV-Vis spectroscopy can be used to determine the degree of labeling if the tetrazine or the conjugated molecule has a distinct absorbance.

Protocol 2: Two-Step Procedure for Activating a Carboxylic Acid and Coupling to this compound

This protocol is for conjugating this compound to a molecule containing a carboxylic acid. The carboxylic acid is first activated to an NHS ester in situ.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES buffer, pH 4.7-6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification system

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Add EDC and NHS (or Sulfo-NHS) to the solution. A molar excess of EDC and NHS over the carboxylic acid is typically used (e.g., 2-5 equivalents each).

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated intermediate.

  • Conjugation to Tetrazine-PEG7-amine:

    • Immediately add the NHS-activated molecule solution to a solution of this compound in Reaction Buffer. Alternatively, the pH of the activation reaction can be raised to 7.2-7.5 before adding the Tetrazine-PEG7-amine.[10]

    • Incubate for 1-2 hours at room temperature.

  • Purification and Characterization:

    • Purify and characterize the final conjugate as described in Protocol 1.

Visualizations

experimental_workflow reagent_prep Reagent Preparation - Equilibrate to RT - Prepare stock solutions conjugation Amine-Reactive Coupling - Mix reagents in buffer (pH 7.2-8.5) - Incubate (RT, 30-120 min) reagent_prep->conjugation quenching Quenching - Add Tris or Glycine - Incubate conjugation->quenching purification Purification - SEC, Dialysis, or HPLC quenching->purification characterization Characterization - LC-MS, UV-Vis purification->characterization

Caption: Experimental workflow for amine-reactive coupling.

adc_mechanism cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) (Tetrazine-PEG7 Linker) TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Generalized mechanism of action for an ADC.[8][14][]

References

Application Notes and Protocols for Tetrazine-TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazine-trans-cyclooctene (TCO) ligation is a premier bioorthogonal reaction, enabling the rapid and specific covalent labeling of biomolecules in complex biological environments.[1][2] This reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, as it does not require a catalyst.[1][2][3] These features make it an invaluable tool in various fields, including drug development for creating antibody-drug conjugates (ADCs), in vivo imaging, and cell and gene therapy.[2][4] The reaction's sole byproduct is nitrogen gas, rendering it clean and irreversible.[5]

The versatility of the tetrazine-TCO ligation stems from the ability to tune the reaction kinetics by modifying the electronic properties of the tetrazine and TCO moieties.[6] Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO increase the reaction rate.[4][6][7] This allows for the optimization of conjugation strategies for specific applications, even at low reactant concentrations.[2]

Reaction Mechanism

The tetrazine-TCO ligation is a two-step process:

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: An electron-deficient tetrazine (diene) reacts with a strained, electron-rich TCO (dienophile).[6][8]

  • Retro-Diels-Alder Reaction: The resulting intermediate undergoes a retro-Diels-Alder reaction, releasing dinitrogen gas (N₂) and forming a stable dihydropyridazine (B8628806) product.[6][8]

G cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product Tetrazine Tetrazine (Electron-deficient diene) IEDDA Inverse-Electron-Demand Diels-Alder Cycloaddition Tetrazine->IEDDA TCO trans-Cyclooctene (TCO) (Strained dienophile) TCO->IEDDA Retro_DA Retro-Diels-Alder (N₂ Elimination) IEDDA->Retro_DA Dihydropyridazine Stable Dihydropyridazine Conjugate Retro_DA->Dihydropyridazine

Mechanism of Tetrazine-TCO Ligation.

Quantitative Data Summary

The efficiency of the tetrazine-TCO ligation is influenced by the specific structures of the reactants and the reaction conditions. The following tables summarize key quantitative data.

Table 1: Reaction Kinetics

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
General RangeTCO1 - 1 x 10⁶[3]
Dipyridyl tetrazineTCO2000 (±400)[5]
Hydrogen-substituted tetrazinesTCOup to 30,000[1]
Methyl-substituted tetrazinesTCO~1000[1]
ATTO-tetrazinesTCOup to 1000[1]

Table 2: Recommended Stoichiometry and Reaction Conditions

ParameterRecommended ValueApplicationReference
Stoichiometry (Tetrazine:TCO)
Molar Ratio1.05 - 1.5 : 1General protein conjugation[1][9]
Molar Ratio1:1Protein-protein conjugation[1][3]
Reactant Concentration
GeneralNanomolar to micromolarGeneral applications[1][2]
Cell Staining1 - 10 µMATTO-tetrazine for cell staining[1][10]
Reaction pH
General6 - 9PBS buffer[1][3]
TCO-NHS ester reaction7 - 9For reaction with primary amines[1]
Reaction Temperature
GeneralRoom TemperatureGeneral applications[1]
Protein ConjugationRoom Temperature or 4°CProtein-protein conjugation[1]
Cell StainingRoom Temperature or 37°CDepending on the application[1][10]
Reaction Time
Protein Activation60 minutesTCO-NHS or Tetrazine-NHS ester[1][3]
Protein-Protein Conjugation30 minutes - 2 hoursGeneral protein conjugation[1]
Cell Staining10 - 30 minutesLive cell imaging[1][10]

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation

This protocol describes the conjugation of two proteins, Protein A and Protein B, using a TCO-NHS ester and a tetrazine-NHS ester.

G cluster_proteinA Protein A Functionalization cluster_proteinB Protein B Functionalization cluster_conjugation Conjugation A_start Protein A in PBS A_add_bicarb Add 1M NaHCO₃ A_start->A_add_bicarb A_add_TCO Add TCO-NHS Ester A_add_bicarb->A_add_TCO A_incubate Incubate 60 min at Room Temp A_add_TCO->A_incubate A_desalt Desalt (Spin Column) A_incubate->A_desalt A_end TCO-Protein A A_desalt->A_end Mix Mix TCO-Protein A and Tetrazine-Protein B (1:1 ratio) A_end->Mix B_start Protein B in PBS B_add_bicarb Add 1M NaHCO₃ B_start->B_add_bicarb B_add_Tetrazine Add Tetrazine-NHS Ester B_add_bicarb->B_add_Tetrazine B_incubate Incubate 60 min at Room Temp B_add_Tetrazine->B_incubate B_desalt Desalt (Spin Column) B_incubate->B_desalt B_end Tetrazine-Protein B B_desalt->B_end B_end->Mix Incubate_final Incubate 30-120 min at Room Temp Mix->Incubate_final Purify Purify (e.g., SEC) Incubate_final->Purify Final_Product Protein A-B Conjugate Purify->Final_Product

Workflow for Protein-Protein Conjugation.

Materials:

  • Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester (dissolved in anhydrous DMSO or DMF)

  • Tetrazine-NHS ester (dissolved in anhydrous DMSO or DMF)

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Spin desalting columns

  • Reaction tubes

Procedure:

Part 1: Preparation of TCO-labeled Protein A

  • To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.[1]

  • Immediately add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.[10]

  • Incubate the reaction mixture for 60 minutes at room temperature.[1][3]

  • Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS.[1][10]

Part 2: Preparation of Tetrazine-labeled Protein B

  • To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃.[1]

  • Immediately add a 10-20 fold molar excess of the tetrazine-NHS ester stock solution to the protein solution.

  • Incubate the reaction mixture for 60 minutes at room temperature.[1][3]

  • Remove excess, unreacted tetrazine-NHS ester using a spin desalting column equilibrated with PBS.[1]

Part 3: TCO-Tetrazine Ligation

  • Mix the TCO-labeled Protein A and tetrazine-labeled Protein B in a 1:1 molar ratio.[1][3] For optimal results, a slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used.[1][9]

  • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[1] The reaction can also be performed at 4°C, which may require a longer incubation time.[1]

  • The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic color and its absorbance peak between 510 and 550 nm.[1][3]

  • The final protein conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[1]

  • Store the final conjugate at 4°C.[1]

Protocol 2: Live-Cell Imaging with a Pre-targeting Strategy

This protocol outlines a two-step "pre-targeting" approach for imaging a specific cellular target. First, a TCO-modified antibody is administered, followed by a smaller, fast-clearing tetrazine-fluorophore conjugate.

G cluster_pretargeting Pre-targeting Step cluster_ligation Ligation & Imaging Step Incubate_Ab Incubate cells with TCO-labeled antibody Wash_Ab Wash to remove unbound antibody Incubate_Ab->Wash_Ab Add_Tz_Fluor Add Tetrazine-fluorophore Wash_Ab->Add_Tz_Fluor Image Image cells immediately Add_Tz_Fluor->Image

Pre-targeting Strategy for Live-Cell Imaging.

Materials:

  • Cells expressing the target of interest

  • TCO-labeled antibody specific to the target

  • Tetrazine-fluorophore conjugate (e.g., Cy5-PEG-Tetrazine)

  • Appropriate cell culture medium

  • Fluorescence microscope

Procedure:

  • Pre-targeting: Incubate the cells with the TCO-labeled antibody in cell culture medium for a sufficient time to allow for antibody binding to the target.

  • Washing: Gently wash the cells with fresh medium to remove any unbound TCO-labeled antibody.

  • Ligation and Imaging:

    • Prepare a solution of the tetrazine-fluorophore conjugate in imaging medium at a final concentration of 1-5 µM.[10]

    • Add the tetrazine-fluorophore solution to the cells.

    • Immediately begin imaging the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[10] The fluorescent signal should develop rapidly as the ligation occurs.[10]

    • Time-lapse imaging can be performed to monitor the labeling process in real-time.[10]

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Conjugation Suboptimal stoichiometryEmpirically optimize the molar ratio of TCO to tetrazine. A slight excess of one component is often beneficial.[9]
Reactant degradationEnsure TCO and tetrazine reagents are stored properly and are not expired. Prepare stock solutions fresh.
Incorrect pHEnsure the reaction buffer is within the optimal pH range (6-9).[3][9]
High Background Staining (Imaging) Insufficient washingIncrease the number and duration of washing steps after incubation with the TCO-antibody and tetrazine-fluorophore.
Non-specific bindingInclude a blocking step (e.g., with BSA) before adding the TCO-antibody.

Conclusion

The tetrazine-TCO ligation is a robust and versatile tool for researchers in life sciences and drug development. Its rapid kinetics and high specificity enable a wide range of applications, from the precise construction of complex bioconjugates to the sensitive imaging of biological processes in living systems. By understanding the underlying chemistry and following optimized protocols, researchers can effectively harness the power of this bioorthogonal reaction to advance their scientific goals.

References

Application Notes: Optimal Buffer Conditions for Tetrazine-PEG7-Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Tetrazine-PEG7-amine linker is a bifunctional molecule designed for bioorthogonal chemistry, a cornerstone of modern bioconjugation and drug development. It features a highly reactive tetrazine moiety and a terminal primary amine, connected by a 7-unit polyethylene (B3416737) glycol (PEG) spacer. The primary application of this reagent is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between the tetrazine group and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[1][2][3] This "click chemistry" reaction is noted for its exceptional speed, high specificity, and biocompatibility, as it proceeds rapidly under mild, aqueous conditions without the need for a catalyst.[4][5][6]

The PEG7 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, while the terminal amine allows for the attachment of the Tetrazine-PEG7 linker to various substrates (e.g., proteins, surfaces, or small molecules) via standard amine-reactive chemistry. These application notes provide a comprehensive guide to the optimal buffer conditions for successfully performing the tetrazine-TCO ligation.

Core Principles of Tetrazine-TCO Ligation

The conjugation is a two-step process: an initial [4+2] cycloaddition between the tetrazine and TCO, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂) and forms a stable dihydropyridazine (B8628806) bond.[1][2] This reaction is highly efficient and orthogonal to biological functional groups like amines and thiols, ensuring high specificity in complex environments.[1][2][3]

Critical Parameters for Conjugation

The success of the Tetrazine-TCO ligation is dependent on several key parameters, with buffer conditions playing a critical role in reaction efficiency and the stability of the reactants.

  • pH: The IEDDA reaction is robust and proceeds efficiently over a broad pH range, typically between 6.0 and 9.0.[1][4] While the reaction is often fastest at a neutral to slightly basic pH (7.0-8.5), the stability of the tetrazine molecule itself must be considered. Some tetrazine derivatives can degrade in aqueous solutions, particularly at a more basic pH.[7][8] Therefore, a pH range of 7.2-8.0 is often recommended as an optimal balance between reaction kinetics and reagent stability.[9][10]

  • Buffer Composition: The choice of buffer is critical.

    • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate (B1201080) buffers are all suitable for the tetrazine-TCO ligation.[4][11] PBS is the most common choice due to its physiological compatibility.[2][4]

    • Buffers to Avoid: Amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be strictly avoided if either of the conjugation partners is functionalized using an N-hydroxysuccinimide (NHS) ester.[9][11] The primary amines in these buffers will compete with the target molecule, significantly reducing labeling efficiency.

  • Temperature and Reaction Time: The kinetics of the tetrazine-TCO reaction are exceptionally fast, with reactions often reaching completion within 10 to 60 minutes at room temperature (20-25°C).[4][11] For more dilute samples or to ensure complete conjugation, the reaction can be extended for up to 2 hours or performed overnight at 4°C.[4]

  • Solvents and Reagent Preparation: Tetrazine-PEG7-amine is typically supplied as a salt and should be stored at -20°C. Stock solutions are best prepared immediately before use in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[11] This stock solution can then be added to the aqueous reaction buffer, ensuring the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.[9]

Data Summary

The following table summarizes the recommended buffer conditions and key parameters for successful Tetrazine-TCO conjugation.

ParameterRecommended Range/ValueNotes and Considerations
pH 7.2 - 8.0The reaction is efficient from pH 6-9.[4] The 7.2-8.0 range offers a good compromise between fast kinetics and tetrazine stability.[9][10] Some tetrazines are less stable at higher pH.[7]
Reaction Buffer Phosphate-Buffered Saline (PBS), HEPESAvoid buffers containing primary amines (e.g., Tris, glycine) as they interfere with common amine-reactive crosslinkers like NHS esters.[11][12]
Temperature Room Temperature (20-25°C) or 4°CReaction is very fast at room temperature.[4][13][14] Incubation at 4°C can be used for sensitive biomolecules or for overnight reactions.[4]
Reaction Time 10 - 60 minutesFor most applications, 60 minutes is sufficient for complete ligation.[4] The reaction can be monitored by the disappearance of the tetrazine's color.[15]
Molar Ratio 1.1 to 2-fold molar excess of one reagentA slight molar excess of the less critical or more abundant component is recommended to drive the reaction to completion.[2][11]
Catalyst None requiredThe reaction is bioorthogonal and proceeds rapidly without the need for a catalyst.[3][4]
Stock Solution Solvent Anhydrous DMSO or DMFNHS esters and other activated forms are moisture-sensitive. Prepare stock solutions immediately before use.[11][12]

Visualizing the Chemistry and Workflow

To better understand the process, the following diagrams illustrate the chemical reaction and a typical experimental workflow.

Tz Tetrazine-PEG7-Amine Conj Stable Conjugate (Dihydropyridazine) Tz->Conj + TCO TCO-Modified Molecule TCO->Conj N2 Nitrogen (N₂) Conj->N2

Caption: Chemical pathway of the Tetrazine-TCO IEDDA ligation.

A Step 1: Prepare Reactants - Dissolve TCO-biomolecule in recommended buffer (e.g., PBS, pH 7.4). - Prepare fresh stock of Tetrazine-PEG7-Amine in DMSO. B Step 2: Initiate Conjugation - Add Tetrazine-PEG7-Amine stock to the TCO-biomolecule solution. - Ensure final DMSO concentration is <10%. A->B C Step 3: Incubate Reaction - Mix gently. - Incubate for 10-60 min at room temperature or as required. B->C D Step 4: Purify Conjugate - Remove excess, unreacted reagents. - Methods: Size-Exclusion Chromatography (SEC), dialysis, or spin desalting columns. C->D E Step 5: Characterize and Store - Confirm conjugation (e.g., via UV-Vis, SDS-PAGE, Mass Spec). - Store final conjugate at 4°C or -20°C. D->E

References

Applications of Tetrazine-PEG7-amine in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Tetrazine-PEG7-amine in cancer research. This bifunctional linker is a key reagent in the field of bioorthogonal chemistry, enabling innovative approaches to targeted cancer therapy and diagnostics.

Application Note 1: Pretargeted Radioimmunotherapy (PRIT) and PET Imaging

The primary application of Tetrazine-PEG7-amine is in pretargeted cancer imaging and therapy, a two-step strategy designed to maximize the delivery of radiation to tumor cells while minimizing systemic toxicity.[1][2] This approach overcomes the limitations of conventional radioimmunotherapy, where the slow clearance of directly radiolabeled antibodies leads to high radiation doses to healthy tissues.[3][4]

The pretargeting strategy unfolds in two phases:

  • Pretargeting Step: A tumor-targeting antibody, modified with a trans-cyclooctene (B1233481) (TCO) group, is administered to the patient. This TCO-antibody conjugate is allowed to accumulate at the tumor site and clear from circulation over a period of 24 to 72 hours.[1][3]

  • Effector Molecule Administration: A small, radiolabeled molecule containing Tetrazine-PEG7-amine is then injected. The tetrazine moiety rapidly and specifically reacts with the TCO group on the antibody at the tumor site via the inverse-electron-demand Diels-Alder (iEDDA) reaction.[3][5] The fast clearance of the small, unbound radiolabeled tetrazine from the body results in high tumor-to-background signal ratios and a reduced overall radiation burden.[4][6]

The PEG7 linker in Tetrazine-PEG7-amine enhances the solubility and pharmacokinetic properties of the radiolabeled effector molecule.[1]

Quantitative Data from Pretargeted Studies

The following tables summarize key quantitative data from preclinical studies utilizing the tetrazine-TCO pretargeting strategy.

Table 1: Tumor Uptake and Biodistribution of Radiolabeled Tetrazines in Pretargeted Models

Radiolabeled Tetrazine Tumor Model Time Post-Injection Tumor Uptake (%ID/g) Tumor-to-Blood Ratio Tumor-to-Muscle Ratio Reference
177Lu-DOTA-PEG7-TzPancreatic Cancer Xenograft4 h4.6 ± 0.8--[1]
177Lu-DOTA-PEG7-TzPancreatic Cancer Xenograft120 h16.8 ± 3.9--[1]
177Lu-DOTA-tetrazineColorectal Xenograft3 h6.1 ± 1.1254 ± 59246 ± 20[7]
64Cu-NOTA-labeled tetrazineColorectal Cancer Xenograft12 h4.1 ± 0.3-26.6 ± 6.6[3]
64Cu-NOTA-PEG7-H-TzLS174T Xenograft2 h3.2 ± 0.3-6.4[6]
64Cu-NOTA-PEG7-H-TzLS174T Xenograft22 h7.7 ± 0.2-19.3[6]
111In-DOTA-tetrazineColon Cancer Xenograft3 h4.2-13.1[2]
68Ga-DOTA-TetrazineLS174T Xenograft2 h5.8 ± 0.31.19.8[8]

%ID/g = percentage of injected dose per gram of tissue.

Diagram: Pretargeted Radioimmunotherapy (PRIT) Workflow

PRIT_Workflow cluster_step1 Step 1: Pretargeting cluster_step2 Step 2: Bioorthogonal Reaction cluster_outcome Outcome TCO_Ab TCO-modified Antibody Injection Tumor_Accumulation Antibody Accumulates at Tumor Site TCO_Ab->Tumor_Accumulation Blood_Clearance Antibody Clears from Circulation (24-72h) Tumor_Accumulation->Blood_Clearance Radio_Tz Radiolabeled Tetrazine-PEG7-amine Injection Blood_Clearance->Radio_Tz Time Delay IEDDA in vivo iEDDA Click Reaction at Tumor Site Radio_Tz->IEDDA Excess_Clearance Rapid Clearance of Unbound Radiotracer IEDDA->Excess_Clearance Imaging High-Contrast PET/SPECT Imaging IEDDA->Imaging Therapy Targeted Radionuclide Therapy IEDDA->Therapy

Caption: Workflow for pretargeted imaging and therapy.

Experimental Protocols

Protocol 1: Modification of a Monoclonal Antibody with TCO-NHS Ester [9][10]

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on an antibody with a TCO-NHS ester.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • TCO-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (like Tris), perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.5). Adjust the antibody concentration to 1-5 mg/mL.[9]

  • TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[10]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[9]

  • Incubate the reaction for 1 hour at room temperature with gentle mixing.[10]

  • Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 5-15 minutes.[9]

  • Purification: Remove excess, unreacted TCO-NHS ester and reaction byproducts using a spin desalting column, following the manufacturer's instructions.[9]

  • Characterization: Determine the average number of TCO molecules per antibody (TCO-to-antibody ratio) using mass spectrometry.[11]

Protocol 2: Radiolabeling of DOTA-Tetrazine with 177Lu [12]

This protocol is for the radiolabeling of a DOTA-conjugated tetrazine probe. Tetrazine-PEG7-amine can be conjugated to a DOTA-NHS ester to create the precursor for this reaction.

Materials:

  • DOTA-Tetrazine conjugate stock solution

  • [177Lu]LuCl3

  • Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.5)

  • DTPA (diethylenetriaminepentaacetic acid) solution (10 mM)

  • Gentisic acid solution (20 mg/mL in 0.9% saline)

  • Sterile 0.9% saline

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the DOTA-Tetrazine stock solution with [177Lu]LuCl3 in 0.2 M ammonium acetate buffer (pH 5.5).

  • Incubation: Incubate the reaction mixture at 60°C for 5 minutes in a thermomixer.[12]

  • Quenching: Add a small volume of 10 mM DTPA solution to chelate any unbound 177Lu and incubate for another 5 minutes at 60°C.[12]

  • Quality Control: Assess the radiochemical yield and purity using radio-iTLC and radio-HPLC.[12]

  • Formulation for In Vivo Use: Dilute the reaction mixture with sterile 0.9% saline. Add gentisic acid as a radioprotectant for in vivo applications.[12]

Protocol 3: In Vivo Pretargeted Imaging in a Xenograft Mouse Model [3][7]

This protocol outlines a general procedure for a pretargeted imaging study.

Materials:

  • Tumor-bearing mice (e.g., LS174T xenografts)

  • TCO-modified antibody (from Protocol 1)

  • Radiolabeled DOTA-Tetrazine (from Protocol 2)

  • PET/CT or SPECT/CT scanner

Procedure:

  • Antibody Administration: Administer the TCO-modified antibody (e.g., 100 µg) to each mouse via tail vein injection.[3]

  • Accumulation and Clearance Interval: Allow the antibody to accumulate at the tumor and clear from the bloodstream for 24-72 hours. The optimal interval should be determined empirically.[3][7]

  • Radiotracer Administration: Inject the radiolabeled tetrazine (e.g., 0.55–0.75 MBq for biodistribution, 10.2–12.0 MBq for PET imaging) via tail vein injection.[3]

  • Imaging: Perform PET or SPECT imaging at various time points post-injection (e.g., 2, 12, 24 hours) to visualize tumor uptake and biodistribution.[3]

  • Ex Vivo Biodistribution (Optional but Recommended): After the final imaging session, euthanize the mice. Harvest tumors and major organs, weigh them, and measure their radioactivity using a gamma counter to determine the %ID/g.[8]

Application Note 2: Antibody-Drug Conjugates (ADCs) with Bioorthogonal Release

Tetrazine-PEG7-amine can also be employed as a component of a linker system in antibody-drug conjugates (ADCs). In a "click-to-release" strategy, the tetrazine is part of a system that liberates a cytotoxic drug upon reaction with a TCO-containing molecule.[13][14]

This approach offers an external trigger for drug activation. For instance, a TCO-caged prodrug can be administered systemically, and its activation and drug release would occur specifically at the tumor site where a tetrazine-modified antibody has localized.[13][14] This spatiotemporal control over drug release can significantly enhance the therapeutic index of the ADC.[15][16]

Diagram: Bioorthogonal ADC "Click-to-Release" Workflow

ADC_Workflow cluster_targeting Targeting Phase cluster_activation Activation Phase cluster_effect Therapeutic Effect Tz_Ab Tetrazine-modified Antibody Injection Tumor_Localization Antibody Binds to Tumor Antigen Tz_Ab->Tumor_Localization Click_Release iEDDA Reaction at Tumor Triggers Drug Release Tumor_Localization->Click_Release Bioorthogonal Trigger TCO_Prodrug Systemic Administration of TCO-caged Prodrug TCO_Prodrug->Click_Release Drug_Action Released Cytotoxic Drug Induces Tumor Cell Death Click_Release->Drug_Action

Caption: Workflow for a "click-to-release" ADC strategy.

Experimental Protocols

Protocol 4: General In Vitro Cytotoxicity Assessment of ADCs (MTT Assay) [17][18][19]

This protocol is a standard method to evaluate the potency of an ADC in vitro.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC and control antibodies

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000–10,000 cells/well) in 50 µL of medium. Incubate overnight to allow for cell attachment.[17]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in culture medium. Add 50 µL of the diluted compounds to the respective wells.

  • Incubation: Incubate the plate for a period of 48 to 144 hours at 37°C with 5% CO₂.[17]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[19]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Core Chemistry: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The utility of Tetrazine-PEG7-amine in these applications is entirely dependent on the iEDDA reaction, a type of "click chemistry". This reaction is exceptionally fast and bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with native biological processes.[20]

Diagram: iEDDA Reaction Mechanism

iEDDA_Reaction Tetrazine Tetrazine (e.g., on Radiolabeled Probe) arrow1 iEDDA Cycloaddition TCO trans-Cyclooctene (TCO) (e.g., on Antibody) Dihydropyridazine Stable Dihydropyridazine Adduct arrow2 Retro-Diels-Alder (N₂ Elimination) N2 N₂ Gas plus1 + arrow1->Dihydropyridazine plus2 +

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetrazine-TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the tetrazine-trans-cyclooctene (TCO) ligation reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring successful and efficient conjugation experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the tetrazine-TCO ligation reaction.

IssuePotential CauseRecommended Solution
Low or No Conjugation Yield 1. Hydrolysis of NHS Ester: If using an NHS ester to introduce the tetrazine or TCO moiety, it may have hydrolyzed due to moisture.[1][2]- Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[1] - Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][2]
2. Competing Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.[1][2]- Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate (B1201080) buffer (pH 7.2-9.0) before labeling.[1][3]
3. Suboptimal pH for NHS Ester Labeling: The reaction of NHS esters with primary amines is pH-dependent.[1]- Ensure the labeling reaction is performed within a pH range of 7.2 to 9.0.[1][3]
4. Tetrazine Degradation: Some tetrazines, particularly those with strong electron-withdrawing groups, can be unstable in aqueous solutions.[4][5][6][7]- Use more stable tetrazine derivatives, such as those with electron-donating groups, for applications requiring longer incubation times.[5][7] - Prepare tetrazine solutions fresh and minimize their time in aqueous buffer before the reaction.
5. TCO Isomerization: The reactive trans-cyclooctene (B1233481) can isomerize to the unreactive cis-cyclooctene, especially in the presence of thiols or copper.[8][9][10]- For applications requiring long-term stability, consider using more stable TCO derivatives.[9] - If possible, avoid high concentrations of thiols in the reaction mixture. The use of radical inhibitors like Trolox may suppress isomerization.[9][11]
6. Inefficient Reaction Conditions: The reaction time, temperature, or reactant concentrations may not be optimal.- Increase the incubation time or perform the reaction at a slightly elevated temperature (e.g., 37°C or 40°C).[12] - Increase the concentration of one or both reactants.
Non-Specific Labeling or Side Products 1. Proteome Reactivity of Tetrazine: Some tetrazine derivatives can react non-specifically with proteins.[13]- Select a tetrazine derivative with low or minimal proteome reactivity for cleaner results, especially in live-cell applications.[13]
2. Instability of Reactants: Degradation of tetrazine or TCO can lead to side products.- Confirm the purity and stability of your starting materials. Store reagents as recommended by the supplier. Storing TCO derivatives as silver(I) complexes can extend their shelf life.[10]
Reaction is Too Slow 1. Suboptimal Reactant Choice: The intrinsic reactivity of the specific tetrazine and TCO derivatives used is a primary determinant of the reaction rate.[14]- Use a more reactive tetrazine, such as one with electron-withdrawing groups, or a more strained TCO derivative.[6][14][15] Note the trade-off between reactivity and stability for tetrazines.[4][6][7]
2. Low Reactant Concentration: The reaction rate is dependent on the concentration of both the tetrazine and TCO.- Increase the concentration of the reactants. The fast kinetics of this reaction allow for efficient conjugation even at low concentrations.[16]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the tetrazine-TCO reaction?

A common starting point is to use a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[2][12] However, the optimal ratio can vary depending on the specific reactants and should be determined empirically for your system.

Q2: What are the recommended reaction buffers and pH range?

The tetrazine-TCO ligation is robust and works well in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice.[12] The reaction is efficient over a broad pH range, typically between 6 and 9.[17][18]

Q3: What is the ideal reaction temperature and duration?

The reaction is exceptionally fast and is often complete within 30 to 60 minutes at room temperature.[12] For less reactive partners or very dilute conditions, the incubation time can be extended to 2 hours or overnight at 4°C.[12][18] In some cases, incubating at 37°C or 40°C can accelerate the reaction.[12]

Q4: Is a catalyst required for this reaction?

No, the tetrazine-TCO ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst.[12][16] This catalyst-free nature makes it highly suitable for biological applications, as it avoids the cytotoxicity associated with catalysts like copper.[12][16][19]

Q5: How can I monitor the progress of the reaction?

The progress of the ligation can be monitored spectrophotometrically. The characteristic color of the tetrazine results in an absorbance peak between 510 and 550 nm, which disappears as the reaction proceeds.[17][18] For some tetrazine-dye conjugates, the fluorescence is quenched and increases upon reaction with TCO, providing a fluorogenic method to track the reaction.[20][21]

Q6: How do the structures of the tetrazine and TCO affect the reaction rate?

The reaction kinetics are governed by the principles of the inverse-electron-demand Diels-Alder (IEDDA) reaction.[14]

  • Tetrazine: Electron-withdrawing groups on the tetrazine ring lower its LUMO energy, accelerating the reaction.[6][14] Smaller substituents also tend to increase reactivity due to reduced steric hindrance.[14]

  • TCO: Increased ring strain in the TCO molecule raises its HOMO energy, leading to faster reaction rates.[8][14]

Quantitative Data Summary

Table 1: General Reaction Conditions
ParameterRecommended Range/ValueBuffer ExamplesNotes
pH 6.0 - 9.0[17][18]PBS, HEPES, Bicarbonate, Borate[3]For initial NHS ester labeling of amines, pH 7.2-9.0 is optimal.[1][3] Avoid amine-containing buffers like Tris.[1]
Temperature 4°C to 40°C[12][18]Room temperature is sufficient for most reactions.[12]
Duration 30 - 120 minutes[12][18]Can be extended overnight at 4°C if necessary.[12]
Stoichiometry 1.05 - 1.5 equivalents of tetrazine per TCO[2][12]Optimal ratio may need to be determined empirically.
Table 2: Selected Second-Order Rate Constants (k₂)

The rate of the tetrazine-TCO ligation is highly dependent on the specific structures of the reactants.

Tetrazine DerivativeTCO DerivativeRate Constant (k₂) in M⁻¹s⁻¹
Dipyridyl tetrazineTCO~2,000[22]
Hydrogen-substituted tetrazinesTCOup to 30,000[18]
Methyl-substituted tetrazinesTCO~1,000[18]
General RangeTCO1 - 1 x 10⁶[18]
Dipyridyl tetrazined-TCO (strained)~366,000[23]
General RangeTCO> 800[16]

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol first involves labeling two separate proteins with TCO-NHS ester and Tetrazine-NHS ester, respectively, followed by the ligation reaction.

Step 1: Protein Labeling

  • Buffer Exchange: If your protein solutions (Protein A and Protein B) are in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.4). Protein concentration should typically be 1-5 mg/mL.[2]

  • Prepare NHS Ester Stocks: Immediately before use, dissolve the TCO-NHS ester and Tetrazine-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[2][20]

  • Label Protein A with TCO: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to Protein A.[20]

  • Label Protein B with Tetrazine: In a separate reaction, add a 10-20 fold molar excess of the Tetrazine-NHS ester stock solution to Protein B.

  • Incubation: Incubate both reaction mixtures for 60 minutes at room temperature.[17][18]

  • Purification: Remove the excess, unreacted NHS ester from both protein solutions using a spin desalting column or dialysis.[12][18]

Step 2: Tetrazine-TCO Ligation

  • Reactant Calculation: Determine the volumes of the TCO-labeled Protein A and the tetrazine-labeled Protein B required to achieve the desired molar ratio (typically 1:1 or a slight excess of the tetrazine-labeled protein).[12]

  • Conjugation: Mix the two purified, labeled protein solutions.

  • Incubation: Allow the ligation reaction to proceed for 60 minutes at room temperature.[12]

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[12][18]

  • Storage: Store the final conjugate at 4°C.[12]

Visualizations

Workflow_for_TCO_Tetrazine_Conjugation cluster_0 Step 1: Labeling cluster_1 Step 2: Ligation Protein A Protein A Labeling A Incubate @ RT (60 min) Protein A->Labeling A TCO-NHS TCO-NHS TCO-NHS->Labeling A Purify A Desalting Column Labeling A->Purify A TCO-Protein A TCO-Protein A Purify A->TCO-Protein A Mix Mix Labeled Proteins TCO-Protein A->Mix Protein B Protein B Labeling B Incubate @ RT (60 min) Protein B->Labeling B Tetrazine-NHS Tetrazine-NHS Tetrazine-NHS->Labeling B Purify B Desalting Column Labeling B->Purify B Tetrazine-Protein B Tetrazine-Protein B Purify B->Tetrazine-Protein B Tetrazine-Protein B->Mix Ligation Incubate @ RT (30-60 min) Mix->Ligation Final Product Protein A-B Conjugate Ligation->Final Product

Caption: Workflow for TCO-tetrazine protein-protein conjugation.

Troubleshooting_Low_Yield cluster_labeling Labeling Issues cluster_reagents Reagent Stability cluster_conditions Reaction Conditions Start Low Conjugation Yield Check_Labeling Was initial labeling successful? Start->Check_Labeling Check_Reagents Check Reagent Stability Check_Labeling->Check_Reagents Yes NHS_Hydrolysis NHS Ester Hydrolyzed? Check_Labeling->NHS_Hydrolysis No Tetrazine_Deg Tetrazine Degraded? Check_Reagents->Tetrazine_Deg Check_Conditions Optimize Reaction Conditions Time_Temp Time/Temp Sufficient? Check_Conditions->Time_Temp End Successful Conjugation Amine_Buffer Amine Buffer Used? NHS_Hydrolysis->Amine_Buffer Solve_Labeling Use fresh anhydrous DMSO/DMF. Use amine-free buffer (PBS). Amine_Buffer->Solve_Labeling Solve_Labeling->Check_Reagents TCO_Isomer TCO Isomerized? Tetrazine_Deg->TCO_Isomer Solve_Reagents Use fresh reagents. Choose more stable derivatives. TCO_Isomer->Solve_Reagents Solve_Reagents->Check_Conditions Concentration Concentration Too Low? Time_Temp->Concentration Solve_Conditions Increase incubation time/temp. Increase reactant concentrations. Concentration->Solve_Conditions Solve_Conditions->End

Caption: Troubleshooting logic for low conjugation yield.

Optimizing_Parameters Core Tetrazine-TCO Ligation Rate & Yield Reactants Reactant Choice Reactants->Core Tetrazine Tetrazine Structure (e.g., EWG) Reactants->Tetrazine TCO TCO Structure (e.g., Strain) Reactants->TCO Conditions Reaction Conditions Conditions->Core pH pH (6.0-9.0) Conditions->pH Temp Temperature (4-40°C) Conditions->Temp Time Duration (30-120 min) Conditions->Time Concentration Concentration Conditions->Concentration Stability Reactant Stability Stability->Core Tetrazine_Stab Tetrazine Stability (Aqueous) Stability->Tetrazine_Stab TCO_Stab TCO Isomerization (Thiol/Cu sensitivity) Stability->TCO_Stab

Caption: Key parameters for optimizing TCO-tetrazine reactions.

References

Technical Support Center: Tetrazine Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tetrazine click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of tetrazine click chemistry?

A1: Tetrazine click chemistry relies on an inverse-electron-demand Diels-Alder (IEDDA) reaction. In this reaction, an electron-deficient tetrazine (the diene) reacts with an electron-rich dienophile, most commonly a strained alkene like trans-cyclooctene (B1233481) (TCO) or norbornene, to form a stable dihydropyridazine (B8628806) product. This reaction is followed by a retro-Diels-Alder step, releasing nitrogen gas (N₂), which drives the reaction to completion and makes it irreversible.[1][2]

Q2: What are the main advantages of using tetrazine click chemistry?

A2: The primary advantages include:

  • Exceptionally fast reaction kinetics: It is one of the fastest bioorthogonal reactions, allowing for efficient labeling at low concentrations.[3][4]

  • High specificity and bioorthogonality: Tetrazines and their strained alkene partners react selectively with each other and not with native biological functional groups like amines and thiols.[1]

  • Biocompatibility: The reaction proceeds under physiological conditions (aqueous media, neutral pH, and room temperature) without the need for a cytotoxic copper catalyst.[5]

  • Irreversible reaction: The release of nitrogen gas as the only byproduct results in a stable covalent bond.[1]

Q3: What are the most common side reactions in tetrazine click chemistry?

A3: The most common side reactions include:

  • Reaction with thiols: Tetrazines can react with thiol-containing molecules (e.g., cysteine residues in proteins, glutathione, DTT, TCEP) via nucleophilic aromatic substitution (SNAr) or redox reactions.[6][7]

  • Hydrolysis: Some tetrazine derivatives can be unstable in aqueous solutions, especially at higher pH, leading to decomposition.[7][8]

  • Reduction to dihydrotetrazine: The electron-deficient tetrazine ring can be reduced to its inactive dihydrotetrazine form, which will not participate in the IEDDA reaction.[9]

  • Formation of isomers: The Diels-Alder cycloaddition can result in multiple product isomers, which can complicate analysis and purification.

Q4: How can I monitor the progress of my tetrazine click reaction?

A4: The progress of the reaction can be conveniently monitored spectrophotometrically. Tetrazines have a characteristic absorbance in the visible range (typically between 510 and 550 nm). As the reaction proceeds, this absorbance decreases.[1][5] Alternatively, HPLC or LC-MS can be used to monitor the consumption of reactants and the formation of the product.[7][10]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Degradation of Tetrazine Tetrazines can be susceptible to hydrolysis, especially at pH > 8. They can also be reduced by common reducing agents like DTT or TCEP. • Ensure the reaction pH is within the optimal range for your specific tetrazine (typically pH 6-8).[5][8] • If your protocol requires a reducing agent to cleave disulfide bonds, consider removing it before adding the tetrazine. Some tetrazines show minimal reduction in the presence of TCEP, but this should be empirically tested.[6] • Check the stability of your tetrazine under your reaction conditions by incubating it without the dienophile and monitoring its concentration over time by HPLC or UV-Vis spectroscopy.[8]
Inactive Dienophile Dienophiles like TCO can isomerize to a less reactive form. • Use freshly prepared or properly stored dienophile solutions. • Characterize the dienophile to ensure its integrity.
Suboptimal Stoichiometry An incorrect molar ratio of tetrazine to dienophile can lead to an incomplete reaction. • Empirically optimize the molar ratio. A slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often a good starting point.[5]
Low Reactant Concentration While the reaction is fast, very low concentrations can slow down the reaction rate, allowing for more time for side reactions or degradation to occur. • If possible, increase the concentration of one or both reactants.
Issue 2: Presence of Unexpected Peaks in HPLC or LC-MS Analysis
Potential Cause Troubleshooting Steps
Reaction with Thiols If your sample contains free thiols (e.g., from proteins or reducing agents), you may observe adducts of your tetrazine with these molecules. • Pre-treat your protein sample with a thiol-capping agent like N-ethylmaleimide (NEM) if the cysteine residues are not the intended target of another modification. • If a reducing agent is necessary, purify the sample to remove it before adding the tetrazine. • Analyze the unexpected peak by MS to see if the mass corresponds to a tetrazine-thiol adduct.
Tetrazine Reduction A peak corresponding to the dihydrotetrazine may be observed. This is the reduced, inactive form of the tetrazine. • Avoid harsh reducing conditions. • Some dihydrotetrazines can be re-oxidized to the active tetrazine by exposure to air.[6]
Isomer Formation The IEDDA reaction can produce multiple isomers, which may appear as separate, closely eluting peaks. • This is an inherent feature of some tetrazine-dienophile pairs. Characterize each peak by MS to confirm they have the same mass. For many applications, the presence of isomers does not affect the outcome.
Hydrolysis of Tetrazine A peak corresponding to a hydrolyzed tetrazine product may be present. • Control the pH of your reaction. Avoid basic conditions (pH > 8.5) where tetrazine decomposition is more likely.[7]

Quantitative Data

Table 1: Second-Order Rate Constants for Tetrazine-TCO IEDDA Reactions

The following table presents a selection of second-order rate constants (k₂) for the reaction between various tetrazines and trans-cyclooctene (TCO) derivatives, illustrating the impact of substituents and solvent on the reaction kinetics.

Tetrazine DerivativeDienophileSolventTemperature (°C)k₂ (M⁻¹s⁻¹)
3,6-di-(2-pyridyl)-s-tetrazineTCOMethanol/Water (9:1)25~2000[5]
Methyl-substituted tetrazinesTCO derivativesAqueous MediaN/A~1000[5]
Hydrogen-substituted tetrazinesTCO derivativesAqueous MediaN/Aup to 30,000[5][11]
Various tetrazine scaffoldsTCO1,4-dioxane251.4 - 230[5][12]
Various tetrazine scaffoldsTCO-PEG₄DPBS371100 - 73,000[5][12]
General TCO-TetrazineN/AN/AN/Aup to 1 x 10⁶[1][5]
Table 2: Second-Order Rate Constants for Tetrazine-Thiol Reactions

This table provides rate constants for the tetrazine-thiol exchange (TeTEx) reaction, a potential side reaction in the presence of thiols.

Tetrazine DerivativeThiolk₂ (M⁻¹s⁻¹)
1Tz (structure in source)FITC-cystamine 62.6[6]
2Tz (structure in source)FITC-cystamine 612.8[6]
3Tz (structure in source)FITC-cystamine 620.1[6]
4Tz (structure in source)FITC-cystamine 624.8[6]
Table 3: Stability of Various Tetrazines

The stability of tetrazines is crucial for successful conjugation. This table shows the stability of different tetrazine derivatives in aqueous buffer.

Tetrazine DerivativeConditions% Remaining after 12h
Dipyridyl-s-tetrazines1:9 DMSO/PBS (pH 7.4), 37°C15-40[8]
Pyrimidyl-substituted tetrazines1:9 DMSO/PBS (pH 7.4), 37°C15-40[8]
Pyridyl tetrazines (more electron-rich)1:9 DMSO/PBS (pH 7.4), 37°C>75[8]
Phenyl tetrazines1:9 DMSO/PBS (pH 7.4), 37°C>75[8]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Tetrazine Click Chemistry by HPLC
  • Reaction Setup:

    • Prepare stock solutions of your tetrazine and dienophile in a suitable organic solvent (e.g., DMSO or DMF).

    • In a microcentrifuge tube, combine your reactants in the desired reaction buffer (e.g., PBS, pH 7.4) at the desired concentrations. Ensure the final concentration of the organic solvent is low enough not to interfere with your reaction or downstream applications.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a suitable mobile phase or by adding a quenching reagent if necessary. For many applications, dilution is sufficient to slow the reaction for analysis.

  • HPLC Analysis:

    • Inject the quenched sample onto a reverse-phase HPLC column (e.g., C18).

    • Use a suitable gradient of water and an organic solvent (e.g., acetonitrile), both typically containing 0.1% TFA or formic acid.

    • Monitor the elution profile at two wavelengths: one in the visible range for the tetrazine (e.g., 520 nm) and one in the UV range for the dienophile and product (e.g., 254 nm or 280 nm).

    • The consumption of the tetrazine will be observed as a decrease in the peak area at the visible wavelength, while the formation of the product will be seen as a new peak, typically in the UV chromatogram.

Protocol 2: Characterization of Reaction Components by LC-MS
  • Sample Preparation:

    • Prepare your reaction mixture as described above. You can analyze time points or the final reaction mixture.

    • Dilute the sample in a solvent compatible with your LC-MS system (e.g., water with 0.1% formic acid).

  • LC-MS Analysis:

    • Inject the diluted sample onto an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.

    • Run a suitable gradient to separate the reactants, products, and any potential side products.

    • Monitor the total ion chromatogram (TIC) and extract ion chromatograms (EICs) for the expected m/z values of your starting materials, product, and potential side products (e.g., tetrazine-thiol adducts, hydrolyzed tetrazine).

    • The mass spectrometer will provide the mass-to-charge ratio of the eluting species, allowing for their identification.

Visualizations

Troubleshooting_Low_Yield start Low or No Product check_tetrazine Check Tetrazine Stability start->check_tetrazine degraded Tetrazine Degraded? check_tetrazine->degraded check_dienophile Check Dienophile Activity inactive_dienophile Dienophile Inactive? check_dienophile->inactive_dienophile check_stoichiometry Check Stoichiometry wrong_ratio Incorrect Ratio? check_stoichiometry->wrong_ratio check_concentration Check Reactant Concentration too_dilute Too Dilute? check_concentration->too_dilute degraded->check_dienophile No solution_ph Adjust pH (6-8) Avoid harsh reducing agents degraded->solution_ph Yes inactive_dienophile->check_stoichiometry No solution_dienophile Use fresh dienophile inactive_dienophile->solution_dienophile Yes wrong_ratio->check_concentration No solution_stoichiometry Optimize molar ratio (e.g., 1.05-1.5x excess tetrazine) wrong_ratio->solution_stoichiometry Yes solution_concentration Increase concentration too_dilute->solution_concentration Yes success Successful Reaction too_dilute->success No solution_ph->success solution_dienophile->success solution_stoichiometry->success solution_concentration->success

Caption: Troubleshooting workflow for low or no product yield in tetrazine click chemistry.

Side_Reactions tetrazine Tetrazine desired_product Desired IEDDA Product tetrazine->desired_product + Dienophile (Fast, Desired) thiol_adduct Thiol Adduct (Side Product) tetrazine->thiol_adduct + Thiol (Slower, Undesired) inactive_tetrazine Inactive Tetrazine (Side Product) (Dihydrotetrazine / Hydrolyzed) tetrazine->inactive_tetrazine + Reducing Agent / H₂O (Undesired) dienophile Dienophile (TCO) dienophile->desired_product thiol Thiol (R-SH) thiol->thiol_adduct reducing_agent Reducing Agent / H₂O, High pH reducing_agent->inactive_tetrazine

Caption: Competing reaction pathways in tetrazine click chemistry.

References

Improving the efficiency of Tetrazine-PEG7-amine bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tetrazine-PEG7-amine Bioconjugation

Welcome to the technical support center for Tetrazine-PEG7-amine bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the efficiency and success of their conjugation experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed protocols, and key performance data.

Frequently Asked questions (FAQs)

Q1: What is the core mechanism of Tetrazine-PEG7-amine bioconjugation?

A1: This bioconjugation relies on the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry".[1][2] It involves an extremely rapid and selective reaction between a tetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[2][3] The Tetrazine-PEG7-amine reagent contains the tetrazine group, which will covalently link to a TCO-modified biomolecule.[1][3] This reaction is bioorthogonal, meaning it occurs efficiently in complex biological environments without interfering with native biochemical processes.[2][4]

Q2: Why use a PEG7 linker?

A2: The polyethylene (B3416737) glycol (PEG) spacer provides several key advantages. The hydrophilic PEG chain improves the water solubility of the reagent and the resulting conjugate, which is crucial when working with biomolecules in aqueous buffers.[5][6][7] It also adds a flexible spacer arm that minimizes steric hindrance, allowing the tetrazine and TCO moieties to react more efficiently.[5] For therapeutic applications, PEG linkers can help reduce aggregation and potential immunogenicity.[7]

Q3: What makes the Tetrazine-TCO ligation so efficient?

A3: The efficiency is due to its exceptionally fast reaction kinetics, with second-order rate constants reported as high as 1 x 10^6 M⁻¹s⁻¹.[3] This speed allows for effective conjugation even at very low reactant concentrations.[3] The reaction is also highly specific and does not require a catalyst (like copper, which can be toxic to cells), making it ideal for in vivo and live-cell applications.[3][8]

Q4: What is the role of the terminal amine group on Tetrazine-PEG7-amine?

A4: The primary amine (–NH2) group serves as a reactive handle to attach the Tetrazine-PEG7 linker to a target molecule. This is typically achieved by reacting the amine with an activated carboxylic acid (e.g., an NHS ester) on the target biomolecule or by using coupling agents like EDC to form a stable amide bond.[9]

Q5: How can I monitor the progress of the conjugation reaction?

A5: The tetrazine molecule has a characteristic color and a distinct absorbance peak in the visible spectrum (typically between 510-550 nm).[3][10][11] As the IEDDA reaction proceeds, the tetrazine is consumed, and this absorbance disappears. You can monitor the reaction's progress in real-time by measuring the decrease in absorbance in this range using a spectrophotometer.[8][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during your bioconjugation experiments.

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Degradation of Tetrazine Reagent: Tetrazines can degrade in aqueous solutions, especially at basic pH or in the presence of certain nucleophiles or reducing agents.[12][13][14] Electron-withdrawing groups on the tetrazine ring can reduce its stability.[13][15][16]Store tetrazine stock solutions at -80°C for long-term stability and -20°C for up to a month.[1] Prepare working solutions immediately before use. Avoid prolonged incubation, especially in buffers with a pH above 9.[13][17]
Inactive TCO Partner: The trans-cyclooctene (TCO) isomer is highly strained and reactive. It can isomerize to the unreactive cis-isomer, particularly in the presence of thiols.[14]If your protocol involves reducing agents like DTT or TCEP, ensure they are removed via dialysis or a desalting column before adding the TCO-modified molecule to the tetrazine reagent.[14]
Suboptimal Stoichiometry: An incorrect molar ratio of tetrazine to TCO can lead to an incomplete reaction and unreacted starting materials.[8]Empirically optimize the molar ratio. A common starting point is to use a slight molar excess (e.g., 1.05 to 1.5-fold) of the tetrazine-PEG reagent relative to the TCO-modified molecule.[5][8]
Poor Solubility of Reagents or Conjugate Hydrophobicity of Biomolecule: The biomolecule being conjugated may be inherently hydrophobic, leading to aggregation.The PEG7 linker is designed to enhance water solubility.[6][18] If solubility issues persist, consider using a buffer with additives like a mild non-ionic detergent or increasing the PEG chain length in your linker.
Precipitation During Reaction: Changes in protein conformation or charge upon conjugation can sometimes lead to precipitation.Screen different buffers and pH conditions. Ensure adequate mixing during the reaction but avoid vigorous vortexing that could denature proteins.
Unexpected Side Products or Heterogeneity Reaction with Non-Target Molecules: If the initial labeling step to introduce the TCO or tetrazine moiety is not specific, it can lead to a heterogeneous product.When labeling primary amines with NHS esters, use an amine-free buffer (e.g., PBS, HEPES) to prevent the buffer from competing with your target molecule.[19][20]
Tetrazine Instability: Some tetrazines can be unstable in the presence of reducing agents like DTT or TCEP, leading to side products.[14][21]Purify your biomolecule to remove any reducing agents before initiating the tetrazine ligation step.[14]
Difficulty Confirming Conjugation Inappropriate Analytical Method: The chosen analytical method may not be sensitive enough or suitable for resolving the conjugate from the starting materials.Use a combination of analytical techniques. SDS-PAGE can show a mobility shift.[22] Mass spectrometry (MS) provides definitive mass confirmation.[23][24] Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC) are powerful for separating species with different drug-to-antibody ratios (DARs).[23][25]

Data Presentation: Optimizing Reaction Parameters

The efficiency of the Tetrazine-TCO ligation is influenced by several factors. The tables below summarize key quantitative data to guide your experimental design.

Table 1: Effect of Reaction Conditions on Ligation Efficiency

ParameterRecommended RangeNotesSource(s)
pH 6.0 - 9.0The Tetrazine-TCO reaction is generally tolerant of a wide pH range.[8][19] However, tetrazine stability can decrease at higher pH values.[12][17][3][8]
Temperature 4°C to 40°CThe reaction is very fast at room temperature (20-25°C).[8] Incubation at 37°C or 40°C can accelerate it further, while 4°C can be used for sensitive biomolecules but may require longer incubation.[8][8][11]
Reaction Time 30 - 120 minutesFor most applications, 30-60 minutes at room temperature is sufficient.[5][8] For less reactive partners or lower concentrations, extending the time may be beneficial.[8][8][11]
Stoichiometry 1.05x - 1.5x excess of TetrazineA slight molar excess of the tetrazine reagent is often used to ensure complete consumption of the TCO-labeled molecule.[5][8][5][8]
Buffer Choice PBS, HEPES, BoratePhosphate-buffered saline (PBS) is a common and effective choice.[8] Avoid buffers containing primary amines like Tris or glycine (B1666218) if you are performing an upstream NHS-ester labeling step.[19][20][8][19]

Table 2: Second-Order Rate Constants for Tetrazine-TCO Reactions

Tetrazine TypeRate Constant (k₂) M⁻¹s⁻¹ConditionsSource(s)
General Range1 - 1 x 10^6Varies based on substituents and solvent.[3]
Dipyridyl Tetrazine2000 (±400)Aqueous media.[11]
Hydrogen-substitutedup to 30,000Aqueous media.[11]
Methyl-substituted~1000Aqueous media.[11]
General TCO ligation> 800Aqueous media.[5][11]

Note: Electron-withdrawing groups on the tetrazine ring generally increase the reaction rate but can decrease the reagent's stability.[15][26]

Visualized Workflows and Logic

To better illustrate the experimental process and troubleshooting logic, the following diagrams have been generated.

G prep Step 1: Reagent Preparation - Prepare TCO-Biomolecule - Dissolve Tetrazine-PEG7-Amine react Step 2: Conjugation Reaction - Mix reagents at optimal ratio - Incubate (RT, 30-60 min) prep:s->react:n monitor Step 3: Monitor Progress (Optional) - Spectrophotometry (520-540 nm) react:s->monitor:n purify Step 4: Purification - Remove excess reagents - (e.g., SEC, Dialysis) monitor:s->purify:n analyze Step 5: Characterization - Confirm conjugation - (e.g., MS, SDS-PAGE, HPLC) purify:s->analyze:n

Caption: General workflow for Tetrazine-PEG7-amine bioconjugation.

G start_node Low Conjugation Yield? check_tet Check Tetrazine Reagent start_node->check_tet Is reagent integrity suspect? check_tco Check TCO-Biomolecule start_node->check_tco Is dienophile partner stable? check_cond Check Reaction Conditions start_node->check_cond Are conditions optimal? sol_tet_old Solution: Use fresh Tetrazine stock. Minimize exposure to light/base. check_tet->sol_tet_old Stored improperly or for too long? sol_tco_inactive Solution: Ensure removal of reducing agents before TCO reaction. check_tco->sol_tco_inactive Exposed to thiols (DTT, etc.)? sol_cond_ratio Solution: Optimize molar ratio (try 1.5x excess of Tetrazine). check_cond->sol_cond_ratio Stoichiometry not optimized? sol_cond_ph Solution: Verify buffer pH is between 6.0 and 8.0. check_cond->sol_cond_ph pH outside optimal range?

Caption: Troubleshooting flowchart for low bioconjugation yield.

Experimental Protocols

Protocol: General Protein Conjugation using Tetrazine-PEG7-amine and a TCO-labeled Protein

This protocol provides a general procedure. Optimal conditions, particularly protein concentrations and reagent ratios, should be determined empirically for each specific system.

Materials:

  • TCO-labeled Protein (Protein-TCO) in an appropriate buffer (e.g., PBS, pH 7.4).

  • Tetrazine-PEG7-amine (powder).

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Purification tools: Desalting columns (for size-exclusion chromatography) or dialysis cassettes.

  • Analytical instruments: UV-Vis Spectrophotometer, SDS-PAGE equipment, Mass Spectrometer, HPLC system.

Procedure:

  • Preparation of Tetrazine-PEG7-amine Stock Solution: a. Allow the vial of Tetrazine-PEG7-amine powder to equilibrate to room temperature before opening to prevent moisture condensation. b. Immediately before use, prepare a 10 mM stock solution by dissolving the powder in anhydrous DMSO or DMF.[5][8] Mix thoroughly. Note: Tetrazine solutions are best when prepared fresh.

  • Preparation of Reactants: a. Prepare your Protein-TCO at a known concentration (e.g., 1-5 mg/mL) in the Reaction Buffer (PBS, pH 7.4). b. Calculate the molar concentration of your Protein-TCO.

  • Bioconjugation Reaction: a. Determine the volume of the Tetrazine-PEG7-amine stock solution needed to achieve the desired molar excess (e.g., 1.5 molar equivalents) relative to the Protein-TCO. b. Add the calculated volume of the tetrazine stock solution to the Protein-TCO solution. c. Mix gently by pipetting or brief, low-speed vortexing. Do not mix vigorously to avoid denaturing the protein. d. Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[5][8][11]

  • Purification of the Conjugate: a. To remove excess, unreacted Tetrazine-PEG7-amine and any solvent, purify the reaction mixture. b. Size-Exclusion Chromatography (SEC) using a desalting column is a rapid and effective method.[8][11] Equilibrate the column with PBS, pH 7.4, then apply the reaction mixture and collect the fractions containing the high-molecular-weight protein conjugate. c. Alternatively, perform dialysis against PBS, pH 7.4, at 4°C with several buffer changes.

  • Analysis and Characterization: a. Confirmation: Confirm the successful conjugation using mass spectrometry (LC-MS) to detect the mass increase corresponding to the addition of the Tetrazine-PEG7-amine moiety.[23][24] b. Purity and Heterogeneity: Analyze the purified conjugate by SDS-PAGE to observe a band shift and assess purity. Use RP-HPLC or HIC to evaluate the homogeneity of the final product.[23][25] c. Concentration: Determine the final concentration of the purified conjugate using a protein concentration assay (e.g., BCA) or by measuring absorbance at 280 nm.

  • Storage: a. Store the final, purified conjugate at 4°C for short-term use or aliquot and freeze at -80°C for long-term storage.[8][11]

References

Tetrazine-PEG7-amine hydrochloride stability in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of Tetrazine-PEG7-amine hydrochloride in biological buffers. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from moisture.[1][2][3] Stock solutions, typically prepared in anhydrous DMSO, should be stored at -80°C for up to six months or at -20°C for up to one month.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q2: How stable is this compound in common biological buffers?

The stability of tetrazines in aqueous buffers is influenced by several factors, including pH, temperature, and the presence of nucleophiles. Generally, tetrazines are more stable in acidic to neutral conditions and show increased degradation in basic environments.[1][4] The substituents on the tetrazine ring also play a crucial role; electron-donating groups tend to enhance stability, while electron-withdrawing groups can decrease stability in aqueous media.[5][6] For critical applications, it is recommended to empirically determine the stability in your specific buffer system using the protocol provided below.

Q3: Which buffers should be avoided when working with this compound?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided, especially if the tetrazine reagent also contains a reactive ester (like an NHS ester) for a two-step conjugation. These primary amines will compete with the intended target molecule for reaction. For the tetrazine moiety itself, while less reactive with amines than an NHS ester, it is still best practice to use non-nucleophilic buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer to minimize potential side reactions and degradation.

Q4: Can I monitor the stability of my Tetrazine-PEG7-amine solution?

Yes, the stability of tetrazine solutions can be monitored by measuring the decrease in their characteristic absorbance in the visible range (typically around 520-540 nm) over time using a UV-Vis spectrophotometer. A more quantitative assessment can be achieved using analytical techniques like HPLC. A detailed protocol for assessing stability is provided in this guide.

Q5: What are the primary factors that lead to the degradation of tetrazines in biological buffers?

The primary degradation pathway for many tetrazines in aqueous solutions is through nucleophilic attack, which is more pronounced at higher pH values (alkaline hydrolysis).[5] The electron-deficient nature of the tetrazine ring makes it susceptible to reaction with nucleophiles present in the buffer or in complex biological media.

Stability Data

While specific stability data for this compound is not extensively published, the following table provides representative stability data for various substituted tetrazines in common biological buffers. This data illustrates the general trends in tetrazine stability and can be used as a guideline for experimental design.

Tetrazine DerivativeBuffer ConditionTemperature (°C)Half-life (t₁/₂)Reference
3-phenyl-s-tetrazine1:9 DMSO/PBS, pH 7.437>12 hours (>75% remaining)[1][4]
dipyridyl-s-tetrazine1:9 DMSO/PBS, pH 7.437<12 hours (15-40% remaining)[1][4]
pyrimidyl-substituted tetrazine1:9 DMSO/PBS, pH 7.437<12 hours (15-40% remaining)[1][4]
Methyl-substituted tetrazineDMEM + 10% FBS37>48 hours (~63% remaining)
Pyridyl-substituted tetrazineDMEM + 10% FBS37<48 hours (<13% remaining)

Note: This table is for illustrative purposes. The stability of this compound should be empirically determined for your specific experimental conditions.

Experimental Protocols

Protocol 1: Assessing the Stability of Tetrazine-PEG7-amine in a Biological Buffer

This protocol outlines a method to determine the stability of this compound in a buffer of choice using a UV-Vis spectrophotometer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Biological buffer of interest (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Working Solution: Dilute the stock solution in the biological buffer to a final concentration that gives an absorbance reading between 0.5 and 1.0 at the λmax of the tetrazine (around 520-540 nm).

  • Initial Measurement (T=0): Immediately after preparing the working solution, measure its full absorbance spectrum to determine the λmax and the initial absorbance value (A₀).

  • Incubation: Incubate the working solution under your desired experimental conditions (e.g., 37°C).

  • Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours), take an aliquot of the solution and measure its absorbance at the λmax (Aₜ).

  • Data Analysis: Calculate the percentage of remaining tetrazine at each time point using the formula: (% Remaining) = (Aₜ / A₀) * 100. Plot the percentage of remaining tetrazine versus time to determine its stability profile.

Protocol 2: General Procedure for Bioconjugation with a TCO-modified Molecule

This protocol describes a general workflow for the inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction between Tetrazine-PEG7-amine and a trans-cyclooctene (B1233481) (TCO)-modified biomolecule.

Materials:

  • This compound stock solution (in anhydrous DMSO)

  • TCO-modified biomolecule (e.g., antibody, peptide) in a suitable buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Reactant Preparation: Ensure your TCO-modified biomolecule is in an amine-free and nucleophile-free buffer, such as PBS, at a known concentration.

  • Stoichiometry Calculation: Determine the molar ratio of reactants. A slight molar excess (1.5 to 5 equivalents) of the Tetrazine-PEG7-amine is often used to ensure complete reaction with the TCO-modified biomolecule.

  • Reaction: Add the calculated volume of the Tetrazine-PEG7-amine stock solution to the TCO-modified biomolecule solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. The reaction progress can be monitored by the disappearance of the pink/red color of the tetrazine.

  • Purification: Remove the excess, unreacted Tetrazine-PEG7-amine and byproducts using a size-exclusion chromatography (SEC) column (e.g., a desalting column) equilibrated with the desired storage buffer.

  • Characterization: Characterize the final conjugate using appropriate analytical techniques, such as UV-Vis spectroscopy (to confirm the disappearance of the tetrazine absorbance), SDS-PAGE, and mass spectrometry.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Conjugation Degradation of Tetrazine: The Tetrazine-PEG7-amine has degraded due to improper storage or handling (exposure to moisture, light, or incompatible buffers).Use a fresh vial of the reagent. Prepare stock solutions in anhydrous DMSO immediately before use. Assess the stability of the tetrazine in your chosen reaction buffer.
Suboptimal pH: The reaction buffer pH is too low or too high, affecting the stability of the tetrazine or the conformation of the biomolecule.Ensure the reaction is performed in a buffer with a pH between 6.5 and 8.0. PBS at pH 7.4 is a common choice.
Inactive TCO Moiety: The trans-cyclooctene (TCO) on the complementary molecule has isomerized to the less reactive cis-cyclooctene or has been otherwise compromised.Ensure the TCO-modified molecule has been stored correctly and handled according to the manufacturer's instructions.
Precipitation During Reaction Solubility Issues: The PEG linker enhances solubility, but high concentrations of the final conjugate or the tetrazine reagent might still lead to precipitation.Perform the reaction at a lower concentration. Ensure adequate mixing during the addition of the tetrazine reagent.
Inconsistent Results Inaccurate Quantification: The concentrations of the tetrazine or the TCO-modified molecule are not accurately determined.Accurately determine the concentration of both reactants before starting the conjugation. For proteins, use a reliable method like A280 or a BCA assay.
Variability in Reagent Quality: Different batches of the tetrazine reagent may have slight variations in purity or activity.Qualify each new batch of reagent before use in critical experiments.

Visualizations

cluster_workflow General Bioconjugation Workflow prep Prepare TCO-Biomolecule in PBS, pH 7.4 add_tz Add Tetrazine-PEG7-amine (1.5-5 molar excess) prep->add_tz incubate Incubate (RT, 1-2h or 4°C, 2-4h) add_tz->incubate purify Purify via SEC (e.g., Desalting Column) incubate->purify analyze Characterize Conjugate (UV-Vis, SDS-PAGE, MS) purify->analyze

Caption: Experimental workflow for a typical bioconjugation reaction.

cluster_troubleshooting Troubleshooting Low Conjugation Yield start Low or No Conjugation Product check_reagents Are reagents fresh and stored correctly? start->check_reagents check_buffer Is the buffer amine-free and pH 6.5-8.0? check_reagents->check_buffer Yes sol_reagents Use fresh reagents. Prepare new stock solutions. check_reagents->sol_reagents No check_tco Is the TCO-molecule active? check_buffer->check_tco Yes sol_buffer Buffer exchange into PBS or other suitable buffer. check_buffer->sol_buffer No sol_tco Verify TCO-molecule integrity or re-synthesize. check_tco->sol_tco No

Caption: A troubleshooting decision tree for low conjugation yield.

cluster_pathway Potential Tetrazine Degradation Pathway tetrazine Tetrazine-PEG7-amine intermediate Unstable Intermediate tetrazine->intermediate Nucleophilic Attack (esp. at high pH) nucleophile Nucleophile (e.g., OH⁻) in Biological Buffer nucleophile->intermediate degradation Degradation Products (Loss of Chromophore) intermediate->degradation

Caption: Simplified diagram of a potential tetrazine degradation pathway.

References

Troubleshooting low yield in ADC synthesis with Tetrazine-PEG7-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yields in Antibody-Drug Conjugate (ADC) synthesis utilizing Tetrazine-PEG7-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final ADC yield is significantly lower than expected. What are the most common causes?

Low yield in ADC synthesis can arise from issues at various stages of the process. The primary culprits are often inefficient antibody modification, poor linker-payload conjugation, product aggregation, and losses during purification.[1] It is crucial to systematically evaluate each step to pinpoint the source of the problem.

A common issue is the premature hydrolysis of the NHS ester on the antibody modification reagent if not handled correctly, leading to inefficient activation of the antibody for conjugation.[2] Additionally, the stability of the tetrazine and TCO moieties can be a factor, as some derivatives may degrade under physiological conditions.[3]

Q2: I suspect a problem with the initial antibody modification step. How can I troubleshoot low labeling efficiency with a TCO-NHS ester?

Low efficiency in labeling your antibody with the trans-cyclooctene (B1233481) (TCO) group is a frequent cause of low overall ADC yield. Here are key areas to investigate:

  • NHS Ester Hydrolysis: The N-hydroxysuccinimide (NHS) ester on your TCO linker is highly susceptible to moisture.[2] To prevent hydrolysis, ensure the reagent vial is at room temperature before opening to avoid condensation.[2] Always use anhydrous DMSO or DMF to prepare stock solutions immediately before use.[2][4]

  • Competing Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the lysine (B10760008) residues on your antibody for reaction with the NHS ester.[2] It is essential to perform a buffer exchange to an amine-free buffer like PBS.[4]

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is pH-dependent. The optimal pH range for this reaction is typically between 7.2 and 9.0.[2][5][6]

  • Insufficient Molar Excess: A 10- to 20-fold molar excess of the TCO-NHS ester over the antibody is generally recommended to drive the reaction to completion.[4]

ParameterRecommended ConditionRationale
Solvent for Linker Anhydrous DMSO or DMFPrevents hydrolysis of the moisture-sensitive NHS ester.[2][4]
Reaction Buffer Amine-free buffer (e.g., PBS)Avoids competition from primary amines in the buffer.[2][4]
Reaction pH 7.2 - 9.0Optimizes the reaction between the NHS ester and antibody lysine residues.[2][5]
Molar Excess of Linker 10-20 foldEnsures efficient labeling of the antibody.[4]

Q3: My antibody appears to be correctly modified, but the subsequent reaction with Tetrazine-PEG7-amine results in a low Drug-to-Antibody Ratio (DAR). What could be the issue?

Achieving a low Drug-to-Antibody Ratio (DAR) suggests an inefficient "click" reaction between the TCO-modified antibody and the tetrazine linker. This inverse-electron-demand Diels-Alder (iEDDA) reaction is typically very fast and efficient, but certain factors can impede it.[5][7][8]

  • Tetrazine Stability: While more stable than some derivatives, tetrazines can still degrade.[3] Ensure your Tetrazine-PEG7-amine has been stored correctly, protected from light and moisture.[7] Prepare solutions fresh for each use.

  • Steric Hindrance: The PEG7 linker is designed to improve solubility and reduce steric hindrance. However, if the payload is particularly bulky, it might still interfere with the reaction.

  • Reaction Conditions: The iEDDA reaction is robust and catalyst-free, proceeding well in aqueous buffers (pH 6-9) at room temperature.[5][9] Extreme pH or the presence of certain organic solvents could potentially affect reaction efficiency.

  • Hydrophobicity and Aggregation: Hydrophobic payloads can lead to aggregation of the ADC, causing it to precipitate out of solution and effectively lowering the yield of soluble conjugate.[1] The PEG linker helps mitigate this, but it may not be sufficient for highly hydrophobic drugs.[1]

Q4: I am observing significant product loss during the purification step. How can I improve my recovery?

Purification is a critical step where substantial loss of your ADC can occur. The purification strategy needs to be optimized to remove unreacted antibody, free linker-payload, and aggregates, while maximizing the recovery of the desired ADC.[]

  • Aggregation Removal: Size Exclusion Chromatography (SEC) is often used to remove high molecular weight aggregates.[1] If aggregation is a major issue, consider optimizing the conjugation reaction conditions to minimize their formation.

  • Separation of DAR Species: Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating ADC species with different DARs, as the addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody.[][11] This allows for the isolation of a more homogeneous product.

  • Removal of Small Molecules: Tangential Flow Filtration (TFF) or dialysis is effective for removing excess, unreacted linker-payload and other small molecule impurities.[]

Purification TechniquePurposeCommon Issues
Size Exclusion Chromatography (SEC) Removal of aggregates.[1]Product dilution; potential for low resolution between monomer and dimer.
Hydrophobic Interaction Chromatography (HIC) Separation of different DAR species and removal of unconjugated antibody.[][11]Can be challenging to develop optimal binding and elution conditions; potential for product loss on the column.
Tangential Flow Filtration (TFF) / Dialysis Removal of unreacted linker-payload and buffer exchange.[]Can be time-consuming; potential for product loss due to non-specific binding to the membrane.

Experimental Protocols

Protocol 1: Antibody Modification with TCO-NHS Ester

This protocol outlines the labeling of an antibody with a TCO moiety.

  • Antibody Preparation: Perform a buffer exchange for your antibody into an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 2-10 mg/mL.

  • TCO-NHS Ester Solution: Allow the TCO-NHS ester vial to equilibrate to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column or dialysis against the reaction buffer.

Protocol 2: ADC Synthesis via Tetrazine-TCO Ligation

This protocol describes the conjugation of the TCO-labeled antibody with Tetrazine-PEG7-amine linked to a payload.

  • Prepare Labeled Antibody: Have your TCO-labeled antibody in a suitable buffer such as PBS, pH 7.4.

  • Prepare Tetrazine-Linker-Payload: Dissolve the Tetrazine-PEG7-amine-payload conjugate in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.

  • Conjugation Reaction: Add a 3- to 5-fold molar excess of the Tetrazine-PEG7-amine-payload to the TCO-labeled antibody.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's color or by analytical chromatography (HIC or RP-HPLC).[4][5]

  • Purification: Purify the resulting ADC using an appropriate chromatography method (e.g., SEC for aggregate removal, HIC for DAR species separation) to obtain the desired product.[][11]

Visual Guides

ADC_Synthesis_Workflow cluster_prep Step 1: Antibody Preparation cluster_modification Step 2: Antibody Modification cluster_conjugation Step 3: Conjugation cluster_purification Step 4: Purification Antibody Antibody in Storage Buffer Buffer_Exchange Buffer Exchange (Amine-Free) Antibody->Buffer_Exchange Add_TCO Add TCO-NHS to Antibody Buffer_Exchange->Add_TCO TCO_NHS TCO-NHS Ester TCO_NHS->Add_TCO Incubate_Mod Incubate (1 hr, RT) Add_TCO->Incubate_Mod Purify_Mod Purify (Desalting) Incubate_Mod->Purify_Mod TCO_Ab TCO-Labeled Antibody Purify_Mod->TCO_Ab Add_Tetrazine Add Tetrazine-Payload TCO_Ab->Add_Tetrazine Tetrazine_Payload Tetrazine-PEG7-Payload Tetrazine_Payload->Add_Tetrazine Incubate_Conj Incubate (1-2 hr, RT) Add_Tetrazine->Incubate_Conj Crude_ADC Crude ADC Mixture Incubate_Conj->Crude_ADC Purify_Final Purification (e.g., HIC/SEC) Crude_ADC->Purify_Final Final_ADC Purified ADC Purify_Final->Final_ADC

Caption: Experimental workflow for ADC synthesis.

Troubleshooting_Low_Yield Start Low Final ADC Yield Check_Mod Check Antibody Modification (e.g., Mass Spec) Start->Check_Mod Check_Conj Check Conjugation Reaction (Analytical HIC) Check_Mod->Check_Conj OK Mod_Issue Low TCO Labeling Check_Mod->Mod_Issue Low Labeling Check_Purify Analyze Purification Fractions Check_Conj->Check_Purify OK Conj_Issue Low DAR Check_Conj->Conj_Issue Low DAR Purify_Issue Product Lost During Purification Check_Purify->Purify_Issue Low Recovery NHS_Hydrolysis NHS Ester Hydrolysis? Mod_Issue->NHS_Hydrolysis Wrong_Buffer Amine Buffer Used? Mod_Issue->Wrong_Buffer Wrong_pH Suboptimal pH? Mod_Issue->Wrong_pH Tetrazine_Deg Tetrazine Degraded? Conj_Issue->Tetrazine_Deg Aggregation Precipitation/Aggregation? Conj_Issue->Aggregation Loss_on_Column ADC Lost on Column? Purify_Issue->Loss_on_Column Agg_in_Elution Aggregates in Elution? Purify_Issue->Agg_in_Elution

Caption: Troubleshooting decision tree for low ADC yield.

Tetrazine_Ligation_Pathway TCO_Ab TCO-modified Antibody Reaction + TCO_Ab->Reaction Tetrazine_Payload Tetrazine-PEG7-Payload Tetrazine_Payload->Reaction ADC Antibody-Drug Conjugate (Stable Dihydropyridazine Linkage) Reaction->ADC iEDDA (Click Reaction) N2 N₂ Gas Reaction->N2 Byproduct

References

Technical Support Center: Preventing Aggregation During Protein Labeling with Tetrazine-PEG7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering protein aggregation during labeling with Tetrazine-PEG7-amine.

Frequently Asked Questions (FAQs)

Q1: What is Tetrazine-PEG7-amine and how does it work?

Tetrazine-PEG7-amine is a bifunctional linker molecule used in bioconjugation.[1] It contains a tetrazine group for bioorthogonal click chemistry and a primary amine group. The tetrazine moiety rapidly and specifically reacts with a trans-cyclooctene (B1233481) (TCO) group in a reaction known as the inverse-electron-demand Diels-Alder cycloaddition (iEDDA).[1][2] The amine group on the other end of the PEG7 linker allows for its conjugation to proteins, typically through reaction with an activated carboxyl group on the protein or, more commonly, by using the amine to react with an NHS-ester functionalized protein. The PEG7 linker itself is a polyethylene (B3416737) glycol chain with seven repeating units, which can help to improve the solubility and pharmacokinetic properties of the resulting conjugate.[3]

Q2: What are the primary causes of protein aggregation when using Tetrazine-PEG7-amine?

Protein aggregation during labeling with Tetrazine-PEG7-amine can be triggered by several factors:

  • Changes in Surface Properties: The addition of the Tetrazine-PEG7-amine molecule can alter the surface charge and hydrophobicity of the protein.[4] If the tetrazine or the linker itself introduces hydrophobic patches, it can lead to increased intermolecular interactions and aggregation.[4][5]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability.[4][5] A buffer pH that is close to the protein's isoelectric point (pI) can minimize electrostatic repulsion between protein molecules, promoting aggregation.[6][7]

  • High Protein Concentration: Working with high concentrations of protein increases the proximity of protein molecules to each other, which can accelerate aggregation.[4][5][8]

  • Over-labeling: Attaching too many Tetrazine-PEG7-amine molecules to a single protein can significantly alter its physicochemical properties, leading to instability and precipitation.[9]

  • Presence of Organic Solvents: Tetrazine-PEG7-amine is often dissolved in an organic solvent like DMSO before being added to the aqueous protein solution. High local concentrations of the organic solvent can destabilize the protein.[9]

  • Temperature: Elevated temperatures can increase the rate of the labeling reaction but can also induce protein unfolding and aggregation.[4][9]

Troubleshooting Guide

Issue 1: Visible precipitation or cloudiness in the reaction mixture.

This indicates severe protein aggregation. Here’s a step-by-step guide to troubleshoot this issue:

Potential Cause Suggested Solution
Suboptimal Buffer pH Ensure the reaction buffer pH is at least 1-2 units away from the protein's isoelectric point (pI) to maintain electrostatic repulsion.[7] For most proteins, a pH range of 7.2-8.5 is suitable for amine-reactive labeling.[9]
Inappropriate Ionic Strength Low salt concentrations can sometimes lead to aggregation. Try increasing the ionic strength by adding 50-150 mM NaCl to the buffer.[4]
High Protein Concentration Reduce the protein concentration to 1-2 mg/mL during the labeling reaction.[4][5] If a higher final concentration is required, the labeled protein can be carefully concentrated after purification.
High Reagent Concentration Add the dissolved Tetrazine-PEG7-amine solution to the protein solution slowly and with gentle mixing to avoid localized high concentrations.[9]
Reagent Solubility Ensure the Tetrazine-PEG7-amine is fully dissolved in a minimal amount of a suitable organic solvent (e.g., DMSO) before adding it to the protein solution.[9]
Temperature Perform the labeling reaction at a lower temperature, such as 4°C. This will slow down the reaction but can significantly reduce aggregation.[4][9]

Issue 2: No visible precipitate, but subsequent analysis shows soluble aggregates.

Soluble aggregates can be detected by techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).[4][5]

Potential Cause Suggested Solution
Over-labeling Reduce the molar excess of the labeling reagent. Perform a titration to determine the optimal reagent-to-protein ratio that achieves the desired degree of labeling without causing aggregation.[9]
Buffer Composition The buffer may lack components that stabilize the protein. Consider adding stabilizing excipients.
Protein Instability The protein itself may be inherently unstable under the reaction conditions.

Optimizing Reaction Conditions to Prevent Aggregation

To proactively prevent aggregation, careful optimization of the labeling reaction is crucial.

Buffer Optimization and Stabilizing Excipients

The choice of buffer and the inclusion of stabilizing excipients can significantly impact protein stability during labeling.

Excipient Recommended Concentration Mechanism of Action
Sugars (e.g., Sucrose, Trehalose) 5-10% (w/v)Act as protein stabilizers through preferential exclusion, which favors the native protein conformation.[8]
Amino Acids (e.g., Arginine, Glycine) 50-100 mMCan suppress non-specific protein-protein interactions and increase protein solubility.[7][8]
Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80) 0.01-0.05% (v/v)Reduce surface tension and can prevent aggregation by binding to hydrophobic patches on the protein surface.[8]
Glycerol 5-20% (v/v)Acts as a co-solvent that can enhance protein stability.[4][7]
Optimizing Labeling Stoichiometry

The molar ratio of Tetrazine-PEG7-amine to the protein is a critical parameter to control.

Parameter Recommendation
Molar Ratio (Reagent:Protein) Start with a low molar excess (e.g., 3:1 to 5:1) and gradually increase if a higher degree of labeling is required.
Protein Concentration 1-5 mg/mL. Higher concentrations can increase reaction efficiency but also the risk of aggregation.[5]
Reaction Time Typically 1-2 hours at room temperature, or overnight at 4°C.[10]
Reaction Temperature 4°C to room temperature. Lower temperatures are generally preferred to minimize aggregation.[4][9]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with Tetrazine-PEG7-amine

This protocol assumes the protein has been pre-functionalized with an NHS ester to introduce a reactive site for the amine group of Tetrazine-PEG7-amine.

  • Protein Preparation:

    • Prepare the protein in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0.[9]

    • Adjust the protein concentration to 1-5 mg/mL.[5]

  • Reagent Preparation:

    • Immediately before use, dissolve the Tetrazine-PEG7-amine in anhydrous DMSO to a concentration of 10-20 mM.[9]

  • Labeling Reaction:

    • Add the calculated amount of the dissolved Tetrazine-PEG7-amine to the protein solution. Add the reagent dropwise while gently stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove excess, unreacted Tetrazine-PEG7-amine and any small aggregates using size-exclusion chromatography (SEC) or dialysis.[4]

Protocol 2: Quantification of Protein Aggregation using Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[4]

  • Column and Mobile Phase Selection:

    • Choose an SEC column with a pore size suitable for the size range of your protein and its potential aggregates.

    • The mobile phase should be optimized to minimize non-specific interactions. A common mobile phase is PBS at a pH that ensures protein stability.

  • Sample Preparation:

    • Filter the protein sample through a 0.22 µm filter before injection.[4]

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the protein sample.

  • Data Analysis:

    • Analyze the resulting chromatogram. The elution of species earlier than the monomeric protein indicates the presence of aggregates.

    • Quantify the percentage of aggregated protein by integrating the peak areas.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis & Purification cluster_troubleshooting Troubleshooting protein_prep Protein in Amine-Free Buffer (pH 7.2-8.0) add_reagent Slowly Add Reagent to Protein Solution protein_prep->add_reagent reagent_prep Dissolve Tetrazine-PEG7-amine in DMSO reagent_prep->add_reagent incubation Incubate at 4°C or Room Temperature add_reagent->incubation aggregation_check Aggregation? incubation->aggregation_check purification Purify via SEC or Dialysis analysis Analyze for Aggregation (SEC, DLS) purification->analysis aggregation_check->purification No optimize Optimize Conditions: - Lower Reagent Ratio - Add Excipients - Lower Temperature aggregation_check->optimize Yes optimize->protein_prep

Caption: Experimental workflow for protein labeling with Tetrazine-PEG7-amine, including troubleshooting steps for aggregation.

signaling_pathway hydrophobicity Increased Hydrophobicity aggregation Protein Aggregation hydrophobicity->aggregation charge_alteration Surface Charge Alteration charge_alteration->aggregation overlabeling Over-labeling overlabeling->aggregation high_concentration High Protein Concentration high_concentration->aggregation suboptimal_buffer Suboptimal Buffer (pH, Ionic Strength) suboptimal_buffer->aggregation optimize_ratio Optimize Reagent:Protein Ratio no_aggregation Stable Labeled Protein optimize_ratio->no_aggregation add_excipients Add Stabilizing Excipients add_excipients->no_aggregation buffer_screening Buffer Screening (pH, Salt) buffer_screening->no_aggregation lower_temp Lower Reaction Temperature lower_temp->no_aggregation lower_concentration Lower Protein Concentration lower_concentration->no_aggregation

Caption: Logical relationship between causes of protein aggregation during labeling and corresponding prevention strategies.

References

Impact of pH on Tetrazine-PEG7-amine reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tetrazine-PEG7-Amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on reaction kinetics and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the reaction of Tetrazine-PEG7-Amine with trans-cyclooctene (B1233481) (TCO)?

A1: The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and TCO is generally very fast and proceeds efficiently over a broad pH range, typically between pH 6 and 9.[1] For most applications, physiological pH (7.2-7.4) is recommended.

Q2: How does pH affect the stability of Tetrazine-PEG7-Amine?

A2: Tetrazine derivatives can be sensitive to high pH conditions. While stable in the neutral to slightly acidic range, tetrazines can degrade in basic aqueous solutions.[2][3] It is advisable to avoid prolonged exposure to harsh basic conditions (pH > 9) to prevent decomposition of the tetrazine ring.

Q3: Can the amine group of Tetrazine-PEG7-Amine be used for further conjugation? What is the optimal pH for this reaction?

A3: Yes, the primary amine group on the PEG7 linker can be used for subsequent conjugation reactions, for example, with N-hydroxysuccinimide (NHS) esters or by reductive amination. The optimal pH for reacting the amine will depend on the specific chemistry:

  • Amidation with NHS esters: This reaction is most efficient at a pH between 7.2 and 9.0.[4]

  • Reductive amination: This reaction is typically performed in a slightly acidic buffer (pH 6-7) to facilitate imine formation prior to reduction.

Q4: Do I need a catalyst for the Tetrazine-TCO reaction?

A4: No, the iEDDA reaction between tetrazine and TCO is a bioorthogonal "click" reaction that proceeds rapidly without the need for a catalyst.[5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no conjugation product Degradation of Tetrazine-PEG7-Amine: The tetrazine moiety may have degraded due to improper storage or exposure to harsh conditions.- Store Tetrazine-PEG7-Amine at -20°C and protect from light. - Avoid high pH buffers (pH > 9) and prolonged incubation times at elevated temperatures.
Inactive TCO-functionalized molecule: The TCO group may have degraded or is not present on the molecule.- Confirm the successful functionalization of your molecule with TCO using an appropriate analytical method (e.g., mass spectrometry). - Use freshly prepared or properly stored TCO-reagents.
Suboptimal reaction buffer: The presence of competing reagents or an inappropriate pH could inhibit the reaction.- Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) if you are targeting the amine group of Tetrazine-PEG7-Amine for another reaction.[4] - Perform the reaction within the recommended pH range of 6-9.[1]
High background or non-specific binding Excess unreacted Tetrazine-PEG7-Amine: Insufficient purification after the conjugation step.- Purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or spin filtration to remove excess tetrazine reagent.
Hydrophobic interactions: The PEG linker is designed to increase hydrophilicity, but non-specific binding can still occur.- Include a blocking agent (e.g., BSA) in your assay if working with complex biological samples. - Optimize washing steps to reduce non-specific binding.
Inconsistent reaction kinetics Variability in buffer preparation: Small changes in pH can affect the stability of the tetrazine.- Use freshly prepared buffers and verify the pH before each experiment.
Temperature fluctuations: Reaction rates are temperature-dependent.- Ensure a consistent and controlled temperature throughout the experiment.

Quantitative Data

The reaction between tetrazine and TCO is known for its rapid kinetics, which are largely independent of pH within the physiological range.

pHSecond-Order Rate Constant (k₂)Stability of TetrazineNotes
5.0No significant change compared to pH 7.4Generally stableThe reaction rate is not significantly affected by mildly acidic conditions.
7.4Very high (typically >10³ M⁻¹s⁻¹)StableOptimal pH for most bioconjugation applications, balancing reactivity and stability.[2][3]
8.0 - 9.0No significant changeGradual degradation may occurWhile the reaction rate remains high, prolonged incubation at basic pH can lead to slow degradation of the tetrazine ring.[2][3]
> 9.0Not recommendedIncreased degradationHigh pH can lead to significant decomposition of the tetrazine moiety.[6]

Experimental Protocols

Protocol: Labeling a Protein with Tetrazine-PEG7-Amine via EDC/NHS Chemistry

This protocol describes the conjugation of Tetrazine-PEG7-Amine to a protein with available carboxyl groups.

Materials:

  • Protein of interest in a suitable buffer (e.g., MES buffer, pH 6.0)

  • Tetrazine-PEG7-Amine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction Buffer: Amine-free buffer such as 100 mM MES, 150 mM NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare Reagent Stock Solutions:

    • Immediately before use, prepare a 10 mM stock solution of Tetrazine-PEG7-Amine in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in Reaction Buffer.

  • Activation of Carboxyl Groups:

    • Add the EDC and NHS stock solutions to the protein solution to a final concentration of 5 mM each.

    • Incubate for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Add the Tetrazine-PEG7-Amine stock solution to the activated protein solution. A 10- to 20-fold molar excess of the tetrazine reagent over the protein is recommended as a starting point.

    • Incubate the reaction mixture for 2 hours at room temperature.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench the reaction of any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted Tetrazine-PEG7-Amine and other small molecules by size-exclusion chromatography or using a desalting column.

Protocol: TCO-Tetrazine Ligation

This protocol describes the reaction of a tetrazine-labeled molecule with a TCO-labeled molecule.

Materials:

  • Tetrazine-labeled molecule in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-labeled molecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Reactants: Prepare solutions of the tetrazine-labeled and TCO-labeled molecules in the Reaction Buffer.

  • Ligation Reaction:

    • Mix the tetrazine-labeled and TCO-labeled molecules. It is often recommended to use a slight molar excess (1.1 to 2-fold) of one reactant to ensure complete conjugation of the other.[7]

    • Incubate the reaction at room temperature for 30-60 minutes. The reaction is typically very fast.

  • Analysis: The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine (absorbance maximum ~520 nm). The final conjugate can be analyzed by SDS-PAGE, mass spectrometry, or other appropriate methods.

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using standard chromatography techniques.

Visualizations

experimental_workflow cluster_step1 Step 1: Protein Functionalization cluster_step2 Step 2: Tetrazine Conjugation cluster_step3 Step 3: TCO Ligation Protein Protein Activate Activate Carboxyl Groups (EDC/NHS, pH 6.0) Protein->Activate Activated_Protein Activated Protein Activate->Activated_Protein Conjugate Conjugate (pH 7.2-8.0) Activated_Protein->Conjugate Tetrazine_PEG7_Amine Tetrazine_PEG7_Amine Tetrazine_PEG7_Amine->Conjugate Tetrazine_Protein Tetrazine-labeled Protein Conjugate->Tetrazine_Protein Ligation Click Reaction (pH 6-9) Tetrazine_Protein->Ligation TCO_Molecule TCO_Molecule TCO_Molecule->Ligation Final_Conjugate Final Conjugate Ligation->Final_Conjugate

Caption: Experimental workflow for a two-step conjugation using Tetrazine-PEG7-Amine.

Caption: Impact of pH on Tetrazine-PEG7-Amine reaction kinetics and stability.

References

Technical Support Center: Purification of Tetrazine-PEG7-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted Tetrazine-PEG7-amine from bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted Tetrazine-PEG7-amine from my conjugate?

A1: The most common methods for removing small molecules like Tetrazine-PEG7-amine from larger bioconjugates are based on size differences. These include Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[1][2] Each method has its own advantages and is chosen based on the scale of the purification, the properties of the conjugate, and the required final purity.

Q2: How do I choose the right purification method for my experiment?

A2: The choice of purification method depends on several factors:

  • Sample Volume: For small-scale purifications (typically <10 mL), SEC and dialysis are often suitable. For larger volumes, TFF is more efficient and scalable.[3]

  • Molecular Weight Difference: All three methods are effective when there is a significant size difference between the conjugate and the unreacted small molecule.

  • Speed and Efficiency: TFF is generally the fastest method, followed by SEC.[3] Dialysis is a simpler setup but is typically a slower process.

  • Equipment Availability: Your choice will also be guided by the equipment available in your laboratory.

Q3: Can I use affinity chromatography to purify my conjugate?

A3: Affinity chromatography is a powerful technique that separates molecules based on specific binding interactions. If your biomolecule (e.g., an antibody) has a corresponding affinity ligand, you can use this method for purification. This technique can be highly specific and effective.

Troubleshooting Guides

Size Exclusion Chromatography (SEC) Troubleshooting

Size exclusion chromatography separates molecules based on their size as they pass through a column packed with a porous resin.[4] Larger molecules elute first, while smaller molecules are delayed.

// Nodes start [label="SEC Problem", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

low_yield [label="Low Conjugate Yield", fillcolor="#FBBC05", fontcolor="#202124"]; poor_separation [label="Poor Separation", fillcolor="#FBBC05", fontcolor="#202124"]; peak_tailing [label="Peak Tailing / Broadening", fillcolor="#FBBC05", fontcolor="#202124"];

sol_low_yield_1 [label="Optimize mobile phase (e.g., add 10-15% isopropanol (B130326) for ADCs)", shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_low_yield_2 [label="Check for non-specific binding to column matrix", shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

sol_poor_sep_1 [label="Select column with appropriate pore size for your conjugate's MW", shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_poor_sep_2 [label="Optimize flow rate (lower flow rate often improves resolution)", shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_poor_sep_3 [label="Ensure appropriate sample volume (0.5-4% of column volume)", shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

sol_tailing_1 [label="Increase ionic strength of mobile phase to reduce secondary interactions", shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_tailing_2 [label="Adjust mobile phase pH to be close to the protein's pI", shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> low_yield [label="Symptom", color="#5F6368"]; start -> poor_separation [label="Symptom", color="#5F6368"]; start -> peak_tailing [label="Symptom", color="#5F6368"];

low_yield -> sol_low_yield_1 [label="Solution", color="#34A853"]; low_yield -> sol_low_yield_2 [label="Solution", color="#34A853"];

poor_separation -> sol_poor_sep_1 [label="Solution", color="#34A853"]; poor_separation -> sol_poor_sep_2 [label="Solution", color="#34A853"]; poor_separation -> sol_poor_sep_3 [label="Solution", color="#34A853"];

peak_tailing -> sol_tailing_1 [label="Solution", color="#34A853"]; peak_tailing -> sol_tailing_2 [label="Solution", color="#34A853"]; } enddot Caption: Troubleshooting guide for Size Exclusion Chromatography (SEC).

Issue Potential Cause Recommended Solution
Low Conjugate Recovery The conjugate may be interacting with the column material.Adjust the mobile phase composition. For hydrophobic molecules like antibody-drug conjugates, adding 10-15% isopropanol can improve recovery.[5]
Poor Separation of Conjugate and Unreacted Tetrazine The column resin's pore size may not be optimal for the separation.Select a column with a fractionation range appropriate for your conjugate's molecular weight. For example, a resin with a fractionation range of 100,000 to 300,000 is suitable for antibodies.[6]
Peak Tailing Secondary electrostatic or hydrophobic interactions between the conjugate and the column matrix can occur.Increase the ionic strength of the mobile phase by adding salt (e.g., 150 mM NaCl) to minimize these interactions.[7]
Dialysis Troubleshooting

Dialysis involves the use of a semi-permeable membrane to separate molecules based on size. Smaller molecules diffuse through the membrane into a larger volume of buffer, while larger molecules are retained.

// Nodes start [label="Dialysis Problem", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

incomplete_removal [label="Incomplete Removal of Small Molecule", fillcolor="#FBBC05", fontcolor="#202124"]; low_yield [label="Low Conjugate Yield", fillcolor="#FBBC05", fontcolor="#202124"]; slow_process [label="Process is Too Slow", fillcolor="#FBBC05", fontcolor="#202124"];

sol_incomplete_1 [label="Ensure MWCO is at least 10x smaller than the conjugate", shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_incomplete_2 [label="Increase volume of dialysis buffer and perform multiple buffer changes", shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

sol_low_yield_1 [label="Verify the integrity of the dialysis membrane", shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_low_yield_2 [label="Ensure the chosen MWCO is appropriate to retain the conjugate", shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

sol_slow_1 [label="Increase the surface area to volume ratio of the dialysis tubing", shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_slow_2 [label="Stir the dialysis buffer to maintain a high concentration gradient", shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> incomplete_removal [label="Symptom", color="#5F6368"]; start -> low_yield [label="Symptom", color="#5F6368"]; start -> slow_process [label="Symptom", color="#5F6368"];

incomplete_removal -> sol_incomplete_1 [label="Solution", color="#34A853"]; incomplete_removal -> sol_incomplete_2 [label="Solution", color="#34A853"];

low_yield -> sol_low_yield_1 [label="Solution", color="#34A853"]; low_yield -> sol_low_yield_2 [label="Solution", color="#34A853"];

slow_process -> sol_slow_1 [label="Solution", color="#34A853"]; slow_process -> sol_slow_2 [label="Solution", color="#34A853"]; } enddot Caption: Troubleshooting guide for Dialysis.

Issue Potential Cause Recommended Solution
Incomplete Removal of Tetrazine-PEG7-amine Insufficient buffer exchange or a suboptimal membrane cutoff.Use a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your conjugate but large enough to allow the free Tetrazine-PEG7-amine to pass through. Perform multiple, large-volume buffer changes to maximize the concentration gradient.
Loss of Conjugate The MWCO of the dialysis membrane may be too large, or the membrane may be damaged.Select a membrane with an MWCO that is at least 10-20 times smaller than the molecular weight of your conjugate. Always inspect the membrane for leaks before use.
Slow Purification The rate of dialysis is dependent on the concentration gradient and surface area.Use a larger volume of dialysis buffer and stir it to ensure a continuous concentration gradient. Increase the surface area-to-volume ratio by using a larger diameter tubing for the same sample volume.
Tangential Flow Filtration (TFF) Troubleshooting

TFF, also known as cross-flow filtration, is a rapid and efficient method for separating molecules of different sizes.[3] The sample solution flows parallel to the membrane surface, which minimizes fouling and allows for efficient processing of larger volumes.[8]

// Nodes start [label="TFF Problem", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

low_flux [label="Low Flux Rate", fillcolor="#FBBC05", fontcolor="#202124"]; low_yield [label="Low Conjugate Yield", fillcolor="#FBBC05", fontcolor="#202124"]; incomplete_removal [label="Incomplete Removal of Small Molecule", fillcolor="#FBBC05", fontcolor="#202124"];

sol_low_flux_1 [label="Increase transmembrane pressure (TMP) within recommended limits", shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_low_flux_2 [label="Check for membrane fouling and perform cleaning cycle if necessary", shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

sol_low_yield_1 [label="Ensure appropriate MWCO to retain the conjugate", shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_low_yield_2 [label="Minimize processing time to reduce potential for degradation or aggregation", shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

sol_incomplete_1 [label="Perform sufficient diafiltration volumes (typically 5-10)", shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_incomplete_2 [label="Ensure the chosen MWCO allows efficient passage of the small molecule", shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> low_flux [label="Symptom", color="#5F6368"]; start -> low_yield [label="Symptom", color="#5F6368"]; start -> incomplete_removal [label="Symptom", color="#5F6368"];

low_flux -> sol_low_flux_1 [label="Solution", color="#34A853"]; low_flux -> sol_low_flux_2 [label="Solution", color="#34A853"];

low_yield -> sol_low_yield_1 [label="Solution", color="#34A853"]; low_yield -> sol_low_yield_2 [label="Solution", color="#34A853"];

incomplete_removal -> sol_incomplete_1 [label="Solution", color="#34A853"]; incomplete_removal -> sol_incomplete_2 [label="Solution", color="#34A853"]; } enddot Caption: Troubleshooting guide for Tangential Flow Filtration (TFF).

Issue Potential Cause Recommended Solution
Low Flux Rate Membrane fouling or inappropriate transmembrane pressure (TMP).Optimize the TMP according to the manufacturer's guidelines. If fouling is suspected, a cleaning cycle of the TFF cassette may be necessary.
Low Conjugate Recovery The MWCO of the membrane may be too large, or the conjugate could be adsorbing to the membrane.Select a membrane with an MWCO that is 3-5 times smaller than the molecular weight of your conjugate. Consider using a membrane material with low protein binding properties.
Incomplete Removal of Tetrazine-PEG7-amine Insufficient diafiltration volumes.To ensure complete removal of small molecules, perform an adequate number of diafiltration volumes (typically 5-10). Diafiltration is the process of adding fresh buffer to the retentate to wash out the small molecules.[8]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

Objective: To separate the conjugate from unreacted Tetrazine-PEG7-amine.

Materials:

  • SEC column with an appropriate fractionation range for the conjugate.

  • Mobile phase buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

  • Chromatography system (e.g., FPLC or HPLC).

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the mobile phase buffer.

  • Load the sample onto the column. The sample volume should ideally be between 0.5% and 4% of the total column volume.[6]

  • Begin the isocratic elution with the mobile phase buffer at a constant flow rate.

  • Monitor the elution profile using UV absorbance at 280 nm (for protein) and a wavelength appropriate for the tetrazine moiety.

  • Collect fractions corresponding to the conjugate peak, which should be the first major peak to elute.

  • Analyze the collected fractions for purity and concentration.

SEC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis equilibration Equilibrate SEC Column sample_loading Load Sample equilibration->sample_loading elution Isocratic Elution sample_loading->elution monitoring Monitor UV Absorbance elution->monitoring fraction_collection Collect Fractions monitoring->fraction_collection purity_analysis Analyze Purity & Concentration fraction_collection->purity_analysis

Protocol 2: Dialysis

Objective: To remove unreacted Tetrazine-PEG7-amine by diffusion across a semi-permeable membrane.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO.

  • Large volume of dialysis buffer (e.g., PBS, pH 7.4).

  • Stir plate and stir bar.

  • Beaker or container large enough to hold the dialysis buffer and sample.

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions (this may involve pre-wetting).

  • Load the sample into the dialysis tubing/cassette and seal securely.

  • Place the sealed tubing/cassette into a beaker containing a large volume of cold dialysis buffer (e.g., 100-1000 times the sample volume).

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for several hours to overnight.

  • Change the dialysis buffer at least 2-3 times to ensure complete removal of the small molecule.

  • Carefully remove the sample from the tubing/cassette.

Protocol 3: Tangential Flow Filtration (TFF)

Objective: To concentrate the conjugate and remove unreacted Tetrazine-PEG7-amine through diafiltration.

Materials:

  • TFF system with a pump and reservoir.

  • TFF cassette with an appropriate MWCO (e.g., 10-30 kDa for an antibody conjugate).

  • Diafiltration buffer (e.g., PBS, pH 7.4).

Procedure:

  • Assemble the TFF system and install the cassette according to the manufacturer's protocol.

  • Flush the system with purification-grade water and then with the diafiltration buffer.

  • Add the sample to the reservoir.

  • Begin recirculating the sample through the system at the recommended flow rate and TMP.

  • Concentrate the sample to a desired volume.

  • Perform diafiltration by adding the diafiltration buffer to the reservoir at the same rate as the filtrate is being removed. Continue for 5-10 diavolumes.

  • Once diafiltration is complete, concentrate the sample to the final desired volume.

  • Recover the purified and concentrated conjugate from the system.

TFF_Workflow cluster_setup System Setup cluster_process Purification Process cluster_recovery Final Step assemble Assemble TFF System flush Flush System assemble->flush load_sample Load Sample into Reservoir flush->load_sample concentrate1 Initial Concentration load_sample->concentrate1 diafiltration Diafiltration (5-10 volumes) concentrate1->diafiltration concentrate2 Final Concentration diafiltration->concentrate2 recover Recover Purified Conjugate concentrate2->recover

References

Storage and handling to prevent degradation of Tetrazine-PEG7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the proper storage and handling of Tetrazine-PEG7-amine to prevent its degradation and ensure optimal performance in experimental settings. Below you will find frequently asked questions and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

Q1: How should I store Tetrazine-PEG7-amine upon receipt?

A1: Upon receipt, Tetrazine-PEG7-amine should be stored at -20°C, protected from light. It is crucial to keep the compound in a desiccated environment to prevent degradation from moisture.

Q2: What is the recommended long-term storage condition for Tetrazine-PEG7-amine?

A2: For long-term storage, it is recommended to store Tetrazine-PEG7-amine as a solid at -20°C. Under these conditions, the material should be re-tested after 12 months to ensure its quality.

Q3: How should I prepare and store stock solutions of Tetrazine-PEG7-amine?

A3: It is best to prepare stock solutions immediately before use. Use anhydrous solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to minimize hydrolysis. For short-term storage of stock solutions, aliquot into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Stock solutions in DMSO at -80°C can be stable for up to 6 months, while at -20°C, they should be used within a month.[1]

Q4: What are the primary factors that can cause degradation of Tetrazine-PEG7-amine?

A4: The primary factors that can lead to the degradation of Tetrazine-PEG7-amine are exposure to moisture, light, and nucleophiles. The tetrazine ring can be susceptible to degradation, especially when substituted with electron-withdrawing groups.

Q5: Can I use buffers containing primary amines, such as Tris or glycine, with Tetrazine-PEG7-amine?

A5: It is not recommended to use buffers containing primary amines during the conjugation of Tetrazine-PEG7-amine to a molecule via an NHS ester. Primary amines in the buffer will compete with the target molecule for reaction with the NHS ester, leading to lower labeling efficiency. Use amine-free buffers such as phosphate-buffered saline (PBS) or HEPES.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conjugation to the target molecule Degradation of Tetrazine-PEG7-amine: The compound may have degraded due to improper storage or handling.Ensure the compound has been stored at -20°C, protected from light and moisture. Use freshly prepared stock solutions.
Hydrolysis of the reactive group (if applicable, e.g., NHS ester): If using an NHS ester variant, it may have hydrolyzed due to moisture.Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Presence of competing nucleophiles: Buffers or other reagents containing primary amines (e.g., Tris, glycine) or thiols can react with the amine-reactive group.Perform a buffer exchange to an amine-free buffer (e.g., PBS, HEPES) before starting the conjugation reaction.
Inconsistent reaction kinetics Variable reagent quality: Degradation of Tetrazine-PEG7-amine can lead to slower or inconsistent reaction rates.Always use high-quality reagents and follow recommended storage and handling procedures. Consider performing a quality control check on the reagent if you suspect degradation.
Suboptimal reaction conditions: The pH, temperature, or concentration of reactants may not be optimal for the specific application.Optimize the reaction conditions, including pH (typically 7.2-8.5 for reactions with amines), temperature, and molar ratio of reactants.
Background signal or non-specific binding Reaction with cellular components: Tetrazines can potentially react with nucleophiles present in complex biological samples.Consider using a methyl-substituted tetrazine, which can improve stability.[2] Optimize the stoichiometry to use the minimum necessary excess of the tetrazine reagent.

Storage and Stability Data

Form Storage Temperature Recommended Duration Key Considerations
Solid -20°CUp to 12 months (re-test after)Store in a desiccated and dark environment.
Stock Solution in Anhydrous DMSO -20°CUp to 1 month[1]Aliquot to avoid freeze-thaw cycles. Protect from moisture.[1]
Stock Solution in Anhydrous DMSO -80°CUp to 6 months[1]Aliquot to avoid freeze-thaw cycles. Protect from moisture.[1]

Experimental Protocols

Protocol 1: Assessment of Tetrazine-PEG7-amine Stability by UV-Vis Spectroscopy

This protocol allows for the monitoring of the stability of Tetrazine-PEG7-amine in a given buffer by measuring the decrease in its characteristic absorbance over time.

Materials:

  • Tetrazine-PEG7-amine

  • Anhydrous DMSO

  • Buffer of interest (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution: Dissolve a known amount of Tetrazine-PEG7-amine in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare the working solution: Dilute the stock solution in the buffer of interest to a final concentration that gives an initial absorbance reading within the linear range of the spectrophotometer (typically between 0.5 and 1.0) at the tetrazine's maximum absorbance wavelength (around 520-540 nm).

  • Monitor absorbance:

    • Immediately after preparation, measure the absorbance of the working solution at the maximum absorbance wavelength. This is your time zero (T0) reading.

    • Incubate the working solution under the desired conditions (e.g., 37°C).

    • At regular intervals (e.g., every hour for the first 8 hours, then at 12, 24, and 48 hours), take an aliquot and measure its absorbance.

  • Data analysis:

    • Plot the absorbance values as a function of time.

    • The rate of decrease in absorbance corresponds to the rate of degradation of the tetrazine.

    • The half-life (t1/2) of the compound in the buffer can be calculated from the degradation curve.

Visualizations

Potential Degradation Pathways of Tetrazine-PEG7-amine Tetrazine_PEG7_amine Tetrazine-PEG7-amine Hydrolysis Hydrolysis (presence of water) Tetrazine_PEG7_amine->Hydrolysis Nucleophilic_Attack Nucleophilic Attack (e.g., by thiols, amines) Tetrazine_PEG7_amine->Nucleophilic_Attack Degraded_Product_1 Ring-opened or modified tetrazine Hydrolysis->Degraded_Product_1 Degraded_Product_2 Adduct with nucleophile Nucleophilic_Attack->Degraded_Product_2

Caption: Potential degradation pathways for Tetrazine-PEG7-amine.

Experimental Workflow for Bioconjugation Start Start Prepare_Reagents Prepare Tetrazine-PEG7-amine and target molecule solutions Start->Prepare_Reagents Buffer_Exchange Buffer exchange target molecule (if necessary) Prepare_Reagents->Buffer_Exchange Mix_Reagents Mix Tetrazine-PEG7-amine and target molecule Buffer_Exchange->Mix_Reagents Incubate Incubate under optimal conditions (pH, temp.) Mix_Reagents->Incubate Purification Purify the conjugate (e.g., SEC, dialysis) Incubate->Purification Analysis Analyze the conjugate (e.g., SDS-PAGE, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for bioconjugation.

Troubleshooting Decision Tree Problem Low or No Conjugation? Check_Reagent_Storage Reagents stored correctly (-20°C, dark, dry)? Problem->Check_Reagent_Storage Yes Use_New_Reagent Use fresh aliquot of Tetrazine-PEG7-amine Check_Reagent_Storage->Use_New_Reagent No Check_Buffer Buffer contains primary amines? Check_Reagent_Storage->Check_Buffer Yes Success Problem Solved Use_New_Reagent->Success Buffer_Exchange Perform buffer exchange to amine-free buffer Check_Buffer->Buffer_Exchange Yes Optimize_Conditions Optimize reaction conditions (pH, temp, ratio) Check_Buffer->Optimize_Conditions No Buffer_Exchange->Success Optimize_Conditions->Success

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

Validation & Comparative

Characterizing Tetrazine-PEG Conjugates: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of Tetrazine-Polyethylene Glycol (PEG) conjugates is critical for ensuring the quality, efficacy, and safety of novel therapeutics and research tools. This guide provides a comprehensive comparison of key analytical methods used for this purpose, supported by experimental data and detailed protocols.

The conjugation of a tetrazine moiety to a PEG linker creates a powerful tool for bioorthogonal chemistry, enabling the specific and efficient labeling of biomolecules. However, the successful synthesis and purification of these conjugates must be verified through rigorous analytical characterization. This involves confirming the identity and purity of the conjugate, determining the degree of PEGylation, and quantifying the concentration of the final product.

This guide will delve into the most commonly employed analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will compare their strengths and weaknesses in the context of Tetrazine-PEG conjugate analysis and provide standardized protocols to aid in their implementation.

Comparative Analysis of Analytical Methods

The choice of analytical method depends on the specific information required. A combination of these techniques is often necessary for a comprehensive characterization of Tetrazine-PEG conjugates.

Analytical MethodInformation ProvidedAdvantagesLimitationsTypical Quantitative Data
¹H and ¹³C NMR Structural confirmation, determination of functionalizationProvides detailed structural information and confirmation of covalent bond formation.[1][2]Lower sensitivity compared to MS, can be complex for large or heterogeneous conjugates.[3]Purity assessment (e.g., >95%), confirmation of characteristic proton and carbon signals for both tetrazine and PEG moieties.
Mass Spectrometry Molecular weight determination, confirmation of conjugation, purity assessmentHigh sensitivity and accuracy for molecular weight determination.[4] Can identify impurities and byproducts.[5][6]Ionization efficiency can vary, potentially leading to quantification challenges. Complex spectra for polydisperse PEGs.Mass confirmation to within a few Daltons of the theoretical mass. Purity determination by relative peak area in LC-MS.
HPLC (RP & SEC) Purification, separation of conjugate from unreacted starting materials, purity analysisExcellent for purification and assessing the purity of the conjugate.[] Can separate based on size (SEC) or hydrophobicity (RP).[5][6][8]Does not provide structural information on its own. Requires reference standards for quantification.Purity assessment (e.g., >98% by peak area), determination of aggregation or fragments.
UV-Vis Spectroscopy Quantification of tetrazine, monitoring of conjugation reactionsSimple, rapid, and non-destructive method for quantification based on the characteristic absorbance of the tetrazine ring.[9][10][11][12]Limited structural information. Susceptible to interference from other chromophores.Determination of concentration using a molar extinction coefficient (e.g., ε ≈ 520 nm for some tetrazines).
FTIR Spectroscopy Confirmation of PEGylationCan confirm the presence of characteristic PEG ether bonds.[13]Provides general functional group information, not detailed structural data. Less quantitative than other methods.Identification of the strong C-O-C stretching vibration around 1100 cm⁻¹.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison of results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the covalent conjugation of tetrazine to the PEG linker and assess the purity of the final product.

Methodology:

  • Dissolve 5-10 mg of the Tetrazine-PEG conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Analyze the spectra for the characteristic signals of both the tetrazine and PEG moieties. For example, aromatic protons of the tetrazine ring and the repeating ethylene (B1197577) oxide protons of PEG.[1][3]

  • Integrate the relevant peaks to determine the ratio of tetrazine to PEG and assess purity.

Mass Spectrometry (ESI-MS or MALDI-TOF)

Objective: To determine the molecular weight of the Tetrazine-PEG conjugate and confirm successful conjugation.

Methodology:

  • Prepare a 1 mg/mL stock solution of the Tetrazine-PEG conjugate in an appropriate solvent (e.g., water, methanol, or acetonitrile).

  • For Electrospray Ionization (ESI-MS), dilute the stock solution to 10-100 µg/mL in a solvent compatible with the mass spectrometer, often containing 0.1% formic acid. Infuse the sample directly or via LC.

  • For Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), mix the sample solution with a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) on a MALDI plate and allow it to dry.

  • Acquire the mass spectrum in the appropriate mass range.

  • Analyze the spectrum to identify the molecular ion peak corresponding to the Tetrazine-PEG conjugate.[4][14]

High-Performance Liquid Chromatography (HPLC)

Objective: To purify the Tetrazine-PEG conjugate and determine its purity.

Methodology:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Sample Preparation: Dissolve the crude or purified Tetrazine-PEG conjugate in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions (Reverse-Phase HPLC):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at the absorbance maximum of the tetrazine (e.g., ~340 nm or ~520 nm) and at 220 nm for the PEG backbone.

  • Injection and Analysis: Inject 10-20 µL of the sample. Analyze the resulting chromatogram for the main product peak and any impurities.[5][6] Purity is calculated based on the relative peak areas.

UV-Vis Spectroscopy

Objective: To quantify the concentration of the Tetrazine-PEG conjugate.

Methodology:

  • Prepare a series of standard solutions of a known tetrazine-containing compound with known concentrations in a suitable solvent (e.g., ethanol, water).

  • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for the tetrazine chromophore.

  • Generate a standard curve by plotting absorbance versus concentration.

  • Dissolve the Tetrazine-PEG conjugate in the same solvent to a concentration that falls within the linear range of the standard curve.

  • Measure the absorbance of the sample solution at the λmax.

  • Determine the concentration of the Tetrazine-PEG conjugate using the standard curve or by applying the Beer-Lambert law (A = εbc), if the molar extinction coefficient (ε) is known.[9]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for key analytical techniques.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_system Equilibrate HPLC System inject Inject Sample prep_system->inject prep_sample Dissolve & Filter Sample prep_sample->inject separate Separation on Column (e.g., C18) inject->separate detect UV-Vis Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram analyze Analyze Peaks (Purity, Retention Time) chromatogram->analyze

Caption: Workflow for HPLC analysis of Tetrazine-PEG conjugates.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_data Data Processing dissolve Dissolve Conjugate dilute Dilute Sample (ESI) or Mix with Matrix (MALDI) dissolve->dilute ionize Ionization (ESI or MALDI) dilute->ionize separate_ions Mass Analyzer (e.g., TOF, Quadrupole) ionize->separate_ions detect_ions Ion Detection separate_ions->detect_ions spectrum Generate Mass Spectrum detect_ions->spectrum analyze_spectrum Determine Molecular Weight spectrum->analyze_spectrum

Caption: General workflow for Mass Spectrometry analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Conjugate in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H & ¹³C Spectra transfer->acquire process Process Spectra acquire->process analyze Analyze Chemical Shifts & Integration process->analyze

Caption: Workflow for NMR characterization of conjugates.

References

A Researcher's Guide to Mass Spectrometry Analysis of Tetrazine-PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of mass spectrometry techniques for the analysis of Tetrazine-PEGylated proteins. It includes detailed experimental protocols and supporting data to aid in the characterization of these bioconjugates.

The covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, or PEGylation, is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals. Among the various PEGylation chemistries, the bioorthogonal reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) has gained significant attention due to its rapid kinetics and high specificity. Mass spectrometry is an indispensable tool for the detailed characterization of these modified proteins, enabling the confirmation of successful conjugation, determination of the PEGylation site, and quantification of the modification efficiency.

This guide compares the mass spectrometry analysis of Tetrazine-PEGylated proteins with other common PEGylation methods and provides detailed protocols for researchers.

Comparison of PEGylation Chemistries for Mass Spectrometry Analysis

The choice of PEGylation chemistry can significantly impact the complexity of the resulting product mixture and, consequently, the mass spectrometry analysis. Tetrazine-TCO ligation offers distinct advantages for generating more homogeneous conjugates, which simplifies spectral interpretation.

FeatureTetrazine-PEG (via TCO ligation)Maleimide-PEG (Thiol-reactive)NHS-ester-PEG (Amine-reactive)
Specificity High (Bioorthogonal)High (Specific for free thiols)Moderate (Reacts with primary amines, e.g., lysine (B10760008) residues and N-terminus)
Homogeneity High (Typically produces a single product if the TCO handle is site-specifically installed)High (If a single cysteine is available)Low to Moderate (Can result in a heterogeneous mixture of positional isomers and varying degrees of PEGylation)
Reaction Conditions Mild, catalyst-freeMildMild, pH-dependent
Mass Spec Complexity Low (Simpler spectra with a major peak for the desired conjugate)Low to Moderate (Relatively clean spectra if reaction is specific)High (Complex spectra with multiple peaks representing different PEGylated species)

Mass Spectrometry Data Presentation

The success of Tetrazine-PEGylation can be readily assessed by mass spectrometry. The resulting mass shift corresponds to the addition of the Tetrazine-PEG moiety.

Intact Mass Analysis of a Tetrazine-PEGylated Antibody Fragment

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for analyzing the intact mass of large biomolecules like antibodies and their fragments. The data below illustrates the clear mass shift observed upon PEGylation.

SampleAverage Molecular Weight (Da)Degree of PEGylation
Unmodified Antibody Fragment48,0000
Fab-Tetrazine48,500N/A (Tetrazine modification)
Fab-Tetrazine + TCO-PEG (5 kDa)53,5001

This data demonstrates the successful conjugation of a 5 kDa PEG moiety to the antibody fragment via tetrazine ligation, as evidenced by the corresponding mass increase in the MALDI-TOF analysis.

Experimental Protocols

Protocol 1: Site-Specific Modification of an Antibody Fragment with Tetrazine

This protocol describes the site-selective modification of a human IgG Fab fragment with a tetrazine derivative.

  • Reduction of Disulfide Bond: Reduce the single accessible disulfide bond of the Fab fragment to generate free thiol groups by adding two equivalents of TCEP at room temperature.

  • Reaction with IC-Tetrazine: React the reduced Fab fragment with the IC-Tetrazine reagent.

  • Purification: Purify the resulting Fab-Tetrazine conjugate using high-performance liquid chromatography (HPLC).

Protocol 2: PEGylation of Fab-Tetrazine via TCO-Ligation

This protocol details the "click" reaction between the tetrazine-modified Fab and a TCO-functionalized PEG.

  • Reaction Setup: Mix the purified Fab-Tetrazine with a molar excess of TCO-PEG in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.

  • Analysis: The reaction progress and successful conjugation can be monitored by SDS-PAGE and confirmed by mass spectrometry.

Protocol 3: MALDI-TOF Mass Spectrometry Analysis of Tetrazine-PEGylated Fab

This protocol outlines the steps for preparing and analyzing the PEGylated antibody fragment by MALDI-TOF MS.

  • Sample Preparation:

    • Mix the purified Fab-Tetrazine-PEG conjugate with a suitable MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA).

    • Spot the mixture onto a MALDI target plate and allow it to air dry (dried-droplet method).

  • Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer in linear positive ion mode.

    • Acquire spectra over a mass range appropriate for the expected molecular weight of the conjugate.

  • Data Analysis:

    • Process the raw data to determine the average molecular weight of the PEGylated and un-PEGylated species.

    • The mass difference will confirm the covalent attachment of the PEG moiety.

Protocol 4: LC-MS/MS Analysis for Site-Verification of PEGylation

For site-specific verification, the PEGylated protein is digested, and the resulting peptides are analyzed by LC-MS/MS.

  • In-solution Digestion:

    • Denature the Tetrazine-PEGylated protein in a denaturing buffer (e.g., 8 M urea).

    • Reduce the disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest the protein with a protease such as trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Separate the peptide mixture using a reverse-phase HPLC column coupled to an electrospray ionization (ESI) mass spectrometer.

    • Acquire data in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence using a database search engine.

    • Identify the peptide containing the mass modification corresponding to the Tetrazine-PEG moiety to confirm the site of attachment.

Visualizations

Tetrazine_PEGylation_Workflow cluster_modification Protein Modification cluster_analysis Mass Spectrometry Analysis Protein_with_TCO Protein-TCO PEGylated_Protein Tetrazine-PEGylated Protein Protein_with_TCO->PEGylated_Protein Click Reaction Tetrazine_PEG Tetrazine-PEG Tetrazine_PEG->PEGylated_Protein Intact_MS Intact Mass Analysis (MALDI-TOF or ESI-MS) PEGylated_Protein->Intact_MS Confirm Conjugation Peptide_Mapping Peptide Mapping (LC-MS/MS) PEGylated_Protein->Peptide_Mapping Verify Site Data_Analysis Data Analysis & Characterization Intact_MS->Data_Analysis Peptide_Mapping->Data_Analysis

Caption: Workflow for Tetrazine-PEGylation and MS analysis.

MS_Comparison cluster_tetrazine Tetrazine-PEGylation cluster_nhs NHS-Ester PEGylation Tetrazine_Protein Homogeneous Product Tetrazine_MS Simplified Mass Spectrum Tetrazine_Protein->Tetrazine_MS NHS_Protein Heterogeneous Mixture NHS_MS Complex Mass Spectrum NHS_Protein->NHS_MS

Caption: Impact of PEGylation chemistry on MS complexity.

Conclusion

Mass spectrometry is a crucial analytical technique for the comprehensive characterization of Tetrazine-PEGylated proteins. The high specificity and efficiency of tetrazine-TCO ligation often lead to more homogeneous products, which simplifies mass spectrometry analysis compared to less specific methods like NHS-ester chemistry. By employing a combination of intact mass analysis and peptide mapping, researchers can confidently verify successful PEGylation, determine the precise site of modification, and ensure the quality and consistency of their bioconjugates. The protocols and comparative information provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development.

A Comparative Guide to HPLC Methods for Purity Assessment of Tetrazine-PEG7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, ensuring the purity of reagents like Tetrazine-PEG7-amine is a critical step that directly impacts the efficacy and safety of the final product. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides a comparative overview of two primary HPLC methods for the purity assessment of Tetrazine-PEG7-amine: Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC).

Data Presentation: Comparison of HPLC Methods

The following table summarizes the key performance parameters of RP-HPLC and SEC for the analysis of Tetrazine-PEG7-amine.

ParameterReversed-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)
Principle of Separation Based on hydrophobicityBased on hydrodynamic volume (size)
Primary Application Purity determination and identification of hydrophobic impuritiesDetection of aggregates and high molecular weight species
Typical Stationary Phase C18, C8, C4, PhenylPorous silica (B1680970) or polymer with controlled pore sizes
Typical Mobile Phase Gradient of water and organic solvent (e.g., acetonitrile) with an additive (e.g., TFA)Isocratic elution with an aqueous buffer (e.g., phosphate-buffered saline)
Resolution High resolution for small molecule impuritiesLower resolution for species of similar size
Analysis Time Typically 15-30 minutesTypically 20-40 minutes
Information Provided Purity percentage, retention time of the main peak and impuritiesPercentage of monomer, dimer, and higher-order aggregates

Experimental Protocols

Detailed methodologies for both RP-HPLC and SEC are provided below to facilitate the implementation of these purity assessment techniques in a laboratory setting.

Reversed-Phase HPLC (RP-HPLC) Protocol

This method is highly effective for separating Tetrazine-PEG7-amine from non-PEGylated precursors, excess reagents, and other hydrophobic or hydrophilic impurities.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C18, 4.6 x 250 mm, 5 µm)

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Sample Diluent: 50:50 Water/Acetonitrile

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 520 nm (for the tetrazine chromophore)

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

4. Sample Preparation:

  • Dissolve Tetrazine-PEG7-amine in the sample diluent to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peak areas of all observed peaks.

  • Calculate the purity of Tetrazine-PEG7-amine as the percentage of the main peak area relative to the total peak area.

Size-Exclusion Chromatography (SEC) Protocol

SEC is particularly useful for identifying and quantifying aggregates that may have formed during the synthesis or storage of Tetrazine-PEG7-amine.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • Size-exclusion column (e.g., suitable for the molecular weight range of the analyte)

2. Reagents and Mobile Phase:

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.0

  • Sample Diluent: Mobile Phase

3. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm and 520 nm

  • Injection Volume: 20 µL

  • Run Time: 30 minutes (isocratic)

4. Sample Preparation:

  • Dissolve Tetrazine-PEG7-amine in the mobile phase to a final concentration of 1 mg/mL.

  • Gently mix to avoid inducing further aggregation.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Identify peaks corresponding to aggregates (eluting earlier) and the monomeric form of Tetrazine-PEG7-amine.

  • Calculate the percentage of aggregates and monomer by peak area integration.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described HPLC methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Sample prep2 Filter Sample (0.22 µm) prep1->prep2 hplc_system HPLC System prep2->hplc_system Inject column Analytical Column hplc_system->column detector UV Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram Signal integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation

Caption: General workflow for HPLC-based purity assessment of Tetrazine-PEG7-amine.

Method_Comparison_Logic cluster_methods Choice of HPLC Method cluster_info Information Obtained start Purity Assessment of Tetrazine-PEG7-amine rp_hplc Reversed-Phase HPLC (RP-HPLC) start->rp_hplc sec_hplc Size-Exclusion Chromatography (SEC) start->sec_hplc purity_info Chemical Purity (Impurities, Degradants) rp_hplc->purity_info aggregation_info Aggregation State (Monomer, Dimer, etc.) sec_hplc->aggregation_info

Caption: Logical relationship for selecting an HPLC method based on the desired purity information.

A Comparative Guide to Tetrazine-PEG7-Amine and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been significantly advanced by the development of highly efficient and specific ligation chemistries. Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and trans-cyclooctene (B1233481) (TCO) stands out for its exceptional speed and bioorthogonality.[1][2] Polyethylene glycol (PEG) linkers are frequently incorporated into these systems to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[3] This guide provides a detailed comparison of Tetrazine-PEG7-amine with other PEG linkers, supported by experimental data and protocols to aid researchers in selecting the optimal linker for their specific application, particularly in the development of antibody-drug conjugates (ADCs).

The Role of PEG Linkers in Bioconjugates

PEGylation, the covalent attachment of PEG chains, is a well-established strategy to improve the therapeutic properties of biomolecules. In the context of bioconjugation, PEG linkers offer several key advantages:

  • Enhanced Solubility: Many therapeutic payloads, such as cytotoxic drugs used in ADCs, are hydrophobic. The hydrophilic nature of PEG linkers improves the overall solubility of the conjugate, preventing aggregation.[3]

  • Improved Pharmacokinetics: The hydrodynamic radius of a biomolecule is increased by PEGylation, which leads to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the therapeutic at the target site.[3]

  • Reduced Immunogenicity: The PEG chain can shield the conjugate from the immune system, potentially reducing an immunogenic response.[3]

The length of the PEG chain is a critical parameter that can be fine-tuned to balance these effects. While longer PEG chains can lead to slower clearance, they may also decrease the in vitro potency of the conjugate.[3][4]

Performance Comparison of PEG Linkers

The selection of a PEG linker depends on a balance of reactivity, stability, and its impact on the biological performance of the conjugate. The following tables provide a quantitative comparison of Tetrazine-PEG7-amine with other linkers based on available data.

Table 1: Physicochemical and Kinetic Properties of Tetrazine-PEG Linkers

LinkerReactive GroupPEG UnitsSecond-Order Rate Constant (k) with TCO (M⁻¹s⁻¹)Lipophilicity (logD7.4)Key Characteristics
Tetrazine-PEG7-amine Amine7~2000 (for a similar tetrazine structure)[1]-2.44 (for a comparable NOTA-PEG7-H-Tz)[5]Good balance of hydrophilicity and reactivity.[5]
Methyltetrazine-PEG4-amineAmine4~1000[6]More lipophilic than longer PEGsShorter linker, may have faster clearance.[4]
Methyltetrazine-PEG8-amineAmine8~1000[6]-Often considered an optimal length for balancing pharmacokinetics and in vitro potency in ADCs.[3][4]
Methyltetrazine-PEG11-amineAmine11Not explicitly found, but expected to be similar to other methyltetrazines-4.51 (for a comparable DOTA-PEG11-BisPy-Tz)[5]Increased hydrophilicity, potentially slower clearance.[3][5]
Methyltetrazine-PEG23-amineAmine23Not explicitly found, but expected to be similar to other methyltetrazinesVery hydrophilicSignificantly increased hydrodynamic radius, may impact cell permeability and in vitro potency.[3][7]
Tetrazine-NHS EsterNHS EsterVariableUp to 30,000 (for H-substituted tetrazines)[6]Dependent on PEG lengthReactive towards primary amines (e.g., lysine (B10760008) residues).[8]
Tetrazine-MaleimideMaleimideVariableVariableDependent on PEG lengthReactive towards thiols (e.g., cysteine residues).

Note: The second-order rate constants can vary significantly based on the specific tetrazine derivative and the TCO structure. The provided values are for comparison. The logD7.4 values are for structurally similar compounds and serve as an estimate of hydrophilicity.

Table 2: Impact of PEG Linker Length on ADC Performance (Representative Data)

PEG Linker LengthIn Vitro Cytotoxicity (IC50)Plasma Half-lifeIn Vivo Efficacy
No PEGHighest PotencyShortestLowest
PEG4High PotencyIncreasedImproved
PEG8 Moderate PotencySignificantly Increased Often Optimal
PEG12Moderate PotencySignificantly IncreasedHigh
PEG24Lower PotencyLongestHigh, but may be limited by reduced potency

This table summarizes general trends observed in preclinical ADC studies.[3][4] The optimal PEG length is context-dependent and should be empirically determined for each specific ADC.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful implementation of bioconjugation strategies.

Protocol 1: Antibody Conjugation with Tetrazine-PEG7-amine

This protocol describes the conjugation of a drug or payload containing a carboxylic acid to an antibody via Tetrazine-PEG7-amine using carbodiimide (B86325) chemistry, followed by bioorthogonal ligation to a TCO-modified molecule.

Materials:

  • Antibody of interest

  • Tetrazine-PEG7-amine hydrochloride

  • Payload with a carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • TCO-functionalized molecule (e.g., TCO-PEG-NHS ester for protein labeling)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Spin desalting columns

Procedure:

  • Preparation of Tetrazine-Payload Conjugate:

    • Dissolve the carboxylic acid-containing payload and a 1.2-fold molar excess of NHS in anhydrous DMSO.

    • Add a 1.5-fold molar excess of EDC to the solution and incubate for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a 1.1-fold molar excess of Tetrazine-PEG7-amine to the activated payload solution.

    • Allow the reaction to proceed for 2 hours at room temperature.

    • The resulting Tetrazine-PEG7-Payload can be purified by HPLC if necessary.

  • Antibody Modification with TCO (if not already modified):

    • Dissolve the antibody in PBS at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

    • Prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO immediately before use.

    • Add a 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the antibody solution.

    • Incubate the reaction for 60 minutes at room temperature.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

    • Remove excess TCO reagent using a spin desalting column equilibrated with PBS.

  • Bioorthogonal Ligation:

    • Mix the TCO-modified antibody with a 1.5-fold molar excess of the Tetrazine-PEG7-Payload conjugate.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.

    • The final antibody-drug conjugate can be purified from unreacted payload using size-exclusion chromatography.

    • Store the final conjugate at 4°C.

Protocol 2: In Vitro Cellular Uptake Assay for ADCs

This protocol outlines a method to assess the internalization of an ADC into target cells.

Materials:

  • Target cancer cell line (e.g., HER2-positive for a trastuzumab-based ADC)

  • Control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC conjugated with a fluorescent dye (e.g., via a Tetrazine-PEG7 linker)

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed the target and control cells in 24-well plates at a density that will result in 70-80% confluency on the day of the assay.

    • Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.

  • ADC Treatment:

    • Prepare serial dilutions of the fluorescently labeled ADC in complete culture medium.

    • Aspirate the old medium from the cells and add the ADC-containing medium to the respective wells. Include a vehicle-only control.

    • Incubate the cells for a predetermined time course (e.g., 1, 4, 8, 24 hours) at 37°C.

  • Cell Harvesting and Staining:

    • After incubation, wash the cells twice with cold PBS to remove unbound ADC.

    • Detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.

    • Centrifuge the cells and resuspend them in cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the dye used.

    • The mean fluorescence intensity (MFI) is proportional to the amount of internalized ADC. Compare the MFI of the target cells to the control cells to assess specific uptake.

Visualizations

Experimental Workflow for ADC Synthesis and Evaluation

ADC_Workflow cluster_synthesis ADC Synthesis cluster_evaluation ADC Evaluation Ab Antibody TCO_Ab TCO-Antibody Ab->TCO_Ab NHS Ester Reaction TCO_Linker TCO-PEG-NHS TCO_Linker->TCO_Ab ADC Antibody-Drug Conjugate (ADC) TCO_Ab->ADC Tetrazine Ligation (Click Chemistry) Payload Payload (Drug) Tz_Payload Tetrazine-Payload Payload->Tz_Payload Amide Coupling (EDC, NHS) Tz_Linker Tetrazine-PEG7-Amine Tz_Linker->Tz_Payload Tz_Payload->ADC InVitro In Vitro Assays (e.g., Cytotoxicity, Uptake) ADC->InVitro InVivo In Vivo Studies (e.g., Pharmacokinetics, Efficacy) InVitro->InVivo Analysis Data Analysis & Optimization InVivo->Analysis

Caption: Workflow for ADC synthesis and subsequent in vitro and in vivo evaluation.

Tetrazine-TCO Ligation Signaling Pathway

Tetrazine_Ligation cluster_reaction Inverse Electron Demand Diels-Alder (IEDDA) cluster_retro Retro-Diels-Alder Tetrazine Tetrazine TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState TCO trans-Cyclooctene (TCO) TCO->TransitionState Intermediate Unstable Bicyclic Intermediate TransitionState->Intermediate N2 Nitrogen Gas (N₂) Intermediate->N2 Elimination Product Stable Dihydropyridazine Adduct Intermediate->Product

Caption: Mechanism of the Tetrazine-TCO inverse electron demand Diels-Alder reaction.

ADC-Induced Caspase-Dependent Apoptosis Pathway

ADC_Apoptosis cluster_apoptosis Apoptosis Induction ADC ADC Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Payload Free Payload (Cytotoxic Drug) Payload_Release->Payload DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage Mitochondria Mitochondria DNA_Damage->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: ADC mechanism of action leading to caspase-dependent apoptosis.[9][10]

References

The Superiority of Tetrazine-PEG7-Amine in Next-Generation Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. Among the innovative linkers, Tetrazine-PEG7-amine has emerged as a superior choice for constructing stable and potent ADCs. This guide provides an objective comparison of Tetrazine-PEG7-amine with other common linker technologies, supported by experimental data and detailed protocols, to inform the rational design of next-generation ADCs.

Executive Summary

Tetrazine-PEG7-amine offers significant advantages over traditional linkers, such as those based on maleimide (B117702) chemistry. Its core strengths lie in the bioorthogonal nature of the inverse electron-demand Diels-Alder (iEDDA) reaction it employs for conjugation. This "click chemistry" approach provides exceptional stability, site-specificity, and rapid reaction kinetics under physiological conditions. The integrated polyethylene (B3416737) glycol (PEG) chain further enhances the ADC's pharmacological properties by increasing hydrophilicity, which can lead to improved pharmacokinetics and a better toxicity profile. In contrast, conventional maleimide-based linkers often suffer from instability in plasma, leading to premature drug release and off-target toxicity.

Enhanced Stability and Controlled Drug Release

A critical attribute of an effective ADC is the stability of the linker in systemic circulation, ensuring that the cytotoxic payload is delivered specifically to the target cancer cells. Tetrazine-based conjugation, through the formation of a stable covalent bond with a trans-cyclooctene (B1233481) (TCO) partner, offers superior stability compared to maleimide-based linkers.

Maleimide-based linkers are known to be susceptible to a retro-Michael reaction, leading to deconjugation and premature release of the payload. Furthermore, they can react with endogenous thiols, such as albumin in the bloodstream, leading to off-target toxicity and reduced therapeutic index. Studies have shown that maleimide-based ADCs can lose a significant portion of their payload in serum over time. In contrast, the bond formed by the iEDDA reaction between tetrazine and TCO is highly stable under physiological conditions.

Table 1: Comparative Stability of ADC Linkers

Linker ChemistryConjugation ReactionStability in Human PlasmaKey Disadvantage
Tetrazine-TCO Inverse Electron-Demand Diels-Alder (iEDDA) CycloadditionHigh stability, minimal premature drug release.Requires a bioorthogonal reaction partner (TCO).
Maleimide-Thiol Michael AdditionSusceptible to retro-Michael reaction and thiol exchange with serum proteins (e.g., albumin), leading to premature drug release.[1]Instability in circulation.
Valine-Citrulline (VC) Enzymatic CleavageGenerally stable in circulation, cleaved by lysosomal enzymes (e.g., Cathepsin B) intracellularly.[2]Efficacy can be limited by enzyme expression levels in the tumor.
Hydrazone pH-sensitive HydrolysisStable at physiological pH (~7.4), but can exhibit instability and premature drug release in the bloodstream.[2][3]Potential for systemic toxicity due to off-target hydrolysis.

Bioorthogonal Conjugation: Precision and Efficiency

The iEDDA reaction between tetrazine and TCO is a bioorthogonal reaction, meaning it occurs rapidly and specifically with its reaction partner under physiological conditions without interfering with biological processes.[4][5] This allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR), leading to a more homogeneous ADC product. In contrast, traditional conjugation methods targeting native lysines or cysteines on an antibody often result in heterogeneous mixtures with varying DARs and conjugation sites, which can impact the ADC's efficacy and safety.

The fast reaction kinetics of the Tetrazine-TCO ligation (second-order rate constants up to 10^6 M⁻¹s⁻¹) allows for efficient conjugation at low concentrations and under mild conditions, preserving the integrity and function of the antibody.[4]

The Role of PEG7: Improved Pharmacokinetics and Solubility

The inclusion of a seven-unit polyethylene glycol (PEG) spacer in the Tetrazine-PEG7-amine linker provides several key benefits:

  • Increased Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and poor solubility of the ADC. The hydrophilic PEG chain helps to mitigate this, improving the overall biophysical properties of the conjugate.[6][7]

  • Enhanced Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic profile of biologics. The PEG spacer can shield the ADC from proteolytic degradation and reduce renal clearance, leading to a longer circulation half-life and increased tumor accumulation.[6][7]

  • Reduced Immunogenicity: The PEG chain can help to mask potential immunogenic epitopes on the linker-payload, reducing the risk of an anti-drug antibody response.

Comparative In Vivo Efficacy

Preclinical studies have demonstrated the superior performance of ADCs constructed with tetrazine-based cleavable linkers, particularly for non-internalizing antibody targets. In a head-to-head comparison, a tetrazine-linked ADC showed a pronounced and durable tumor regression in mouse xenograft models, whereas an analogous ADC with a traditional protease-sensitive valine-citrulline (VC) linker failed to control tumor growth. This highlights the advantage of the tetrazine system for extracellular drug release, expanding the range of potential ADC targets.

Table 2: Comparative In Vivo Performance of Tetrazine-cleavable vs. Val-Cit Linker ADCs

ADC LinkerTumor ModelTherapeutic OutcomeReference
Tetrazine-cleavable LS174T & OVCAR-3 xenograftsPronounced and durable tumor regression.--INVALID-LINK--
Valine-Citrulline (VC) LS174T & OVCAR-3 xenograftsFailed to control tumor growth.--INVALID-LINK--

Experimental Protocols

Antibody Modification with TCO

This protocol describes the modification of an antibody with a TCO moiety, preparing it for conjugation with the Tetrazine-PEG7-amine linker-drug.

Materials:

  • Antibody in phosphate-buffered saline (PBS), pH 7.4

  • TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sodium bicarbonate buffer (1 M, pH 8.5)

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 5-10 mg/mL in PBS. Add 1/10th volume of 1 M sodium bicarbonate buffer to raise the pH to ~8.3.

  • TCO-PEG-NHS Ester Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-PEG-NHS ester solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted TCO reagent using a spin desalting column equilibrated with PBS, according to the manufacturer's instructions.

  • Characterization: Determine the degree of labeling (DOL) of TCO on the antibody using MALDI-TOF mass spectrometry or by reacting with a fluorescently labeled tetrazine and measuring the absorbance.

Preparation of Tetrazine-PEG7-Drug Conjugate

This protocol outlines the conjugation of the Tetrazine-PEG7-amine linker to a cytotoxic payload containing a suitable reactive group (e.g., an activated ester).

Materials:

  • Cytotoxic drug with an NHS ester functional group

  • Tetrazine-PEG7-amine hydrochloride

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolution: Dissolve the cytotoxic drug-NHS ester and a 1.2 molar equivalent of this compound in anhydrous DMF.

  • Base Addition: Add 3 molar equivalents of TEA or DIPEA to the reaction mixture to neutralize the hydrochloride salt and facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.

  • Purification: Upon completion, purify the Tetrazine-PEG7-Drug conjugate by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by LC-MS and NMR.

ADC Formation via Tetrazine-TCO Ligation

This protocol describes the final conjugation of the TCO-modified antibody with the Tetrazine-PEG7-Drug conjugate.

Materials:

  • TCO-modified antibody in PBS

  • Tetrazine-PEG7-Drug conjugate in a compatible solvent (e.g., DMSO)

  • PBS, pH 7.4

Procedure:

  • Reactant Preparation: Prepare a solution of the Tetrazine-PEG7-Drug conjugate in DMSO.

  • Conjugation: Add a 3-5 fold molar excess of the Tetrazine-PEG7-Drug conjugate to the TCO-modified antibody in PBS. The final concentration of the organic solvent should be kept below 10% to maintain antibody stability.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Remove the excess linker-drug by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.[8][9][10]

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol

  • ADC sample

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 20-50 µg of the ADC sample.

    • Elute the different drug-loaded species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of each species) / Σ (Total Peak Area)

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.

Materials:

  • Target cancer cell line and a negative control cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, control antibody, and free drug for 72-96 hours. Include untreated cells as a control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Xenograft Model Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[11][12][13]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line for tumor implantation

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • ADC Administration: Administer the ADC and controls (e.g., vehicle, unconjugated antibody) via an appropriate route (typically intravenous).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a specified maximum size, or at a predetermined time point.

  • Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment and control groups.

Visualizations

Experimental Workflow for ADC Preparation and Characterization

ADC_Workflow cluster_conjugation ADC Synthesis cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Ab Antibody TCO_Ab TCO-Modified Antibody Ab->TCO_Ab TCO-NHS Ester ADC Antibody-Drug Conjugate TCO_Ab->ADC iEDDA Reaction Linker_Drug Tetrazine-PEG7-Drug Linker_Drug->ADC HIC DAR by HIC-HPLC ADC->HIC SEC Purity & Aggregation by SEC ADC->SEC MS Mass Spectrometry ADC->MS InVitro In Vitro Cytotoxicity ADC->InVitro InVivo In Vivo Efficacy ADC->InVivo

Caption: Workflow for ADC synthesis, characterization, and evaluation.

Inverse Electron-Demand Diels-Alder (iEDDA) Reaction

Caption: Tetrazine-TCO "click chemistry" conjugation reaction.

Note: The images in the DOT script above are placeholders. In a real implementation, these would be replaced with actual chemical structure images.

ADC Mechanism of Action

ADC_MoA cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC_circ ADC Binding Binding to Tumor Antigen ADC_circ->Binding Tumor_Cell Tumor Cell (Antigen-Positive) Binding->Tumor_Cell Internalization Internalization Binding->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Payload Release Lysosome->Drug_Release Apoptosis Cell Death Drug_Release->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

Tetrazine-PEG7-amine represents a significant advancement in ADC linker technology. Its reliance on bioorthogonal click chemistry provides a superior stability profile compared to traditional linkers, minimizing premature drug release and associated off-target toxicities. The inherent site-specificity of this conjugation method allows for the production of more homogeneous ADCs with a well-defined drug-to-antibody ratio. Furthermore, the integrated PEG7 spacer enhances the pharmacological properties of the ADC, contributing to improved solubility and pharmacokinetics. For researchers and drug developers, the adoption of Tetrazine-PEG7-amine offers a promising pathway to creating safer and more effective antibody-drug conjugates.

References

A Researcher's Guide to Tetrazine Derivatives: A Kinetic Comparison for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal reagent is paramount for the success of their experimental designs. The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, particularly trans-cyclooctenes (TCOs), has emerged as a leading bioorthogonal tool due to its exceptionally fast reaction kinetics and high specificity.[1] This guide provides a comparative analysis of various tetrazine derivatives, focusing on their reaction kinetics to aid in the rational selection of reagents for applications ranging from cellular imaging to in vivo drug delivery.[1]

The utility of a tetrazine derivative in bioorthogonal labeling is determined by a balance of several key performance indicators. High reaction kinetics, quantified by the second-order rate constant (k₂), are crucial, especially in scenarios with low reactant concentrations or rapid biological processes.[1] However, this reactivity must be balanced with the stability of the tetrazine in the relevant biological milieu.[1] Furthermore, for applications in vivo, properties such as hydrophilicity become important for solubility, reduced non-specific binding, and favorable pharmacokinetic profiles.[1]

Comparative Kinetic Data of Tetrazine Derivatives

The substituents on the 1,2,4,5-tetrazine (B1199680) ring play a critical role in modulating the kinetics of the iEDDA reaction. Generally, electron-withdrawing groups increase the reaction rate, while electron-donating groups decrease it.[2][3] The following tables summarize the second-order rate constants for the reaction of various tetrazine derivatives with common dienophiles. It is important to note that reaction conditions such as the specific dienophile, solvent, and temperature significantly influence the observed rate constants.

Table 1: Second-Order Rate Constants (k₂) of Symmetrical 3,6-Disubstituted Tetrazines with Dienophiles

Tetrazine DerivativeDienophileSolventTemperature (°C)k₂ (M⁻¹s⁻¹)Reference
3,6-di(pyridin-2-yl)-s-tetrazineTCO9:1 MeOH:water252000[4][5]
3,6-di(pyridin-2-yl)-s-tetrazineTCOMeOHAmbient1100[4]
3,6-di(pyridin-2-yl)-s-tetrazineBCNMeOHAmbient118[6]
3,6-diphenyl-s-tetrazineBCNMeOHAmbient3.6[6]
3,6-bis(4-(trifluoromethyl)phenyl)-s-tetrazineBCNMeOHAmbient10[6]
3,6-dimethyl-s-tetrazineTCOPBS (pH 7.4)37~0.54 (calculated from release)[7]

Table 2: Second-Order Rate Constants (k₂) of Asymmetrical 3,6-Disubstituted Tetrazines with Dienophiles

Tetrazine DerivativeDienophileSolventTemperature (°C)k₂ (M⁻¹s⁻¹)Reference
3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-s-tetrazineBCNMeOHAmbient125[6]
3-(4-fluorophenyl)-6-(pyridin-2-yl)-s-tetrazineBCNMeOHAmbient23[6]
3-methyl-6-phenyl-s-tetrazineVBA1:1 MeOH/PBS (pH 7.4)20~0.0003[8]
3-(o-hydroxyphenyl)-6-methyl-s-tetrazineVBA1:1 MeOH/PBS (pH 7.4)200.28[8]
3-(o-hydroxyphenyl)-6-pyridyl-s-tetrazineVBA1:1 MeOH/PBS (pH 7.4)209.3[8]

Table 3: Second-Order Rate Constants (k₂) of Various Tetrazines with TCO Derivatives in Aqueous Buffer

Tetrazine ScaffoldDienophileSolventTemperature (°C)k₂ (M⁻¹s⁻¹)Reference
H-phenyl-TCO-PEG₄DPBS37>39,000[9]
Pyrimidyl-phenyl-TCO-PEG₄DPBS37>39,000[9]
Bis(pyridyl)-TCO-PEG₄DPBS37>39,000[9]
4-substituted pyridyl-phenyl-axTCO-PEG₄DPBS3720,000 - 130,000[10]
5-substituted pyridyl-phenyl-axTCO-PEG₄DPBS3770,000 - 110,000[10]
6-substituted pyridyl-phenyl-axTCO-PEG₄DPBS3725,000 - 80,000[10]
Triazolyl-tetrazineaxial-TCO-Ambient10,332[11]
Triazolyl-tetrazined-TCO-Ambient39,406[11]

Note: TCO = trans-cyclooctene; BCN = bicyclononyne; VBA = vinylboronic acid; TCO-PEG₄ = PEGylated TCO; axTCO-PEG₄ = axial TCO-PEG₄; d-TCO = cis-dioxolane-fused TCO; DPBS = Dulbecco's Phosphate-Buffered Saline.

Experimental Protocols

Reproducible and comparable kinetic data are essential for the rational selection of bioorthogonal reagents. Below are detailed methodologies for the key experiments used to determine the kinetic parameters of tetrazine derivatives.

Determination of Second-Order Rate Constants (k₂)

1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO).[1] b. Prepare a stock solution of the dienophile (e.g., TCO derivative) in the desired reaction buffer or solvent. The concentration should be in excess (at least 10-fold) of the tetrazine concentration to ensure pseudo-first-order kinetics.

2. Kinetic Measurement using Stopped-Flow Spectrophotometry: a. This method is suitable for fast reactions. b. The reaction is initiated by rapidly mixing the tetrazine and dienophile solutions in the stopped-flow instrument. c. Monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.[1][12] d. Record the absorbance decay trace.

3. Kinetic Measurement using UV-Vis Spectrophotometry or HPLC: a. For slower reactions, manually mix the reagents. b. At various time points, record the full UV-Vis spectrum to monitor the disappearance of the tetrazine absorbance peak or inject an aliquot of the reaction mixture into an HPLC to quantify the remaining tetrazine.

4. Data Analysis: a. For pseudo-first-order conditions, fit the absorbance decay or concentration decay data to a single exponential decay function to obtain the observed rate constant (k_obs). b. The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the dienophile that was used in excess: k₂ = k_obs / [Dienophile].[1]

Stability Assay

1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO). b. Dilute the stock solution to the desired final concentration in the test medium (e.g., PBS, cell culture medium, or serum).

2. Incubation: a. Incubate the tetrazine solution at a controlled temperature (e.g., 37°C).

3. Sample Analysis: a. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the sample. b. Quench any potential degradation by flash freezing or immediate analysis. c. Analyze the concentration of the remaining intact tetrazine derivative using HPLC or LC-MS by monitoring its characteristic absorbance.[1]

4. Data Analysis: a. Plot the percentage of the remaining tetrazine derivative as a function of time. b. Determine the half-life (t₁/₂) of the tetrazine derivative by fitting the data to a first-order decay model.[1]

Visualizing the Workflow and Reaction

Diagrams generated using Graphviz can effectively illustrate the chemical reaction and the experimental workflow for comparing tetrazine derivatives.

cluster_0 Inverse Electron-Demand Diels-Alder Reaction Tetrazine Tetrazine (Diene) TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState Dienophile Strained Dienophile (e.g., TCO) Dienophile->TransitionState Dihydropyridazine Dihydropyridazine Adduct TransitionState->Dihydropyridazine Nitrogen N₂ Gas Dihydropyridazine->Nitrogen Retro-Diels-Alder cluster_1 Experimental Workflow for Kinetic Comparison A Prepare Stock Solutions (Tetrazine & Dienophile) B Mix Reagents (Pseudo-first-order conditions) A->B C Monitor Reaction Progress (e.g., Stopped-Flow Spectrophotometry) B->C D Data Acquisition (Absorbance vs. Time) C->D E Data Analysis (Fit to exponential decay) D->E F Calculate k_obs E->F G Calculate Second-Order Rate Constant (k₂) k₂ = k_obs / [Dienophile] F->G

References

A Comparative Guide to the In Vivo Stability of Tetrazine-Based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

The stability of an Antibody-Drug Conjugate (ADC) in circulation is paramount to its therapeutic success, directly influencing both its efficacy and safety profile. Premature release of the cytotoxic payload can lead to off-target toxicity and a diminished therapeutic window. Among the various bioorthogonal conjugation strategies, tetrazine ligation has emerged as a powerful tool for creating stable and homogeneous ADCs. This guide provides an objective comparison of the in vivo stability of tetrazine-based ADCs against other common alternatives, supported by experimental data and detailed protocols.

The Foundation: Tetrazine Ligation Chemistry

Tetrazine-based ADCs are constructed using an inverse-electron-demand Diels-Alder (IEDDA) reaction. This bioorthogonal "click" reaction occurs between an electron-deficient tetrazine (Tz) moiety and a strained, electron-rich dienophile, typically a trans-cyclooctene (B1233481) (TCO). The reaction is exceptionally fast and highly specific, proceeding readily under physiological conditions without interfering with native biological processes.[1][2] The initial cycloaddition is followed by a retro-Diels-Alder reaction, which releases nitrogen gas and forms a highly stable dihydropyridazine (B8628806) linkage.[3][4]

G cluster_0 Tetrazine Ligation (IEDDA Reaction) Tetrazine Tetrazine (Diene) Intermediate Unstable Intermediate Tetrazine->Intermediate + TCO trans-Cyclooctene (TCO) (Dienophile) TCO->Intermediate Product Stable Dihydropyridazine Linkage Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction for ADC conjugation.

In Vivo Stability: A Head-to-Head Comparison

An ADC's in vivo stability is primarily dictated by the chemical linker connecting the antibody to the payload.[5] While non-cleavable linkers generally exhibit high plasma stability, cleavable linkers are designed to release the drug under specific conditions, such as the acidic environment of a lysosome or in the presence of certain enzymes. The challenge lies in designing a linker that remains intact in circulation but is efficiently cleaved at the target site.

Tetrazine-based conjugation forms a covalent, non-cleavable dihydropyridazine bond that demonstrates exceptional stability in serum and plasma.[6] This contrasts sharply with some conventional linkers, particularly those based on maleimide (B117702) chemistry.

Maleimide-Based Linkers: Maleimide linkers react with thiol groups on the antibody to form a thiosuccinimide linkage. However, this linkage is susceptible to a retro-Michael reaction in plasma, where it can detach from the antibody and bind to other circulating proteins like albumin.[7][8] This premature drug release is a significant source of off-target toxicity.[8][9] While next-generation maleimides have been developed to improve stability through mechanisms like self-hydrolysis, the inherent potential for instability remains a concern.[7][8][10]

Tetrazine-Based Linkers: Studies have consistently shown that ADCs generated via tetrazine ligation are highly stable. For example, a trastuzumab-MMAE conjugate created with this method retained its full toxicity and selectivity after a five-day incubation in human serum, indicating the linkage remained intact.[6] Another study highlighted the stability of a tetrazine-cleavable ADC (tc-ADC), which showed that levels of the released payload (MMAE) were over 100-fold lower in the liver and plasma compared to the tumor, underscoring the linker's stability in circulation and its targeted release mechanism.[11]

Comparative Stability Data

The following table summarizes quantitative data on the stability of various ADC linkers in plasma.

Linker TypeLinker ExampleADC/ConjugateSpeciesStability MetricResultCitation(s)
Tetrazine Tetrazine-SS-NHSFab-TetrazineN/A (FBS)% Intact after 24h in 1% FBSNo obvious degradation[12]
Tetrazine DihydropyridazineTrastuzumab-MMAEHumanActivity after 5 days in serumRetained full toxicity and selectivity[6]
Dipeptide Valine-Citrulline (vc)cAC10-MMAECynomolgus MonkeyApparent linker half-life (t½)~230 hours (9.6 days)[13]
Dipeptide Valine-Citrulline (vc)cAC10-MMAEMouseLinker half-life (t½)~144 hours (6.0 days)[13]
Maleimide (Next-Gen) Maleamic Methyl Esteranti-HER2-MMAEN/A (Albumin Sol.)% Payload Shed after 14 days~3.8%[9]
Dipeptide Serine-Valine-Citrullineanti-HER2-MMAFMouse% Payload Lost after 14 days~70%[13]
Dipeptide Valine-Citrullineanti-HER2-MMAFMouse% Payload Lost after 14 days>95%[13]

Note: Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, ADC constructs, and animal models.

Experimental Protocols for In Vivo Stability Assessment

Accurate evaluation of ADC stability is critical. The two most common bioanalytical methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

ELISA-Based Quantification of Intact ADC

This immunoassay measures the concentration of fully assembled, drug-conjugated antibody over time in plasma.

Protocol Outline:

  • Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice).

  • Sample Collection: Collect blood samples at predetermined time points and process them to obtain plasma.[5]

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody.

  • Blocking: Add a blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add diluted plasma samples to the wells, allowing the intact ADC to bind to the coated antigen.

  • Detection: Add an enzyme-conjugated secondary antibody that specifically recognizes the cytotoxic payload.

  • Substrate Addition: Add a chromogenic substrate, which reacts with the enzyme to produce a measurable colorimetric signal.

  • Data Analysis: Measure the signal intensity with a plate reader. The signal is proportional to the concentration of intact ADC, which is quantified using a standard curve.[13]

LC-MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.[14]

Protocol Outline:

  • Animal Dosing & Sample Collection: As described in the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the intact ADC.[13]

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Carefully collect the supernatant, which contains the small-molecule free payload.[13]

  • LC-MS/MS Analysis:

    • Inject the supernatant into a Liquid Chromatography-Mass Spectrometry system.

    • The LC separates the free payload from other small molecules in the plasma.

    • The tandem Mass Spectrometer (MS/MS) provides sensitive and specific quantification of the payload.

  • Data Analysis: Compare the results against a standard curve prepared with a known concentration of the free drug to determine its concentration in the plasma samples.

G cluster_workflow In Vivo Stability Assessment Workflow cluster_analysis Dosing 1. ADC Administration (IV to Animal Model) Sampling 2. Blood Sampling (Multiple Time Points) Dosing->Sampling Processing 3. Plasma Separation (Centrifugation) Sampling->Processing Analysis 4. Bioanalysis Processing->Analysis ELISA ELISA (Intact ADC) LCMS LC-MS (Free Payload or DAR) Data 5. Data Interpretation (Calculate Half-Life, % Intact ADC) ELISA->Data LCMS->Data

Caption: A generalized workflow for assessing the in vivo stability of ADCs.

The Impact of Linker Stability

The stability of the linker is not just a technical parameter; it is a critical determinant of the ADC's overall performance. A stable linker ensures that the cytotoxic payload remains attached to the antibody during transit through the bloodstream, maximizing the amount of drug that reaches the tumor. Conversely, an unstable linker leads to premature payload release, which has a dual negative effect: it lowers the effective dose at the tumor site, reducing efficacy, and increases systemic exposure to the potent cytotoxin, heightening the risk of off-target toxicity.

G cluster_stable High Linker Stability (e.g., Tetrazine) cluster_unstable Low Linker Stability (e.g., Classic Maleimide) s_ADC Intact ADC in Circulation s_Tumor High Payload Delivery to Tumor s_ADC->s_Tumor s_Toxicity Low Off-Target Toxicity s_ADC->s_Toxicity s_Efficacy High Efficacy s_Tumor->s_Efficacy u_ADC Premature Payload Release u_Tumor Low Payload Delivery to Tumor u_ADC->u_Tumor u_Toxicity High Off-Target Toxicity u_ADC->u_Toxicity u_Efficacy Low Efficacy u_Tumor->u_Efficacy

Caption: The relationship between ADC linker stability, efficacy, and toxicity.

Conclusion

The in vivo stability of an ADC is a critical quality attribute that profoundly impacts its therapeutic index. The evidence strongly indicates that the dihydropyridazine linkage formed via the tetrazine-TCO reaction provides superior stability in plasma compared to conventional linkers, particularly traditional maleimide-based systems. This enhanced stability minimizes premature drug release, focusing the cytotoxic payload on the tumor and reducing systemic toxicity. While factors such as the specific tetrazine substituents and the nature of the dienophile can influence reaction kinetics and stability, the tetrazine ligation platform represents a robust and reliable strategy for developing the next generation of safer and more effective Antibody-Drug Conjugates.

References

Spectroscopic Analysis for Confirming Tetrazine-TCO Reaction Completion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (IEDDA) reaction between tetrazine (Tz) and trans-cyclooctene (B1233481) (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity.[1][2] Accurate confirmation of reaction completion is critical for the successful development of antibody-drug conjugates, imaging agents, and other targeted therapeutics. This guide provides a comparative overview of common spectroscopic methods used to monitor the tetrazine-TCO ligation, supported by experimental data and detailed protocols.

Comparison of Spectroscopic Monitoring Techniques

Several spectroscopic techniques can be employed to track the progress of the tetrazine-TCO reaction. The choice of method often depends on the specific molecules involved, the required sensitivity, and the experimental setup. The most common methods include UV-Vis spectroscopy, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Method Principle Observable Change Typical Wavelength/Shift Advantages Disadvantages
UV-Vis Spectroscopy Monitors the disappearance of the characteristic absorbance of the tetrazine chromophore upon reaction.[3]Decrease in absorbance.510-550 nm.[1]Simple, real-time monitoring, widely available instrumentation.[4]Can be limited by low concentrations or interfering absorbances from other components.[5]
Fluorescence Spectroscopy Utilizes fluorogenic tetrazine probes that exhibit an increase in fluorescence upon reaction, or quenching of a nearby fluorophore by the tetrazine which is relieved after reaction.[6]Increase in fluorescence intensity.[7]Dependent on the fluorophore used.High sensitivity, suitable for in vitro and in-cell imaging.[6][8]Requires specifically designed fluorogenic probes; potential for background fluorescence.[9]
NMR Spectroscopy Tracks the disappearance of proton signals corresponding to the TCO alkene and the appearance of new signals from the dihydropyridazine (B8628806) product.[10]Disappearance of alkene proton signals.~5.3-5.7 ppm for TCO alkene protons.[10]Provides detailed structural information, unambiguous confirmation of product formation.Lower sensitivity, requires higher concentrations, not suitable for real-time monitoring of fast reactions.[11][12]

Experimental Protocols

UV-Vis Spectroscopy

This protocol outlines the general steps for monitoring the tetrazine-TCO ligation using a UV-Vis spectrophotometer.

Materials:

  • Tetrazine-functionalized molecule

  • TCO-functionalized molecule

  • Appropriate reaction buffer (e.g., PBS, pH 7.4)[5]

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare stock solutions of the tetrazine and TCO reactants in a suitable solvent (e.g., DMSO, DMF).[3]

  • Dilute the tetrazine stock solution in the reaction buffer to a final concentration that gives a measurable absorbance in the 510-550 nm range.

  • Record the initial absorbance spectrum of the tetrazine solution.

  • Add the TCO solution to the cuvette containing the tetrazine solution and mix quickly.

  • Immediately begin monitoring the decrease in absorbance at the λmax of the tetrazine (typically 510-550 nm) over time until the absorbance stabilizes, indicating reaction completion.[1][3] For very fast reactions, a stopped-flow spectrophotometer is recommended to accurately determine kinetics.[5][7]

Fluorescence Spectroscopy

This protocol describes the use of a fluorogenic tetrazine probe to monitor the reaction.

Materials:

  • Fluorogenic tetrazine probe

  • TCO-functionalized molecule

  • Appropriate reaction buffer

  • Fluorometer

Procedure:

  • Prepare stock solutions of the fluorogenic tetrazine and TCO reactants.

  • Dilute the fluorogenic tetrazine solution in the reaction buffer within a cuvette.

  • Measure the initial fluorescence intensity of the tetrazine solution at the appropriate excitation and emission wavelengths for the fluorophore.

  • Add the TCO solution to the cuvette and mix.

  • Monitor the increase in fluorescence intensity over time until a plateau is reached, signifying the completion of the reaction.[7]

NMR Spectroscopy

This protocol details the use of ¹H NMR to confirm the reaction.

Materials:

  • Tetrazine-functionalized molecule

  • TCO-functionalized molecule

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)[10][11]

  • NMR spectrometer

Procedure:

  • Dissolve the TCO-functionalized molecule in the deuterated solvent and acquire a ¹H NMR spectrum to identify the characteristic alkene proton signals (typically between 5.3-5.7 ppm).[10]

  • Add the tetrazine-functionalized molecule to the NMR tube.

  • Acquire ¹H NMR spectra at various time points.

  • Monitor the disappearance of the TCO alkene signals and the appearance of new signals corresponding to the dihydropyridazine product to confirm the reaction has gone to completion.[10]

Alternative Confirmation Methods

Beyond spectroscopy, other analytical techniques can be used to confirm the formation of the desired product, although they may not be suitable for real-time monitoring.

Method Principle Application
Mass Spectrometry (MS) Confirms the molecular weight of the final conjugate.[2]Verification of product identity after the reaction is complete.
Gel Permeation Chromatography (GPC) Separates molecules based on size, allowing for the detection of the higher molecular weight conjugate.[2]Useful for confirming the conjugation of polymers or large biomolecules.
High-Performance Liquid Chromatography (HPLC) Separates the reactants from the product, allowing for quantification of reaction completion.[13]Can be used to monitor reaction kinetics and purity of the final product.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for spectroscopic analysis of the tetrazine-TCO reaction.

G cluster_uv_vis UV-Vis Spectroscopy Workflow uv_start Prepare Tetrazine & TCO Solutions uv_measure_initial Measure Initial Tetrazine Absorbance (510-550 nm) uv_start->uv_measure_initial uv_mix Mix Reactants uv_measure_initial->uv_mix uv_monitor Monitor Absorbance Decrease Over Time uv_mix->uv_monitor uv_end Reaction Complete (Absorbance Plateau) uv_monitor->uv_end G cluster_fluorescence Fluorescence Spectroscopy Workflow fl_start Prepare Fluorogenic Tetrazine & TCO Solutions fl_measure_initial Measure Initial Fluorescence fl_start->fl_measure_initial fl_mix Mix Reactants fl_measure_initial->fl_mix fl_monitor Monitor Fluorescence Increase Over Time fl_mix->fl_monitor fl_end Reaction Complete (Fluorescence Plateau) fl_monitor->fl_end G cluster_nmr NMR Spectroscopy Workflow nmr_start Acquire ¹H NMR of TCO Reactant nmr_mix Add Tetrazine Reactant nmr_start->nmr_mix nmr_monitor Acquire ¹H NMR at Time Intervals nmr_mix->nmr_monitor nmr_analyze Analyze Disappearance of TCO Signals nmr_monitor->nmr_analyze nmr_end Reaction Confirmed nmr_analyze->nmr_end

References

A Comparative Guide to Bioorthogonal Chemistries: Benchmarking Tetrazine-PEG7-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioorthogonal chemistry has equipped scientists with a powerful toolkit for labeling and manipulating biomolecules in their native environments. These reactions, characterized by their high selectivity and biocompatibility, proceed within complex biological systems without interfering with endogenous processes.[1] Among the most prominent of these is the inverse-electron-demand Diels-Alder (iEDDA) reaction, utilized by reagents such as Tetrazine-PEG7-amine.[2][3]

This guide provides an objective comparison of Tetrazine-PEG7-amine, a click chemistry reagent featuring a tetrazine moiety, against other leading bioorthogonal chemistries.[2][4] The inclusion of a 7-unit polyethylene (B3416737) glycol (PEG) linker enhances aqueous solubility and can reduce the immunogenicity of the resulting conjugate, making it a valuable tool for applications like antibody-drug conjugate (ADC) development.[2][5] We will delve into comparative reaction kinetics, stability, and biocompatibility, supported by experimental data and detailed protocols to aid researchers in selecting the optimal chemistry for their specific needs.

Quantitative Comparison of Bioorthogonal Chemistries

The efficacy of a bioorthogonal reaction is primarily assessed by its second-order rate constant (k₂), which reflects the reaction's speed.[6] For applications requiring rapid conjugation, especially at low reactant concentrations typical in biological systems, a high k₂ value is critical.[3][7] The iEDDA reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is renowned for being the fastest bioorthogonal ligation available.[8][9][10]

Table 1: Reaction Kinetics of Major Bioorthogonal Chemistries

Bioorthogonal Chemistry Representative Reactants Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] Key Advantages Key Limitations
IEDDA Tetrazine + trans-Cyclooctene (TCO) 10³ - 10⁶[11][12][13] Extremely fast kinetics, no catalyst required, fluorogenic potential.[8][10][14] Tetrazine stability can be substituent-dependent; TCO can isomerize.[7][15]
SPAAC Azide + Dibenzocyclooctyne (DBCO) ~0.6 - 1.0[16] High stability of reactants, widely commercially available. Slower kinetics than IEDDA, potential for off-target reactions with thiols.[17]
SPANC Nitrone + Dibenzocyclooctyne (DIBO) ~3.4[14] Faster than some SPAAC reactions. Less commonly used, fewer commercially available reagents.

| Staudinger Ligation | Azide + Phosphine (B1218219) | ~0.002 - 0.01 | One of the first bioorthogonal reactions developed. | Very slow kinetics, potential for air oxidation of phosphine reagents.[18] |

Table 2: Stability Considerations for Bioorthogonal Reagents | Reagent Class | Condition | Observation | Reference | | :--- | :--- | :--- | :--- | | Tetrazines | Physiological Buffer (PBS, 37°C) | Stability is highly dependent on substituents. Electron-withdrawing groups increase reactivity but can decrease stability. Half-lives can range from hours to days.[15][19] | | Tetrazines | Reducing Agents (e.g., TCEP, DTT) | Unstable in the presence of TCEP. More stable with DTT, though some reduction may occur over time.[20][21] | | Cyclooctynes (DBCO, BCN) | Thiols (e.g., Glutathione) | Can undergo off-target thiol-yne addition, with DBCO being more reactive than BCN.[17][21] | | trans-Cyclooctene (TCO) | Physiological Conditions | Can be prone to isomerization to the less reactive cis-isomer, potentially reducing ligation efficiency.[7] |

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate comparison of bioorthogonal reagents.

Protocol 1: Determination of Second-Order Rate Constant (k₂) for IEDDA Reaction

This protocol uses stopped-flow spectrophotometry to measure the rapid kinetics of the Tetrazine-TCO ligation by monitoring the disappearance of the tetrazine's characteristic color.[3][15]

Materials:

  • Tetrazine-PEG7-amine

  • trans-Cyclooctene (TCO) derivative

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of Tetrazine-PEG7-amine in the reaction buffer.

  • Prepare a series of stock solutions of the TCO derivative in the same buffer at concentrations at least 10-fold higher than the tetrazine solution.

  • Equilibrate the instrument and reactant solutions to the desired temperature (e.g., 37°C).[15]

  • Load the tetrazine solution into one syringe of the stopped-flow instrument and the TCO solution into the other.

  • Initiate rapid mixing and monitor the decrease in absorbance at the tetrazine's λ_max (typically 510-540 nm) over time.[3]

  • Record the absorbance decay trace until the reaction is complete.

Data Analysis:

  • Fit the absorbance decay data to a pseudo-first-order exponential decay function to obtain the observed rate constant (k_obs).

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative, which is in excess: k₂ = k_obs / [TCO].[3]

  • Repeat the experiment with multiple TCO concentrations and plot k_obs versus [TCO]. The slope of the resulting line provides a more accurate determination of k₂.

Protocol 2: Assessment of Tetrazine Stability in Physiological Buffer

This protocol assesses the stability of a tetrazine derivative under conditions mimicking a biological environment.[15]

Materials:

  • Tetrazine-PEG7-amine

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Incubator or water bath at 37°C

Procedure:

  • Prepare a solution of the tetrazine derivative in PBS at a known concentration.

  • Measure the initial absorbance at its λ_max (510-540 nm).

  • Incubate the solution at 37°C.

  • At regular time intervals (e.g., every hour for 24 hours), take an aliquot and measure the absorbance at λ_max.

  • Continue until a significant decrease in absorbance is observed or for the desired experimental duration.

Data Analysis:

  • Calculate the percentage of remaining tetrazine at each time point relative to the initial measurement.

  • Plot the percentage of remaining tetrazine versus time.

  • Determine the half-life (t₁/₂) by fitting the data to a first-order decay model.[3]

Protocol 3: General Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to evaluate the biocompatibility of the bioorthogonal reagents and their resulting conjugates.[1][22]

Materials:

  • Cell line of interest (e.g., HeLa)

  • Cell culture medium (e.g., DMEM)

  • Tetrazine-PEG7-amine, TCO derivative, and the pre-formed conjugate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (tetrazine, TCO, and conjugate) in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the test compounds. Include untreated cells as a negative control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

Data Analysis:

  • Calculate cell viability as a percentage relative to the untreated control cells.

  • Plot cell viability versus compound concentration to determine the IC₅₀ value (the concentration at which 50% of cells are non-viable).

Visualizing Bioorthogonal Processes

Diagrams can effectively illustrate reaction mechanisms and experimental designs.

IEDDA_Reaction Tetrazine Tetrazine-PEG7-Amine Plus1 + TCO trans-Cyclooctene (TCO) DHP Stable Dihydropyridazine Conjugate TCO->DHP [4+2] Cycloaddition (iEDDA) N2 Nitrogen Gas (N₂) DHP->N2 Retro-Diels-Alder (N₂ Elimination) Plus2 +

Caption: The inverse electron-demand Diels-Alder (iEDDA) reaction pathway.

Kinetics_Workflow A Prepare Tetrazine & TCO Stock Solutions in PBS B Load into Stopped-Flow Spectrophotometer Syringes A->B C Initiate Rapid Mixing (t=0) B->C D Monitor Absorbance Decay (520 nm) vs. Time C->D E Fit Data to Pseudo-First-Order Exponential Decay D->E F Calculate k_obs E->F G Calculate Second-Order Rate Constant: k₂ = k_obs / [TCO] F->G

Caption: Experimental workflow for determining reaction kinetics via stopped-flow spectrophotometry.

Decision_Tree Start Start: Select a Bioorthogonal Reaction Q1 Is reaction speed the highest priority? Start->Q1 A1_Yes Use IEDDA (Tetrazine-TCO) Q1->A1_Yes Yes Q2 Are off-target reactions with thiols a major concern? Q1->Q2 No A2_Yes Consider Staudinger Ligation or IEDDA over SPAAC Q2->A2_Yes Yes A2_No Use SPAAC (Azide-Cyclooctyne) Q2->A2_No No

Caption: A simplified decision tree for selecting a suitable bioorthogonal chemistry.

Conclusion

The selection of a bioorthogonal chemistry is a critical decision in experimental design for drug development, imaging, and molecular biology. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and trans-cyclooctenes stands out for its unparalleled reaction speed, making Tetrazine-PEG7-amine an exceptional tool for applications where rapid and efficient conjugation is paramount.[8][11] While chemistries like SPAAC offer advantages in reactant stability, their slower kinetics may be a limiting factor in dynamic systems or when working with low concentrations of biomolecules.[16] By understanding the quantitative differences in reaction rates and stability profiles, and by employing rigorous, standardized protocols, researchers can confidently select the most appropriate bioorthogonal tool to advance their scientific objectives.

References

Safety Operating Guide

Proper Disposal of Tetrazine-PEG7-amine Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In case of a spill or the need for disposal, consult your institution's Environmental Health and Safety (EHS) department and refer to the Safety Data Sheet (SDS) for Tetrazine-PEG7-amine hydrochloride. The following information is a guide and should not replace institutional protocols or the advice of a licensed waste disposal professional.

This document provides essential guidance on the safe and proper disposal of this compound, a chemical used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Summary of Safety and Disposal Information

For quick reference, the table below summarizes the key safety and disposal parameters for this compound and related compounds. This information is derived from safety data sheets of closely related tetrazine-PEG compounds.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat. In case of dust, use an approved respirator.[1][2]
Spill Cleanup Mix with sand or other inert absorbent material, sweep into a tightly closed container for disposal.[1][2]
Environmental Precautions Do not allow the material to enter drains or water courses.[1][2]
Disposal Method Arrange for disposal as special waste through a licensed disposal company.[1][2]
Regulatory Compliance Disposal must be in accordance with local, regional, and national regulations.[1][2]

Step-by-Step Disposal Protocol

Follow these steps for the safe disposal of this compound:

  • Consult Institutional Guidelines: Before initiating any disposal procedure, review your organization's specific protocols for chemical waste management. Contact your EHS department for clarification.

  • Wear Appropriate PPE: At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[1][2]

  • Prepare for Disposal:

    • For unused or expired product, ensure it is in its original, tightly sealed container.

    • For materials contaminated with the compound (e.g., pipette tips, weighing paper), collect them in a designated, labeled, and sealed waste container.

  • Package for Disposal:

    • Clearly label the waste container with the chemical name ("this compound") and any relevant hazard symbols.

    • Do not mix with other chemical waste unless explicitly permitted by your EHS department.

  • Arrange for Professional Disposal:

    • Contact a licensed chemical waste disposal company to arrange for pickup and disposal.[1][2]

    • Provide the disposal company with the Safety Data Sheet for this compound.

  • Document Disposal: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.

Spill Cleanup Procedure

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Don Appropriate PPE: Wear the personal protective equipment outlined above.

  • Contain the Spill: Prevent the spill from spreading and ensure it does not enter any drains or watercourses.[1][2]

  • Absorb the Material: For solid spills, carefully sweep up the material. For solutions, cover the spill with an inert absorbent material such as sand or vermiculite.[1][2]

  • Collect and Containerize: Place the absorbed material and any contaminated cleaning supplies into a clearly labeled, sealable container for disposal.[1][2]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials for disposal as chemical waste.

  • Seek Medical Attention if Necessary: If the compound comes into contact with skin or eyes, flush immediately with copious amounts of water and seek medical advice.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Need to Dispose of This compound consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_spill Is it a Spill? consult_ehs->is_spill spill_procedure Follow Spill Cleanup Protocol is_spill->spill_procedure Yes waste_procedure Follow Standard Waste Disposal Protocol is_spill->waste_procedure No package_waste Package and Label Waste in a Sealed Container spill_procedure->package_waste waste_procedure->package_waste contact_disposal Contact Licensed Waste Disposal Company package_waste->contact_disposal document Document Disposal (Date, Quantity, Company) contact_disposal->document end End: Proper Disposal Complete document->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistical Information for Handling Tetrazine-PEG7-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tetrazine-PEG7-amine hydrochloride. The following procedures are designed to ensure the safe management of this chemical in a laboratory setting.

I. Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, appropriate personal protective equipment is paramount. The required level of PPE may vary based on the specific laboratory procedure being performed.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring (in open air) Chemical safety goggles with side shields or a face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatRecommended, especially if dust or aerosols can be generated. Use a NIOSH-approved respirator with an organic vapor cartridge.
Solution Preparation/Mixing Chemical safety gogglesChemical-resistant glovesLaboratory coatNot generally required if performed in a well-ventilated area or fume hood.
Running Reactions (closed system) Safety glassesChemical-resistant glovesLaboratory coatNot generally required.
Work-up/Extraction Chemical safety gogglesChemical-resistant glovesLaboratory coatUse a chemical fume hood.

II. Operational Plan

A. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

  • Recommended storage conditions are -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2] Always store away from moisture.[2]

B. Handling and Use

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Avoid inhalation of dust or vapors.[1]

  • Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[4]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[3]

III. Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect all waste containing this compound, including unused reagents and contaminated materials (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[5]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the potential hazards (e.g., irritant).

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area until it is collected by EHS personnel.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

    • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in the hazardous waste container.

    • Clean the spill area thoroughly.

IV. Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and water.[4] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

V. Quantitative Data Summary

PropertyValueSource
Storage (Long-term) -80°C (up to 6 months)[2]
Storage (Short-term) -20°C (up to 1 month)[2]

VI. Experimental Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management A Receiving & Inspection B Storage (-20°C or -80°C) A->B C Don PPE B->C D Weighing & Transfer C->D E Experimentation D->E F Collect Waste E->F G Label Container F->G H Store in Satellite Area G->H I EHS Pickup H->I

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.